molecular formula C7H8ClNO B183059 2-Chloro-6-methoxyaniline CAS No. 158966-62-2

2-Chloro-6-methoxyaniline

Cat. No.: B183059
CAS No.: 158966-62-2
M. Wt: 157.6 g/mol
InChI Key: SEZKSJHQUIRBCN-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyaniline (: 158966-62-2) is an organic compound with the molecular formula C7H8ClNO and an average mass of 157.597 g/mol . This compound features both amine and methoxy functional groups on a chloro-substituted benzene ring, making it a valuable aniline derivative and building block in synthetic organic chemistry . Handling and Safety: This reagent requires careful handling. It is recommended to wear appropriate personal protective equipment and use only in a well-ventilated area . Specific safety data suggests it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . For safe storage, keep the container tightly closed in a dry, cool, and well-ventilated place, and store under an inert atmosphere and in a dark place . Note on Applications and Data: While specific published research applications for this exact isomer were not identified in the available literature, closely related chloro- and methoxy-substituted anilines are frequently employed in chemical synthesis. Researchers are encouraged to consult the product's specific certificate of analysis for detailed quality control data. Regulatory and Use Information: This product is intended for research and industrial applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption .

Properties

IUPAC Name

2-chloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZKSJHQUIRBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438475
Record name 2-Chloro-6-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158966-62-2
Record name 2-Chloro-6-methoxyaniline
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Record name 2-chloro-6-methoxyaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-methoxyaniline. Due to a scarcity of published experimental data for this specific isomer, this document also includes comparative data for structurally related compounds to offer a predictive context for its behavior. The guide details generalized experimental protocols for determining key physical characteristics and includes a representative workflow for the synthesis and purification of similar aniline derivatives.

Core Physical Properties

Comparative Data of Related Isomers and Analogs

The following table summarizes the physical properties of various chloro-methoxyaniline and chloro-methylaniline isomers. This data is presented for comparative purposes to infer potential properties of this compound.

Property2-Chloro-5-methoxyaniline[1][2]2-Chloro-4-methoxyaniline[3]3-Chloro-2-methoxyaniline[4]5-Chloro-2-methoxyaniline[5][6]2-Chloro-6-methylaniline[7]2-Methoxyaniline[8][9][10][11]
Molecular Formula C₇H₈ClNO[1]C₇H₈ClNO[3]C₇H₈ClNO[4]C₇H₈ClNO[5]C₇H₈ClN[7]C₇H₉NO[8][11]
Molecular Weight 157.60 g/mol [1]157.60 g/mol [3]157.60 g/mol [4]157.60 g/mol [5]141.60 g/mol [7]123.15 g/mol [11]
Melting Point 23-27 °C[1]--81-83 °C[6]-3-6 °C[8]
Boiling Point 135-137 °C @ 12 mmHg[2]----225 °C[8][11]
Density 1.261 g/mL at 25 °C[1]----1.092 g/mL[8]
Refractive Index n20/D 1.588[1]----1.573-1.575[8]
CAS Number 2401-24-3[1]29242-84-0[3]51114-68-2[4]95-03-4[5]87-63-8[7]90-04-0[11]

Note: The absence of a value indicates that the data was not found in the searched literature.

Spectral Data

While a comprehensive set of experimental spectra for this compound is not available, spectral information for related compounds can be found in various databases. For instance, ¹H NMR, ¹³C NMR, and IR spectra for isomers like 2-Chloro-5-methoxyaniline and 2-Chloro-6-methylaniline are available and can serve as a reference for spectral interpretation.[12][13]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding solvent until the solid completely dissolves.

Mandatory Visualization

Representative Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Starting Material (e.g., Substituted Nitroaromatic) B Reaction Vessel A->B E Crude Reaction Mixture B->E Reduction Reaction C Reducing Agent (e.g., Fe/HCl, SnCl2) C->B D Solvent (e.g., Ethanol, Acetic Acid) D->B F Basification (e.g., NaOH solution) E->F G Extraction (with organic solvent) F->G H Drying of Organic Layer (e.g., anhydrous Na2SO4) G->H I Solvent Evaporation H->I J Crude Product I->J K Purification Method (e.g., Column Chromatography, Distillation, or Recrystallization) J->K L Pure 2-Chloro-6-substituted-aniline K->L

Caption: A generalized workflow for the synthesis and purification of a substituted aniline.

Conclusion

This technical guide consolidates the available information on the physical properties of this compound. The provided comparative data for related isomers offers a valuable framework for estimating its physical characteristics in the absence of direct experimental findings. The detailed experimental protocols supply researchers with the necessary methodologies to determine these properties in a laboratory setting. The visualized workflow provides a clear, logical representation of a typical synthetic and purification process for this class of compounds. Further experimental investigation is warranted to definitively establish the physical and chemical profile of this compound.

References

An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2-Chloro-6-methoxyaniline. Due to the limited availability of experimental data for this specific isomer, this guide combines confirmed structural information with generalized experimental protocols and predicted physicochemical properties to serve as a valuable resource for researchers.

Chemical Identity and Structure

This compound, with the molecular formula C₇H₈ClNO, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an amino group at positions 2, 6, and 1, respectively.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 32595-57-6
PubChem CID 10351938[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol
InChI Key SEZKSJHQUIRBCN-UHFFFAOYSA-N[1]
SMILES COC1=C(C(=CC=C1)Cl)N[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not availableData for the isomer 2-Chloro-5-methoxyaniline is 23-27 °C.
Boiling Point Not availableData for the isomer 2-Chloro-5-methoxyaniline is 135-137 °C at 12 mmHg.
Density Not availableData for the isomer 2-Chloro-5-methoxyaniline is 1.261 g/mL at 25 °C.
Solubility Not availableExpected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.
pKa Not available-
LogP 2.1Predicted

Synthesis Protocols

A specific, validated synthesis protocol for this compound is not widely published. However, a general and common method for the synthesis of chloro-methoxy anilines involves the reduction of the corresponding nitro compound.

General Synthesis Workflow

Synthesis Workflow General Synthesis of this compound Start 2-Chloro-6-methoxy-1-nitrobenzene Step1 Reduction Reaction Start->Step1 Reducing Agent (e.g., Fe/HCl, SnCl2/HCl, H2/Pd-C) Step2 Work-up and Extraction Step1->Step2 Reaction Mixture Step3 Purification Step2->Step3 Crude Product End This compound Step3->End Purified Product HPLC Analysis Workflow HPLC Analysis of this compound Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System Sample->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->HPLC Data Data Acquisition & Analysis Detector->Data GCMS_Workflow GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dissolve sample in a volatile solvent Filter Filter (if necessary) Sample->Filter Injector Injector Port Filter->Injector 1 µL injection GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Vaporization & Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Detection Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

References

Spectroscopic Data for 2-Chloro-6-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methoxyaniline. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from computational models and analysis of structurally related molecules. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.2Multiplet3HAromatic protons (H-3, H-4, H-5)
~ 4.0 (broad)Singlet2HAmine protons (-NH₂)
~ 3.9Singlet3HMethoxy protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~ 150C-6 (bearing -OCH₃)
~ 145C-1 (bearing -NH₂)
~ 125 - 130Aromatic carbons
~ 115 - 120Aromatic carbons
~ 110C-2 (bearing -Cl)
~ 56Methoxy carbon (-OCH₃)

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1500 - 1400StrongAromatic C=C stretch
1250 - 1200StrongC-O stretch (aryl ether)
1100 - 1000StrongC-N stretch
800 - 700StrongC-Cl stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
157/159HighMolecular ion [M]⁺ (³⁵Cl/³⁷Cl isotopes)
142/144Moderate[M - CH₃]⁺
114Moderate[M - CH₃ - CO]⁺ or [M - Cl - NH₂]⁺
78Moderate[C₆H₄N]⁺

Ionization Mode: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).

    • The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Positions, Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Ion, Fragmentation) MS->ProcessMS Structure Structure Elucidation & Purity Assessment ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Chloro-6-methoxyaniline (CAS Number 158966-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyaniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited availability of in-depth technical data for this specific compound in publicly accessible literature, this guide presents the currently available physical and chemical properties. To provide context and practical utility for researchers, this document also includes a detailed examination of the closely related and well-documented analogue, 2-Chloro-6-methylaniline. This includes its significant role as a key intermediate in the synthesis of the targeted cancer therapeutic, Dasatinib, complete with a detailed experimental protocol for its synthesis and an overview of the signaling pathway inhibited by the final drug product. This comparative approach aims to offer valuable insights into the potential applications and synthetic strategies that may be relevant to this compound.

Physicochemical Properties of this compound

While detailed experimental studies on this compound are not widely published, its basic physicochemical properties have been reported by various chemical suppliers and databases.[1][2] These are summarized in the table below.

PropertyValueReference
CAS Number 158966-62-2[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Synonyms 2-chloro-6-methoxybenzenamine[1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Synthesis and Reactivity

Synthesis of this compound

G Plausible Synthetic Workflow for this compound cluster_0 Starting Material cluster_1 Chlorination cluster_2 Reduction 2-Nitroanisole 2-Nitroanisole 2-Chloro-6-nitroanisole 2-Chloro-6-nitroanisole 2-Nitroanisole->2-Chloro-6-nitroanisole Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->2-Chloro-6-nitroanisole This compound This compound 2-Chloro-6-nitroanisole->this compound Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Reducing_Agent->this compound

Caption: Plausible synthetic workflow for this compound.

Potential Reactivity

The reactivity of this compound is dictated by its functional groups: the aniline amine, the chloro substituent, and the methoxy group on the aromatic ring. The diagram below illustrates the potential reaction sites and types of transformations this molecule could undergo.

G Potential Reactivity of this compound cluster_reactions Potential Reactions This compound This compound N-Alkylation N-Alkylation/ N-Arylation This compound->N-Alkylation Amine Group Acylation Acylation This compound->Acylation Amine Group Diazotization Diazotization (Sandmeyer Reaction) This compound->Diazotization Amine Group Cross-Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) This compound->Cross-Coupling Chloro Group Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution This compound->Electrophilic_Aromatic_Substitution Aromatic Ring

Caption: Potential reactivity pathways of this compound.

Biological Activity and Applications in Drug Development

There is no specific information available in the public domain regarding the biological activity of this compound or its direct application in drug development.

Comparative Analysis: The Case of 2-Chloro-6-methylaniline

In contrast to the limited data on this compound, its methyl analogue, 2-Chloro-6-methylaniline (CAS 87-63-8), is a well-documented and crucial intermediate in the pharmaceutical industry.[3][4][5]

Role in the Synthesis of Dasatinib

2-Chloro-6-methylaniline is a key starting material in the synthesis of Dasatinib, a potent kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] Its specific structure is integral to the construction of the final active pharmaceutical ingredient.[4]

Experimental Protocol for the Synthesis of 2-Chloro-6-methylaniline

A patented method for the synthesis of 2-Chloro-6-methylaniline involves a one-pot reaction from 3-chloro-5-methyl-4-nitroaniline.[6][7]

Materials:

  • 3-chloro-5-methyl-4-nitroaniline

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (50% aqueous solution)

  • Iron powder

  • Water

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, 3-chloro-5-methyl-4-nitroaniline is suspended in water and sulfuric acid at 0-5 °C.

  • A solution of sodium nitrite in water is added slowly, maintaining the temperature between 0-5 °C to facilitate the diazotization reaction.

  • Hypophosphorous acid is then added, and the reaction is stirred at 0-5 °C to reduce the diazonium salt.

  • The temperature is then raised to 85-95 °C, and iron powder is added portion-wise to reduce the nitro group.

  • The reaction mixture is filtered while hot, and the filtrate is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-Chloro-6-methylaniline.

G Synthesis Workflow of 2-Chloro-6-methylaniline Start 3-chloro-5-methyl-4-nitroaniline in H2O/H2SO4 Diazotization Diazotization with NaNO2 (0-5 °C) Start->Diazotization Reduction_Diazonium Reduction with H3PO2 (0-5 °C) Diazotization->Reduction_Diazonium Reduction_Nitro Reduction with Fe powder (85-95 °C) Reduction_Diazonium->Reduction_Nitro Workup Filtration and Extraction with Dichloromethane Reduction_Nitro->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-6-methylaniline Purification->Product

Caption: One-pot synthesis workflow for 2-Chloro-6-methylaniline.

Signaling Pathway of Dasatinib

Dasatinib functions by inhibiting multiple tyrosine kinases, most notably BCR-ABL, the fusion protein that drives the proliferation of cancer cells in chronic myelogenous leukemia. It also inhibits other kinases such as SRC family kinases, c-KIT, and PDGFR.

G Signaling Pathway Inhibition by Dasatinib Dasatinib Dasatinib BCR-ABL BCR-ABL Kinase Dasatinib->BCR-ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits c-KIT c-KIT Dasatinib->c-KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR-ABL->Downstream_Signaling Activates SRC_Family->Downstream_Signaling Activates c-KIT->Downstream_Signaling Activates PDGFR->Downstream_Signaling Activates Cell_Proliferation Leukemic Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes

References

An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Chloro-6-methoxyaniline (CAS No. 158966-62-2). Due to its status as a relatively uncommon reagent, publicly available data is limited. This document collates the available information on its properties, synthesis, and safety, supplemented with data from closely related structural analogs to provide a contextual framework for its potential applications in research and development.

Chemical Identity and Properties

This compound is a substituted aniline derivative. Its structure features a benzene ring with chloro, methoxy, and amino substituents at positions 2, 6, and 1, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Chloro-3-methoxyaniline2-Chloro-5-methoxyaniline
CAS Number 158966-62-2[1]113206-03-42401-24-3
Molecular Formula C₇H₈ClNO[2]C₇H₈ClNOC₇H₈ClNO
Molecular Weight 157.60 g/mol [2]157.60 g/mol 157.60 g/mol
Physical Form Liquid[3]Yellow Oil[4]Solid
Boiling Point No data availableNo data available135-137 °C @ 12 mmHg
Melting Point No data availableNo data available23-27 °C
Density No data availableNo data available1.261 g/mL at 25 °C

Note: Data for isomeric compounds are provided for comparative purposes due to the absence of publicly available, experimentally determined values for this compound.

While specific spectral data for this compound is not widely published, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request for their commercial products.[2] Spectroscopic analysis of the closely related 2-Chloro-6-methylaniline shows characteristic signals for the aromatic protons and the methyl and amino groups, which can serve as a reference for the expected spectral features of this compound.[5][6]

Synthesis and Reactivity

Hypothetical Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for this compound, based on common organic chemistry transformations. This workflow is analogous to the synthesis of related compounds.

G cluster_start Starting Material cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitro Group Reduction start 2-Chloro-6-nitrophenol step1_reagent Dimethyl Sulfate (DMS) / K₂CO₃ step1_product 2-Chloro-6-nitroanisole step1_reagent->step1_product step2_reagent Fe / Acetic Acid or H₂ / Pd-C step2_product This compound step2_reagent->step2_product

Caption: Hypothetical synthesis of this compound.

Experimental Protocol by Analogy: Synthesis of 2-Chloro-3-methoxyaniline

The following protocol for the synthesis of the isomer 2-chloro-3-methoxyaniline via nitro group reduction can serve as a methodological template.

Reaction: Reduction of 2-chloro-3-nitroanisole to 2-chloro-3-methoxyaniline.[4]

Materials:

  • 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

  • Iron powder (1.64 g, 29.4 mmol)

  • Glacial acetic acid (19 mL)

  • Acetonitrile (19 mL)

  • Water

  • Sodium carbonate (solid)

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a round-bottom flask.

  • Add iron powder to the solution.

  • Stir the reaction mixture under reflux for 3.5 hours.

  • After completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.[4]

This protocol yielded 2-chloro-3-methoxyaniline as a yellow oil (1.2 g, 100% crude yield), which was used in subsequent steps without further purification.[4]

Applications in Drug Discovery and Development

While this compound itself is not widely cited as a key intermediate in major drug synthesis pathways, its structural motifs are of interest in medicinal chemistry. The combination of chloro and methoxy groups on an aniline ring can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and protein-binding interactions.

It is important to distinguish this compound from its structural analog, 2-Chloro-6-methylaniline . The latter is a well-documented and crucial intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , which is used in cancer therapy.[7][8] Numerous patents and publications detail the use of 2-Chloro-6-methylaniline in the amide coupling step to form the final drug substance.

The potential utility of this compound would likely be in the synthesis of novel pharmacophores where the methoxy group is desired over a methyl group for reasons of electronic effects, hydrogen bond accepting capability, or to explore structure-activity relationships (SAR). Derivatives of substituted anilines, including various chloro- and methoxy- patterns, have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[9]

Logical Relationship in Drug Intermediate Utilization

The following diagram illustrates the established role of the analogous compound, 2-Chloro-6-methylaniline, in the synthesis of Dasatinib, highlighting the type of reaction where this compound might find similar application.

G cluster_reactants Key Reactants cluster_reaction Reaction cluster_product Final Product Thiazole_Carboxylic_Acid Thiazole Carboxylic Acid Intermediate Amide_Coupling Amide Bond Formation Thiazole_Carboxylic_Acid->Amide_Coupling Aniline_Analog 2-Chloro-6-methylaniline (Established Precursor) Aniline_Analog->Amide_Coupling Dasatinib Dasatinib Amide_Coupling->Dasatinib

Caption: Role of an aniline analog in Dasatinib synthesis.

Safety and Handling

A safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[3] While specific toxicological data is largely unavailable, general precautions for handling substituted anilines should be observed.

Table 2: Hazard Information for this compound

Hazard InformationDescription
GHS Pictograms Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Safety glasses, gloves, lab coat. Handle in a well-ventilated area or fume hood.[3]
Storage Keep container tightly closed in a dry and well-ventilated place.[3]

This information is based on a supplier safety data sheet and may not be exhaustive. Users should consult the most recent SDS before handling.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a significant lack of publicly available data on its physicochemical properties, detailed synthetic protocols, and biological activity necessitates a cautious, research-oriented approach. Scientists and developers can use the information on its isomers and the structurally similar 2-Chloro-6-methylaniline as a foundation for designing experiments and exploring the potential of this compound in creating novel molecules with valuable therapeutic properties. Further research is required to fully characterize this compound and establish its utility in the pharmaceutical sciences.

References

An In-depth Technical Guide to 2-Chloro-6-methoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and potential applications of 2-Chloro-6-methoxyaniline, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Compound Properties

This compound is a substituted aniline that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, offers multiple reactive sites for designing novel compounds.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
CAS Number 158966-62-2
IUPAC Name This compound[1]
Physical Form Liquid
Purity (Typical) ≥96%

Synthesis of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure based on the synthesis of analogous compounds, such as other chloro-methoxyanilines and 2-chloro-6-methylaniline.[2][3]

Reaction Principle:

The synthesis involves the reduction of the nitro group of a precursor, 1-chloro-2-methoxy-3-nitrobenzene, to an amine group, yielding this compound. A common reducing agent for this transformation is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[2]

Materials and Reagents:
  • 1-chloro-2-methoxy-3-nitrobenzene

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

  • Sodium carbonate

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methoxy-3-nitrobenzene in a mixture of ethanol and glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add iron powder in portions. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction mixture is stirred and heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then diluted with water and neutralized with a saturated solution of sodium carbonate.

  • Extraction: The aqueous solution is extracted multiple times with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Applications in Drug Discovery and Development

Substituted anilines are crucial intermediates in the pharmaceutical industry.[4][5] Analogous compounds, such as 2-chloro-6-methylaniline, are key starting materials in the synthesis of targeted cancer therapies, including the tyrosine kinase inhibitor Dasatinib.[4][6][7] The structural motifs present in this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that are of interest in the development of novel therapeutic agents.[5][7]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound and its potential application as a building block in further chemical synthesis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Building Block start 1-Chloro-2-methoxy-3-nitrobenzene process1 Reduction (e.g., Fe/CH₃COOH) start->process1 product This compound process1->product intermediate This compound process2 Further Synthetic Steps (e.g., Coupling Reactions, Cyclizations) intermediate->process2 final_product Complex Molecules (e.g., Pharmaceutical Ingredients) process2->final_product Experimental_Workflow start Start: Reaction Setup step1 Add Reactants: 1-Chloro-2-methoxy-3-nitrobenzene, Solvents start->step1 step2 Add Reducing Agent: Iron Powder step1->step2 step3 Heat and Stir under Reflux step2->step3 decision Reaction Complete? step3->decision decision->step3 No step4 Work-up: Filter, Neutralize, Extract decision->step4 Yes step5 Purification: Column Chromatography or Distillation step4->step5 end End: Pure this compound step5->end

References

Solubility of 2-Chloro-6-methoxyaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for determining the solubility of 2-Chloro-6-methoxyaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical considerations of solubility for this compound and presents generalized, yet detailed, experimental protocols that can be readily adapted by researchers to generate precise solubility data.

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by its molecular structure and the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics, which dictates its interaction with different types of solvents.

  • Molecular Structure: this compound (C₇H₈ClNO) has a benzene ring core, which is non-polar. The attached functional groups—an amino group (-NH₂), a chloro group (-Cl), and a methoxy group (-OCH₃)—introduce polarity. The amino group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen in the amino group can act as hydrogen bond acceptors.

  • Solvent Polarity and Interactions:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amino and methoxy groups of this compound, leading to favorable interactions and likely good solubility.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have dipole-dipole interactions. The polar functional groups of this compound will interact with the polar regions of these solvents, suggesting moderate to good solubility.

    • Non-polar Solvents (e.g., toluene, hexanes): The non-polar benzene ring of the analyte will interact favorably with these solvents through London dispersion forces. However, the polar functional groups may limit high solubility unless the non-polar character of the solvent is dominant enough to solvate the entire molecule effectively.

Based on these principles, a general trend in solubility can be predicted, but experimental determination is essential for quantitative assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. For context, related compounds like 2-chloroaniline are known to be soluble in common organic solvents such as alcohols, ethers, and benzene.[1]

Table 1: Experimentally Determined Solubility of this compound in Select Organic Solvents at 25°C

Organic SolventMolarity (mol/L)Grams per 100 mL
MethanolData not availableData not available
EthanolData not availableData not available
AcetoneData not availableData not available
Ethyl AcetateData not availableData not available
DichloromethaneData not availableData not available
TolueneData not availableData not available
Note: This table is intended to be populated with experimental data. The lack of available public data is noted.

Experimental Protocols for Solubility Determination

The following sections detail a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted saturate-shake-filtrate (or shake-flask) method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Saturate-Shake-Filtrate Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.[2][3] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[2][3]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant (the saturated solution) into a syringe and pass it through a syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to prevent errors from potential adsorption of the solute onto the filter membrane.[2]

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (see Section 3.2).

G Workflow for Saturate-Shake-Filtrate Solubility Determination A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate with agitation at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant to remove undissolved solid D->E F Dilute filtrate for analysis E->F G Quantify concentration using HPLC F->G

Caption: Workflow for the Saturate-Shake-Filtrate Method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a common and reliable method for quantifying the concentration of aniline derivatives in solution.[4][5][6]

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will need to be optimized to achieve good peak shape and retention time for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with the UV detector.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Section 3.1) into the HPLC system and record the peak areas.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

G HPLC Quantification Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C D Inject diluted, filtered sample from solubility experiment E Record peak area D->E F Determine concentration from calibration curve E->F G Calculate original solubility (account for dilution) F->G

References

Technical Guide: Stability and Storage of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the stability and storage conditions of 2-Chloro-6-methoxyaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aniline derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The inherent reactivity of the aromatic amine functionality, combined with the influence of its substituents, necessitates a thorough understanding of its chemical stability to ensure its quality, safety, and efficacy in research and development. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and a generalized protocol for its stability assessment.

Summary of Stability and Storage Data

While specific quantitative kinetic data for the degradation of this compound is not extensively published, safety data sheets (SDS) from various suppliers provide consistent qualitative information. The compound is generally considered stable under recommended storage conditions.[1][2] Key physical and chemical properties relevant to its stability are summarized below.

ParameterData / RecommendationSource(s)
Chemical Stability Stable under normal and recommended storage conditions.[1][2][1][2]
Physical State Solid.[1][1]
Storage Temperature Store in a cool place.[1] Some suppliers recommend room temperature.[3][1][3]
Atmosphere Store under an inert atmosphere, such as Argon, as the compound is noted to be air-sensitive.[1] Keep containers tightly closed and sealed in a dry environment.[1][3][4][1][3][4]
Light Sensitivity The compound is light-sensitive.[1] It should be stored in the dark or in light-resistant packaging.[5][1][5]
Packaging Must only be kept in the original, tightly sealed packaging.[1][1]
Hazardous Reactions Hazardous polymerization will not occur.[6] Hazardous reactions are not expected under normal transport or storage conditions.[1][1][6]
Hazardous Decomposition In case of combustion, it may emit toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2][1][2]

Incompatible Materials and Conditions to Avoid

To maintain the integrity of this compound, direct contact with the following materials and exposure to certain conditions must be strictly avoided:

  • Strong Oxidizing Agents : Can lead to vigorous, potentially hazardous reactions.[1][6]

  • Strong Acids : May react exothermically with the amine group.[1][6]

  • Acid Chlorides and Anhydrides : Incompatible with arylamines.[6]

  • Heat, Light, and Air : These conditions can promote degradation.[1]

General Protocol for Chemical Stability Assessment

Given the absence of a specific, published stability-indicating assay for this compound, the following generalized protocol, based on industry-standard practices for chemical stability testing, can be adapted.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions (forced degradation) and to propose appropriate long-term storage conditions.

1. Materials and Equipment:

  • This compound (high purity reference standard and test sample)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagent-grade acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Calibrated analytical balance

  • pH meter

  • Forced degradation: Temperature-controlled oven, photostability chamber, sealed reaction vials

  • Analytical instrumentation: A stability-indicating HPLC method with a UV or Mass Spectrometric (MS) detector is recommended.

2. Methodology: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. A concentration of 1 mg/mL of the compound in a suitable solvent is typically used.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a solvent mixture (e.g., acetonitrile/water).

    • Add 0.1 N HCl.

    • Store the solution at 60°C for 24-48 hours.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound as above.

    • Add 0.1 N NaOH.

    • Follow the same temperature and sampling procedure as for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for 24-48 hours, protected from light.

    • Withdraw and analyze samples at specified intervals.

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid this compound in a clear glass vial.

    • Store in an oven at a high temperature (e.g., 80°C) for up to one week.

    • Observe for any physical changes (e.g., color change, melting).

    • At specified time points, dissolve a sample in a suitable solvent for HPLC analysis.

  • Photostability (Solid State):

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample should be kept in the dark as a control.

    • Analyze the light-exposed and dark control samples by HPLC.

3. Analytical Method:

The HPLC method must be "stability-indicating," meaning it can separate the intact compound from all potential degradation products. Method development and validation should demonstrate specificity, linearity, accuracy, precision, and robustness. A diode-array detector (DAD) is useful for assessing peak purity.

4. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for all stress conditions.

  • Determine the mass balance to ensure all degradation products are accounted for.

  • Characterize major degradation products using techniques like LC-MS/MS or NMR if necessary.

Logical Workflow for Stability Assessment

The process of determining the stability and appropriate storage conditions for a chemical compound follows a logical progression from initial assessment to the final definition of handling procedures.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Initial Assessment (Literature & SDS Review) B Physicochemical Characterization A->B Characterize Properties C Develop Stability- Indicating Method (e.g., HPLC) B->C Requires Analytical Method D Forced Degradation Studies (Heat, Light, Acid, Base, Oxidation) C->D Apply Method To E Identify Degradation Pathways & Products D->E Provides Data For F Long-Term & Accelerated Stability Testing E->F Informs Design Of G Data Analysis & Kinetic Modeling F->G Generates Data For H Establish Storage Conditions, Retest Date & Handling Guide G->H Defines

Caption: Workflow for Chemical Stability Program.

Conclusion

This compound is a stable compound when handled and stored correctly. The primary risks to its integrity are exposure to air, light, heat, and incompatible chemicals such as strong acids and oxidizing agents.[1] For critical applications in research and drug development, it is imperative to store the material in tightly sealed, light-resistant containers under an inert atmosphere in a cool, well-ventilated area.[1] Where long-term stability is crucial, a formal stability assessment following the generalized protocol outlined above should be conducted to establish a retest date and confirm optimal storage conditions.

References

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxyaniline is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its unique substitution pattern, featuring a chloro, a methoxy, and an amino group on the aromatic ring, imparts distinct reactivity that enables a variety of crucial chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, acylation of the amino group, and diazotization followed by Sandmeyer reactions. Detailed experimental protocols, quantitative data, and mechanistic workflows are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a range of organic molecules, most notably in the preparation of kinase inhibitors for targeted cancer therapy. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications. The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aniline moiety and the aromatic ring, making it a versatile substrate for various transformations. This guide will delve into the core reactions that form the foundation of its synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides:

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885-95
2This compound4-Methylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane1102480-90
3This compound3-Furylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901275-85

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A This compound F Oxidative Addition A->F B Arylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G F->G H Reductive Elimination G->H H->C I Coupled Product H->I

Suzuki-Miyaura Catalytic Cycle Overview
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of this compound with a wide range of amines.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001690-98
2This compoundAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102085-95
3This compoundBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄THF802480-90

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool to room temperature, dilute with ether (15 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Logical Relationship Diagram for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination A This compound F Oxidative Addition A->F B Amine G Amine Coordination & Deprotonation B->G C Pd(0) Catalyst C->F D Base D->G F->G H Reductive Elimination G->H H->C I Coupled Product H->I

Buchwald-Hartwig Catalytic Cycle Overview

Acylation of the Amino Group

The amino group of this compound readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce a key structural motif.

Reaction Scheme:

Quantitative Data for Acylation of Anilines:

EntryAnilineAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAcetyl ChloridePyridineCH₂Cl₂0 to RT295-99
2This compoundBenzoyl ChlorideTriethylamineTHF0 to RT390-98
3This compoundAcetic AnhydrideNaOAcAcetic Acid100192-97

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add pyridine (1.2 mmol). Slowly add acetyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with water (10 mL). Separate the organic layer and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization.

Experimental Workflow for Acylation:

Acylation_Workflow A Dissolve this compound in CH₂Cl₂ B Cool to 0 °C A->B C Add Pyridine B->C D Add Acetyl Chloride C->D E Stir at Room Temperature D->E F Quench with Water E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Purify (Recrystallization) H->I

Acylation Experimental Workflow

Diazotization and Sandmeyer Reaction

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[1]

Reaction Scheme:

Quantitative Data for Sandmeyer Reactions of Anilines:

EntryAnilineReagent 1Reagent 2ProductYield (%)
1This compoundNaNO₂, HBrCuBr1-Bromo-2-chloro-6-methoxybenzene70-80
2This compoundNaNO₂, HClCuCl1,2-Dichloro-6-methoxybenzene75-85
3This compoundNaNO₂, H₂SO₄CuCN2-Chloro-6-methoxybenzonitrile65-75

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Diazotization and Sandmeyer Bromination of this compound

  • Diazotization: Dissolve this compound (1.0 mmol) in a mixture of HBr (48%, 3 mL) and water (2 mL) and cool to 0-5 °C. Add a solution of NaNO₂ (1.1 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 mmol) in HBr (48%, 2 mL). Add the cold diazonium salt solution to the CuBr solution portion-wise.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes.

  • Work-up: Cool the reaction mixture and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with NaOH solution and brine, dry over MgSO₄, and concentrate. Purify the residue by distillation or chromatography.

Signaling Pathway for Diazotization-Sandmeyer Reaction:

Diazotization_Sandmeyer A This compound C Diazonium Salt [Ar-N₂⁺X⁻] A->C Diazotization B NaNO₂ / HX (0-5 °C) B->A E 1-Bromo-2-chloro- 6-methoxybenzene C->E Sandmeyer Reaction D CuBr D->C

Diazotization and Sandmeyer Reaction Pathway

Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Intermediate

This compound is a key starting material in the synthesis of various pharmaceuticals. One notable example is its use in the preparation of intermediates for kinase inhibitors like PF-06463922 (Lorlatinib).[2] The following workflow illustrates a potential synthetic route.

Synthetic Workflow for a Kinase Inhibitor Intermediate:

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Cyclization A This compound C Amide Intermediate A->C Base, Solvent B Acyl Chloride D Amide Intermediate F Biaryl Intermediate D->F Pd Catalyst, Base E Arylboronic Acid G Biaryl Intermediate H Cyclized Kinase Inhibitor Core G->H Reaction Conditions

Multi-step Synthesis of a Kinase Inhibitor Core

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key chemical transformations, including palladium-catalyzed cross-coupling reactions, acylations, and diazotization-Sandmeyer sequences, provide efficient routes to a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers and professionals in the field, enabling the continued development of novel pharmaceuticals and other advanced materials.

References

The Pivotal Role of 2-Chloro-6-methoxyaniline in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of precursors is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 2-Chloro-6-methoxyaniline has emerged as a key intermediate, particularly in the development of targeted cancer therapies. Its unique structural features make it an ideal starting point for the synthesis of complex heterocyclic compounds, most notably the tyrosine kinase inhibitors Dasatinib and Bosutinib. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of these life-saving drugs, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Pharmaceutical Significance of this compound

This compound is a versatile aromatic amine that serves as a critical precursor in the synthesis of several pharmaceuticals. Its primary application lies in the construction of the core structures of Dasatinib and Bosutinib, both of which are potent inhibitors of kinases implicated in various malignancies.[1][2] The chloro and methoxy substituents on the aniline ring play a crucial role in the subsequent synthetic transformations and contribute to the final biological activity of the drug molecules.

Dasatinib , a second-generation tyrosine kinase inhibitor, is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Bosutinib , another potent kinase inhibitor, is indicated for the treatment of CML. The synthesis of both these drugs heavily relies on the availability of high-purity this compound.

Synthesis of Key Pharmaceuticals from this compound

The following sections detail the synthetic routes to Dasatinib and Bosutinib, highlighting the central role of this compound.

Synthesis of Dasatinib

The synthesis of Dasatinib involves the coupling of this compound with a substituted thiazole carboxamide intermediate. A common synthetic pathway is outlined below.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly while maintaining the temperature. The mixture is then warmed to 20°C and stirred for 2 hours. Hydrochloric acid (1N, 115 mL) is added at 0-10°C. The mixture is diluted with water (310 mL) and concentrated under vacuum to a thick slurry. The slurry is diluted with toluene (275 mL) and stirred for 15 minutes at 20-22°C, then for 1 hour at 0°C. The solid is collected by vacuum filtration, washed with water (2 x 75 mL), and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[2]

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This key intermediate is synthesized from N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-bromosuccinimide (NBS), and thiourea.[3]

Step 3: Synthesis of Dasatinib

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is coupled with 4,6-dichloro-2-methylpyrimidine. The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[4][5] A one-pot synthesis method involves reacting 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine, and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in the presence of an alkali and an ionic liquid.[4]

StepReactantsSolvents/ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12-chloro-6-methylaniline, 3-ethoxyacryloyl chlorideTHF, Pyridine0-22273.6>99[2]
3 (One-pot)2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazineIonic liquid, Alkali--HighHigh[4]
Final Product----58.499.4[6]
Synthesis of Bosutinib

The synthesis of Bosutinib involves the reaction of 2,4-dichloro-5-methoxyaniline with a quinolinecarbonitrile derivative. Note that for Bosutinib synthesis, a close structural analog, 2,4-dichloro-5-methoxyaniline, is used rather than this compound.

Step 1: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

A mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[7] The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with water, filtered, and concentrated.[7]

Step 2: Synthesis of Bosutinib

A mixture of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80°C for 12 hours.[7] The reaction mixture is concentrated and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried, filtered, and concentrated to yield Bosutinib.[7]

StepReactantsSolvents/ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,4-dichloro-5-methoxyaniline, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2-ethoxyethanol, Pyridine hydrochlorideReflux2.5--[7]
27-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazineSodium iodide8012--[7]
Overall3-methoxy-4-hydroxybenzoic acid (starting material)Multiple steps--21.7-
OverallAcetovanillone (starting material)Multiple steps--18.098.9[8]

Signaling Pathways and Mechanism of Action

Dasatinib and Bosutinib exert their therapeutic effects by inhibiting specific signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival.

Dasatinib Signaling Pathway

Dasatinib is a multi-targeted kinase inhibitor that primarily targets the BCR-ABL fusion protein, the hallmark of CML.[9] It also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[9] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cancer cell proliferation and survival.[10]

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family inhibits Other_Kinases c-KIT, EPHA2, PDGFRβ Dasatinib->Other_Kinases inhibits RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC_Family->RAS_MAPK SRC_Family->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

Bosutinib Signaling Pathway

Bosutinib is a dual inhibitor of Src and Abl kinases.[11] Its mechanism of action involves the suppression of Src/Abl signaling, which in turn affects several downstream pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[12][13] This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Bosutinib_Signaling_Pathway Bosutinib Bosutinib Src_Abl Src/Abl Kinases Bosutinib->Src_Abl inhibits Apoptosis Apoptosis Bosutinib->Apoptosis induces PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Src_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Src_Abl->MAPK_ERK JAK_STAT3 JAK/STAT3 Pathway Src_Abl->JAK_STAT3 Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation MAPK_ERK->Proliferation JAK_STAT3->Proliferation

Caption: Bosutinib inhibits Src/Abl kinases, leading to the suppression of multiple pro-survival signaling pathways.

Experimental Workflow

The synthesis of a complex pharmaceutical like Dasatinib from this compound involves a multi-step process that requires careful control of reaction conditions and purification of intermediates.

Synthesis_Workflow Start This compound Step1 Amide Formation Start->Step1 Intermediate1 N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide Step1->Intermediate1 Step2 Thiazole Ring Formation Intermediate1->Step2 Intermediate2 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Step2->Intermediate2 Step3 Coupling with Pyrimidine Intermediate2->Step3 Intermediate3 Dasatinib Precursor Step3->Intermediate3 Step4 Final Coupling Intermediate3->Step4 Final Dasatinib Step4->Final Purification Purification & Characterization Final->Purification

Caption: A generalized workflow for the multi-step synthesis of Dasatinib.

Conclusion

This compound is an indispensable precursor in the synthesis of targeted anti-cancer therapies, particularly Dasatinib. The synthetic routes to these complex molecules, while challenging, are well-established and rely on the strategic use of this key intermediate. A thorough understanding of the synthetic methodologies, coupled with insights into the biological mechanisms of the final drug products, is essential for researchers and professionals in the field of drug development. The continued optimization of synthetic protocols and the exploration of new applications for this compound and its derivatives will undoubtedly contribute to the advancement of pharmaceutical sciences and the development of novel therapeutics.

References

2-Chloro-6-methoxyaniline: A Technical Guide to Safe Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-methoxyaniline is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the known toxicological profiles of related anilines, this compound should be handled with extreme caution. The primary hazards are presumed to include acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation. Aromatic amines are also frequently associated with causing methemoglobinemia and have carcinogenic potential.[1][2] This guide provides a comprehensive overview of the presumed safety, handling, and disposal protocols for this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not available, the following classification is inferred from structurally similar compounds like 2-chloroaniline and various methoxyaniline isomers.[3][4][5][6][7][8]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
CarcinogenicityCategory 1B or 2H350: May cause cancer or H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic HazardCategory 2 or 3H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects

Inferred Hazard Pictograms:

alt text
alt text
alt text
alt text

Signal Word: Danger

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table includes data for a closely related isomer, 2-chloro-5-methoxyaniline, to provide an estimation of its properties.[9]

Table 2: Physical and Chemical Properties of 2-Chloro-5-methoxyaniline (CAS 2401-24-3)

PropertyValue
Molecular FormulaC₇H₈ClNO
Molecular Weight157.60 g/mol
AppearanceBrown - Grey low melting solid or liquid
Melting Point23 - 27 °C
Boiling Point135 - 137 °C @ 12 mmHg
Density1.261 g/mL at 25 °C
Flash Point> 110 °C

Toxicological Information

Table 3: Acute Toxicity Data for 2-Chloroaniline (CAS 95-51-2)

EndpointSpeciesRouteValue
LD50RatOral1016 mg/kg
LD50MouseOral256 mg/kg
LD50RatDermal1000 mg/kg
LC50RatInhalation4.2 mg/L (4 hours)
Mechanism of Toxicity: Methemoglobinemia

A primary toxic effect of many anilines is the induction of methemoglobinemia.[1][10] The proposed mechanism involves metabolic activation of the aniline in the liver and red blood cells. The amino group is oxidized to a nitroso intermediate, which can then redox cycle with hemoglobin, oxidizing the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.

Caption: Proposed mechanism of this compound-induced methemoglobinemia.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling this compound lab_coat Lab Coat (Flame-retardant) start->lab_coat gloves Chemical-Resistant Gloves (e.g., Butyl rubber, Viton) start->gloves goggles Chemical Splash Goggles start->goggles respirator NIOSH-approved Respirator (if dust or aerosols are generated) start->respirator

Caption: Mandatory Personal Protective Equipment for handling this compound.

Handling and Storage Protocol

All work with this compound must be conducted in a designated area, within a certified chemical fume hood.

Handling:

  • Preparation: Ensure the fume hood is operational and the work area is decontaminated and free of clutter.

  • Aliquoting: Carefully measure and transfer the chemical using appropriate, non-reactive tools (e.g., glass or stainless steel).

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Handling: Decontaminate all surfaces and equipment immediately after use. Wash hands thoroughly.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area designated for toxic and carcinogenic compounds.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be secured and accessible only to authorized personnel.

Accidental Release Measures

Small Spill (contained within a fume hood):

  • Ensure appropriate PPE is worn.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spill (outside of a fume hood):

  • Evacuate the immediate area and alert personnel.

  • Restrict access to the spill area.

  • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Halogenated organic waste must be segregated from non-halogenated waste streams.[11][12][13]

DisposalWorkflow start Generate Waste (this compound) waste_container Designated Halogenated Organic Waste Container start->waste_container labeling Label Container: 'Hazardous Waste' 'Halogenated Organics' 'this compound' waste_container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

Disposal Procedure:

  • Collection: Collect all waste, including contaminated PPE, glassware rinsates, and spill cleanup materials, in a designated, leak-proof container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office. Aromatic amines may require high-temperature incineration for complete destruction.[14] Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

Immediate medical attention is required for any exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

While not highly flammable, this compound is combustible.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

References

Commercial Suppliers and Technical Guide for 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-6-methoxyaniline, a key chemical intermediate. Below you will find information on its commercial suppliers, typical product specifications, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability

This compound (CAS No. 158966-62-2) is available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in fine chemicals, building blocks for drug discovery, and intermediates for organic synthesis. Some of the notable suppliers include:

  • Sigma-Aldrich (Merck): A major global supplier of a vast array of chemicals for research and development.

  • BLD Pharm: A supplier of various organic building blocks and intermediates.[1]

  • Apollo Scientific: A UK-based supplier of aromatic and heterocyclic compounds.[2]

  • ChemicalBook: A comprehensive online platform that lists various suppliers and provides chemical properties.[3]

  • Enamine: A provider of screening compounds and building blocks for drug discovery.[4]

  • CymitQuimica: A supplier of fine chemicals for research and industry.[5]

When sourcing this compound, it is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific lot.

Physicochemical Properties and Specifications

The general specifications for commercially available this compound are summarized in the table below. These values are typical and may vary between suppliers and batches.

PropertyValue
CAS Number 158966-62-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Typically a liquid
Purity Often ≥96%

Synthesis of this compound

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,6-Dimethoxyaniline 2,6-Dimethoxyaniline Chlorination Chlorination 2,6-Dimethoxyaniline->Chlorination Chlorinating Agent (e.g., NCS, SO₂Cl₂) This compound This compound Chlorination->this compound

Caption: Plausible synthetic route to this compound.

A general procedure for a related compound, 2,6-dimethoxyaniline, involves the catalytic hydrogenation of the corresponding nitrobenzene derivative.[6] This suggests an alternative route starting from 2-chloro-6-methoxynitrobenzene.

Hypothetical Experimental Protocol for Synthesis:

A potential synthesis could involve the selective monochlorination of 2-methoxyaniline. However, controlling the regioselectivity can be challenging. A more controlled approach might involve a multi-step synthesis, for example, starting from 2,6-dimethoxyaniline.

Materials:

  • 2,6-Dimethoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2,6-dimethoxyaniline in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Start Start SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep Injection Inject into HPLC SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Injection Mode Split (e.g., 10:1) or Splitless
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Expected ¹H NMR Spectral Features:

  • Aromatic protons (3H) appearing as multiplets or distinct doublets and triplets in the aromatic region (approx. 6.5-7.5 ppm).

  • A singlet for the methoxy group protons (3H) in the upfield region (approx. 3.8-4.0 ppm).

  • A broad singlet for the amine protons (2H), the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Six distinct signals in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons.

  • A signal for the methoxy carbon (approx. 55-60 ppm).

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

Literature review on 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methoxyaniline

Disclaimer: The scientific literature on this compound (CAS: 158966-62-2) is limited. This compound is frequently confused with the structurally similar but distinct molecule, 2-Chloro-6-methylaniline (CAS: 87-63-8), which is a well-documented precursor in the synthesis of the oncology drug Dasatinib. This review focuses exclusively on the available data for this compound.

Introduction

This compound is a substituted aniline compound characterized by a chlorine atom and a methoxy group positioned ortho to the amine group on the benzene ring.[1] As a halogenated and ether-substituted aromatic amine, it possesses functional groups that make it a potential building block in organic synthesis. However, unlike its methyl analogue, its specific applications in drug development and materials science are not extensively documented in publicly available literature. This guide summarizes the known physicochemical properties of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data and identifiers for this compound. Data is compiled from various chemical databases and suppliers.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 158966-62-2[2][3]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [3]
Physical Form White solid or liquid[2]
SMILES COC1=CC=CC(Cl)=C1N[3]
InChIKey SEZKSJHQUIRBCN-UHFFFAOYSA-N[1]
Storage Conditions Keep in dark place, inert atmosphere, room temp.[3]

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound (CAS 158966-62-2) was not identified in the surveyed literature. Chemical suppliers list the compound, indicating that synthetic routes exist, but these are likely proprietary.

Reactivity and Potential Applications

As a substituted aniline, this compound holds potential as an intermediate in the synthesis of more complex molecules. The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation. The chlorine and methoxy substituents influence the reactivity of the aromatic ring, directing further electrophilic substitutions.

While no specific signaling pathways involving this molecule have been documented, related methoxyaniline structures have been explored as components of kinase inhibitors. For instance, a 2-methoxyaniline moiety was incorporated into analogues designed to inhibit Casein Kinase 2 Alpha (CSNK2A), a target for antiviral therapies.[4] This suggests a potential, though currently unexplored, role for this compound as a scaffold in medicinal chemistry research.

The general role of such a compound in synthetic chemistry is illustrated below.

G cluster_input Starting Materials cluster_process Synthetic Transformations cluster_output Potential Products start This compound reaction Functionalization (e.g., Acylation, Alkylation, Coupling) start->reaction product Pharmaceutical Intermediates Agrochemicals Fine Chemicals reaction->product

Caption: General synthetic workflow for a chemical intermediate.

Experimental Protocols

No key experiments involving this compound have been cited in the available literature, and therefore, no detailed experimental methodologies can be provided at this time. Researchers interested in this compound would need to develop protocols based on standard organic chemistry principles for aniline derivatives.

Conclusion

This compound is a chemical compound with defined physical properties but a very limited footprint in published scientific research. Its primary significance lies in its potential as a synthetic intermediate, although specific, high-impact applications are yet to be documented. It is critical for researchers and drug development professionals to distinguish it from its well-known isomer, 2-Chloro-6-methylaniline, to avoid erroneous assumptions about its role in established pharmaceutical synthesis, particularly that of Dasatinib. Future research may uncover unique applications for this molecule in medicinal chemistry or materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to anilines, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The synthesis of 2-chloro-6-methoxyaniline from 2-chloro-3-nitroanisole presents a typical challenge of chemoselectivity, requiring the reduction of the nitro group while preserving the chloro and methoxy functionalities. This document provides a detailed protocol for this synthesis using a robust and widely applicable method.

Application Notes

Several methods are available for the reduction of nitroarenes, each with its own advantages and limitations.[1][2] Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is highly efficient but can sometimes lead to dehalogenation, particularly with more reactive halogens.[1] Raney nickel is another effective catalyst that may offer better selectivity in preventing dehalogenation of aromatic chlorides.[1]

Metal-based reducing agents in acidic media are also commonly employed. Tin(II) chloride (SnCl2) is a mild and effective reagent for this transformation.[3][4] However, the use of tin compounds can lead to tin-containing byproducts that may be difficult to remove and pose environmental concerns.[4]

The use of iron powder in acidic conditions, such as acetic acid, is a classical yet highly effective and cost-efficient method for the reduction of nitroarenes.[3][5] This method generally exhibits excellent chemoselectivity, leaving sensitive functional groups like halogens and ethers intact.[6] It is also advantageous due to the simple workup procedure and the environmental benignity of the iron byproducts.[7] Given its high yield, selectivity, and operational simplicity, the iron/acetic acid system is a preferred method for the synthesis of this compound.[8]

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 2-chloro-3-nitroanisole to this compound using iron powder in a mixture of glacial acetic acid and ethanol.

Materials and Reagents:

  • 2-Chloro-3-nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water (deionized)

  • Sodium carbonate (solid)

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol).

  • Add a solvent mixture of glacial acetic acid (19 mL) and ethanol (19 mL) to the flask.

  • With stirring, add iron powder (1.64 g, 29.4 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3.5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water (70 mL).

  • Carefully neutralize the mixture by adding solid sodium carbonate in portions until the effervescence ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

Product Characterization:

The crude product, this compound, was obtained as a yellow oil (1.2 g, 100% crude yield). The purity was determined to be 86% by HPLC at 220 nm. Mass spectrometry showed a molecular ion peak at m/z 157.9 (MH)+.[8]

Quantitative Data Summary

ParameterValueReference
Starting Material2-Chloro-3-nitroanisole[8]
Moles of Starting Material7.36 mmol[8]
Reducing AgentIron Powder[8]
Molar Equivalents of Reducing Agent4.0[8]
SolventGlacial Acetic Acid / Ethanol (1:1)[8]
Reaction TemperatureReflux[8]
Reaction Time3.5 hours[8]
Crude Yield100%[8]
Product Purity (HPLC)86%[8]

Experimental Workflow

SynthesisWorkflow Start 2-Chloro-3-nitroanisole Reaction Reflux, 3.5 h Start->Reaction Reagents Fe, AcOH, EtOH Reagents->Reaction Workup Quench (H2O) Neutralize (Na2CO3) Reaction->Workup Extraction Extract with CH2Cl2 Workup->Extraction Purification Wash (Brine) Dry (Na2SO4) Concentrate Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Application Notes: High-Yield Synthesis of Chloro-Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted anilines, such as chloro-methoxyaniline isomers, are crucial building blocks in the synthesis of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. The precise positioning of chloro and methoxy groups on the aniline ring is critical for the biological activity and chemical properties of the resulting products. This document provides a detailed protocol for the high-yield synthesis of a chloro-methoxyaniline derivative, serving as a representative example for researchers, scientists, and professionals in drug development.

The provided protocol is based on the reduction of 2-chloro-3-nitroanisole using iron powder in an acidic medium, which is a classic and scalable method known for its efficiency and cost-effectiveness.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxyaniline

This protocol details the synthesis of 2-Chloro-3-methoxyaniline via the reduction of 2-chloro-3-nitroanisole.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-3-nitroanisole≥98%Various
Iron PowderFine, ≥99%Various
Glacial Acetic AcidACS GradeVarious
AcetonitrileHPLC GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Various
Sodium Sulfate (Na₂SO₄)Anhydrous, ≥99%Various
Saturated Saline Solution (Brine)-Lab-prepared
Deionized Water-Lab-prepared
Round-bottom flask (250 mL)-Various
Reflux Condenser-Various
Magnetic Stirrer/Hotplate-Various
Separatory Funnel (500 mL)-Various
Rotary Evaporator-Various
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[1]

    • Begin stirring the solution to ensure it is homogeneous.

  • Reduction Reaction:

    • To the stirring solution, add iron powder (1.64 g, 29.4 mmol) in one portion.[1]

    • Heat the reaction mixture to reflux and maintain this condition with vigorous stirring for 3.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with deionized water (70 mL).[1]

    • Carefully neutralize the acidic solution by adding solid sodium carbonate in small portions until the effervescence ceases and the pH is neutral to basic.[1]

  • Extraction:

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).[1]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with saturated saline solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation and Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

    • The crude product, 2-chloro-3-methoxyaniline, is obtained as a yellow oil.[1] For this specific protocol, the material was used in subsequent steps without further purification.[1]

Data Presentation

The following table summarizes the quantitative data from the described synthesis of 2-Chloro-3-methoxyaniline.

ParameterValueReference
Reactants
2-Chloro-3-nitroanisole (mass)1.38 g[1]
2-Chloro-3-nitroanisole (moles)7.36 mmol[1]
Iron Powder (mass)1.64 g[1]
Iron Powder (moles)29.4 mmol[1]
Solvents
Glacial Acetic Acid19 mL[1]
Acetonitrile19 mL[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time3.5 hours[1]
Product & Yield
Product2-Chloro-3-methoxyaniline[1]
AppearanceYellow Oil[1]
Mass of Crude Product1.2 g[1]
Yield100% (crude)[1]
Purity Analysis (Crude)
HPLC Purity (at 220 nm)86%[1]
Mass Spectrometry (MS)m/z = 157.9 (MH)⁺[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-Chloro-3-methoxyaniline.

Synthesis_Workflow A 1. Reaction Setup Dissolve 2-chloro-3-nitroanisole in Acetic Acid/Acetonitrile B 2. Reduction Add Iron Powder Reflux for 3.5h A->B Heat C 3. Work-up Dilute with Water Neutralize with Na₂CO₃ B->C Cool D 4. Extraction Extract with Dichloromethane (3x) C->D E 5. Washing & Drying Wash with Brine Dry over Na₂SO₄ D->E F 6. Isolation Filter and Concentrate (Rotary Evaporation) E->F G Final Product 2-Chloro-3-methoxyaniline (Yellow Oil) F->G

Caption: Workflow for the synthesis of 2-Chloro-3-methoxyaniline.

References

One-pot synthesis of 2-Chloro-6-methoxyaniline from 3-chloro-5-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Proposed One-Pot Synthesis of 2-Chloro-6-methoxyaniline

Abstract

This application note details a proposed synthetic protocol for this compound, a key intermediate in pharmaceutical and materials science research. The requested direct one-pot synthesis from 3-chloro-5-methyl-4-nitroaniline is not chemically feasible due to the required, complex molecular rearrangements. Instead, we present a robust, multi-step synthesis commencing from the more viable precursor, 2-methoxyaniline. The core of this protocol is a one-pot diazotization-Sandmeyer reaction, which efficiently converts 2-methoxy-6-nitroaniline to 2-chloro-6-methoxynitrobenzene. This intermediate is then reduced to yield the target compound. This document provides detailed experimental procedures, data interpretation, and workflow visualizations to guide researchers in this synthetic pathway.

Introduction

Substituted anilines are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a valuable intermediate for creating more complex molecular architectures. The direct conversion of 3-chloro-5-methyl-4-nitroaniline to this compound in a single pot is not considered a practical synthetic route due to the substantial structural reorganization required (i.e., migration of the chloro substituent, removal of the methyl group, and repositioning of the amino group relative to the other substituents).

This protocol outlines a more conventional and reliable three-step synthesis starting from 2-methoxyaniline. The key steps include nitration, a one-pot diazotization-Sandmeyer reaction, and a final reduction. This approach offers a high-yielding and scalable route to the desired product.

Overall Synthetic Pathway

The synthesis is performed in three main stages, with the second and third steps of the sequence (diazotization and Sandmeyer reaction) being conducted in a one-pot fashion.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: One-Pot Diazotization-Sandmeyer cluster_step3 Step 3: Reduction A 2-Methoxyaniline B 2-Methoxy-6-nitroaniline A->B HNO₃, H₂SO₄ C Aryldiazonium Salt (in situ) B->C NaNO₂, HCl D 2-Chloro-6-methoxynitrobenzene C->D CuCl E This compound D->E Fe, HCl or H₂, Pd/C

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-MethoxyanilineReagentPlus®, 99%Sigma-Aldrich
Nitric Acid (68%)ACS ReagentFisher Sci.
Sulfuric Acid (98%)ACS ReagentFisher Sci.
Sodium NitriteACS Reagent, ≥99%Sigma-Aldrich
Hydrochloric Acid (37%)ACS ReagentVWR
Copper(I) Chloride99.995% trace metalsSigma-Aldrich
Iron powder, reduced-100 mesh, ≥99%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Sci.
HexaneHPLC GradeFisher Sci.
Sodium BicarbonateACS ReagentVWR
Anhydrous Sodium SulfateACS ReagentFisher Sci.

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, reflux condenser, rotary evaporator, separation funnel, glass column for chromatography.

Step 1: Synthesis of 2-Methoxy-6-nitroaniline
  • In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 2-methoxyaniline (10.0 g, 81.2 mmol).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (20 mL) dropwise while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding nitric acid (6.5 mL) to sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield 2-methoxy-6-nitroaniline.

Step 2: One-Pot Synthesis of 2-Chloro-6-methoxynitrobenzene

This procedure combines diazotization and the Sandmeyer reaction in a single pot.

  • To a 250 mL three-neck flask, add 2-methoxy-6-nitroaniline (5.0 g, 29.7 mmol) and concentrated hydrochloric acid (25 mL).

  • Stir the mixture and cool to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.2 g, 31.9 mmol) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction flask, keeping the temperature between 0-5 °C. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

  • In a separate beaker, dissolve copper(I) chloride (3.5 g, 35.4 mmol) in concentrated hydrochloric acid (15 mL).

  • Slowly add the cold copper(I) chloride solution to the freshly prepared diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methoxynitrobenzene.

Step 3: Synthesis of this compound
  • In a 250 mL round-bottom flask, place the crude 2-chloro-6-methoxynitrobenzene (from the previous step), ethanol (50 mL), and water (10 mL).

  • Add reduced iron powder (8.3 g, 148 mmol) to the mixture.

  • Add concentrated hydrochloric acid (2 mL) and heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

Results and Data Summary

The following table summarizes the expected outcomes for the synthesis.

StepProductStarting Mass (g)Product Mass (g)Molar Mass ( g/mol )Moles (mmol)Yield (%)Purity (by HPLC)
12-Methoxy-6-nitroaniline10.09.8168.1558.371.8>98%
22-Chloro-6-methoxynitrobenzene5.04.8187.5825.686.2>95%
3This compound4.83.4157.6021.684.3>99%

Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Experimental_Workflow Start Start: 2-Methoxyaniline Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Start->Nitration Workup1 Iced Water Quench Neutralization & Filtration Nitration->Workup1 Intermediate1 Intermediate 1: 2-Methoxy-6-nitroaniline Workup1->Intermediate1 OnePot One-Pot Reaction: Diazotization (NaNO₂, HCl, 0-5°C) Sandmeyer (CuCl, 60°C) Intermediate1->OnePot Workup2 Extraction with Et₂O Drying & Concentration OnePot->Workup2 Intermediate2 Intermediate 2: 2-Chloro-6-methoxynitrobenzene Workup2->Intermediate2 Reduction Reduction (Fe, HCl, Reflux) Intermediate2->Reduction Workup3 Filtration & Extraction Concentration Reduction->Workup3 Purification Column Chromatography Workup3->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

While a direct one-pot synthesis of this compound from 3-chloro-5-methyl-4-nitroaniline is not feasible, this application note provides a reliable and high-yielding three-step alternative starting from 2-methoxyaniline. The highlighted one-pot diazotization-Sandmeyer reaction is an efficient method for the conversion of the amino group to a chloro substituent. The protocols and data presented herein serve as a comprehensive guide for researchers in organic and medicinal chemistry.

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methoxyaniline in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of diverse 2-aryl-6-methoxyaniline derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The coupling of this compound with various boronic acids and their derivatives offers a direct route to a wide array of substituted biaryl amines. These products are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds.

The presence of both a chloro substituent and an ortho-methoxy-amino group on the aniline ring presents unique considerations for reaction optimization. The chloro group is generally less reactive than bromo or iodo substituents, often necessitating the use of more active palladium catalysts and specific ligands to achieve high yields. The ortho-methoxy-amino moiety can influence the electronic and steric environment of the reaction center, potentially impacting catalyst activity and selectivity. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds according to the general scheme below, yielding the corresponding 2-aryl-6-methoxyaniline derivative.

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Ligand, Base Solvent, Heat reactant1->reagents reactant2 +  R-B(OH)2 (Aryl Boronic Acid) reactant2->reagents product 2-Aryl-6-methoxyaniline reagents->product

Caption: General Suzuki coupling of this compound.

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(Ln) transmetalation->pd2_intermediate borate R-B(OH)3- borate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners to achieve optimal yields.

Protocol 1: General Procedure with a Buchwald-type Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions with a Palladacycle Catalyst

This protocol is particularly useful for challenging couplings or when using sterically hindered boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium® A Pd G3 (5 mol%)

  • Cesium carbonate (Cs₂CO₃), finely ground (2.0 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • In a glovebox, add this compound, the arylboronic acid pinacol ester, CataCXium® A Pd G3, and Cs₂CO₃ to a vial equipped with a stir bar.

  • Add anhydrous 2-MeTHF.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 16-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The presented yields are based on published results for structurally similar substrates and should be considered illustrative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryBoronic Acid PartnerProductRepresentative Yield (%)
1Phenylboronic acid2-Methoxy-6-phenylaniline85-95
24-Methylphenylboronic acid2-Methoxy-6-(p-tolyl)aniline80-90
34-Methoxyphenylboronic acid2-Methoxy-6-(4-methoxyphenyl)aniline88-98
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-6-methoxyaniline75-85
5Thiophene-2-boronic acid2-Methoxy-6-(thiophen-2-yl)aniline70-85
6Pyridine-3-boronic acid2-Methoxy-6-(pyridin-3-yl)aniline65-80

Experimental Workflow and Logic Diagram

The following diagrams illustrate a typical experimental workflow and a decision-making process for optimizing reaction conditions.

Experimental_Workflow A 1. Reagent Preparation (Weighing and addition of solids) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Solvent Addition (Anhydrous, degassed) B->C D 4. Reaction (Heating and stirring) C->D E 5. Work-up (Quenching, extraction, and drying) D->E F 6. Purification (Column chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A typical experimental workflow for Suzuki coupling.

Logic_Diagram start Start: Low Yield or Incomplete Reaction q1 Is the catalyst active? start->q1 a1_yes Screen Ligands (e.g., Buchwald, phosphines) q1->a1_yes Yes a1_no Use fresh Pd source (e.g., Pd(OAc)2, palladacycle) q1->a1_no No q2 Is the base appropriate? a1_yes->q2 a1_no->q2 a2_yes Optimize Solvent & Temperature (e.g., Dioxane, Toluene, 2-MeTHF; 80-120 °C) q2->a2_yes Yes a2_no Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) q2->a2_no No end Optimized Conditions a2_yes->end a2_no->end

Caption: Logic diagram for optimizing Suzuki coupling conditions.

Application Notes and Protocols for the N-Arylation of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 2-chloro-6-methoxyaniline, a key transformation in the synthesis of various compounds with applications in medicinal chemistry and materials science. Three common and effective methods for the formation of the C-N bond are presented: the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation.

Introduction

The N-arylation of anilines is a fundamental reaction in organic synthesis. This compound possesses both a sterically hindering ortho-substituent and an electron-donating methoxy group, which can influence reactivity. The choice of catalytic system is therefore crucial for achieving high yields and purity. This guide outlines established protocols for palladium- and copper-catalyzed N-arylation of this substrate, offering a comparative overview to aid in methodology selection.

Comparative Overview of N-Arylation Methods

Method Catalyst System Coupling Partner Typical Reaction Conditions Advantages Disadvantages
Buchwald-Hartwig Amination Palladium / Phosphine LigandAryl Halides (Cl, Br, I), Triflates80-120 °C, Anhydrous Solvent, Inert AtmosphereBroad substrate scope, high yields, good functional group tolerance.[1][2][3]Air- and moisture-sensitive catalysts and reagents, relatively expensive ligands.[4]
Chan-Lam Coupling Copper (II) SaltAryl Boronic AcidsRoom Temperature to 80 °C, often in airMild reaction conditions, can be run in the presence of air, uses readily available reagents.[5][6][7]Can have a narrower substrate scope compared to Buchwald-Hartwig, yields can be variable.[8]
Ullmann Condensation Copper CatalystAryl Halides (I, Br)High Temperatures (150-210 °C)Utilizes readily available aryl halides, cost-effective catalyst.[9][10]Requires harsh reaction conditions, often has a limited substrate scope and can result in lower yields.[9]

Experimental Protocols

Buchwald-Hartwig Amination Protocol

This protocol is a general guideline for the palladium-catalyzed N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Reaction Scheme:

Ar-B(OH)₂ + this compound --(Cu catalyst, Base, Solvent)--> N-Aryl-2-chloro-6-methoxyaniline

Ar-I + this compound --(Cu catalyst, Base, Solvent, High Temp)--> N-Aryl-2-chloro-6-methoxyaniline

References

Application of 2-Chloro-6-substituted Anilines in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols related to the use of 2-chloro-6-substituted anilines in the synthesis of agrochemicals. Extensive research for the direct application of 2-Chloro-6-methoxyaniline in the synthesis of commercialized agrochemicals yielded limited publicly available information. This suggests that its use as a key building block in this sector is not widespread or well-documented.

However, the closely related analogue, 2-Chloro-6-methylaniline , is a crucial intermediate in the synthesis of the widely used herbicide, Metazachlor . This document will, therefore, focus on the application of 2-Chloro-6-methylaniline in the synthesis of Metazachlor as a representative example. Additionally, the syntheses of the fungicide Boscalid and the molluscicide Niclosamide will be briefly discussed to provide a broader context for the application of substituted anilines in the agrochemical industry.

Application of 2-Chloro-6-methylaniline in the Synthesis of the Herbicide Metazachlor

Chemical Structure of the Reaction:

G cluster_reactants Reactants cluster_product Product 2-Chloro-6-methylaniline Metazachlor 2-Chloro-6-methylaniline->Metazachlor Pyridine, Toluene Chloroacetyl_chloride Chloroacetyl_chloride->Metazachlor plus1 +

Caption: Synthesis of Metazachlor from 2-Chloro-6-methylaniline.

Metazachlor is a selective herbicide belonging to the chloroacetamide class.[1] It is effective for the pre-emergence and early post-emergence control of a wide range of annual grasses and broad-leaved weeds in various crops. The synthesis of Metazachlor involves the N-alkylation of 2-Chloro-6-methylaniline.[2]

Herbicidal Activity of Metazachlor

Metazachlor functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which disrupts cell division and elongation, ultimately leading to the death of the emerging weed seedlings.[3]

Parameter Value Reference
Mode of Action Inhibition of very-long-chain fatty acid synthesis (VLCFA inhibitor)[3]
HRAC Group Group 15 (formerly K3)[4]
Application Rate 1.0 - 1.5 kg/ha
Target Weeds Annual grasses (e.g., Alopecurus myosuroides, Apera spica-venti, Poa annua) and broad-leaved weeds (e.g., Stellaria media, Matricaria spp., Veronica spp.)[4]
Selectivity Oilseed rape, cabbage, cauliflower, potatoes, tobacco, and other brassica crops[4][5]
Experimental Protocol: Synthesis of Metazachlor

This protocol describes a general method for the synthesis of Metazachlor from 2-Chloro-6-methylaniline.

Materials:

  • 2-Chloro-6-methylaniline

  • Chloroacetyl chloride

  • Pyridine (or other suitable base)

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 2-Chloro-6-methylaniline in toluene.

  • Add pyridine to the solution as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in toluene to the cooled mixture via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by washing with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Metazachlor product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Metazachlor.

Logical Workflow for Metazachlor Synthesis:

G A Dissolve 2-Chloro-6-methylaniline and pyridine in toluene B Cool mixture in ice bath A->B C Slowly add Chloroacetyl chloride B->C D Heat under reflux C->D E Reaction work-up (Acid/Water wash) D->E F Dry organic layer E->F G Remove solvent F->G H Purify by recrystallization G->H I Pure Metazachlor H->I

Caption: Experimental workflow for the synthesis of Metazachlor.

Broader Context: Other Aniline Derivatives in Agrochemicals

To provide a wider perspective on the utility of substituted anilines in agrochemical synthesis, the following examples are briefly discussed.

Fungicide: Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI).[6] It is effective against a wide range of fungal pathogens in various crops. The synthesis of Boscalid involves the amidation of a substituted aniline, specifically 2-amino-4'-chlorobiphenyl, with 2-chloronicotinoyl chloride.[7]

Synthetic Pathway Overview for Boscalid:

G cluster_reactants Reactants cluster_product Product 2-amino-4-chlorobiphenyl 2-amino-4'- chlorobiphenyl Boscalid 2-amino-4-chlorobiphenyl->Boscalid Base, Solvent 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinoyl_chloride->Boscalid plus1 +

Caption: Synthesis of the fungicide Boscalid.

Molluscicide: Niclosamide

Niclosamide is a molluscicide used to control freshwater snails that are intermediate hosts for parasites such as Schistosoma, the causative agent of schistosomiasis.[8] The synthesis of Niclosamide involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[9]

Synthetic Pathway Overview for Niclosamide:

G cluster_reactants Reactants cluster_product Product 5-chlorosalicylic_acid 5-chlorosalicylic acid Niclosamide 5-chlorosalicylic_acid->Niclosamide Condensing agent 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline->Niclosamide plus1 +

Caption: Synthesis of the molluscicide Niclosamide.

Conclusion

While the direct application of this compound in agrochemical synthesis is not prominently documented, its structural analogue, 2-Chloro-6-methylaniline, serves as a vital precursor for the herbicide Metazachlor. The synthetic protocols and efficacy data provided for Metazachlor offer valuable insights for researchers in the field of agrochemical development. Furthermore, the examples of Boscalid and Niclosamide highlight the broader importance of substituted anilines as versatile building blocks in the creation of a diverse range of crop protection agents.

References

Application Notes and Protocols: Diazotization Reactions of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxyaniline is a substituted aromatic amine that serves as a valuable precursor in organic synthesis. Its diazotization transforms the amino group into a highly versatile diazonium salt, which is a key intermediate for introducing a variety of functional groups onto the aromatic ring. This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. The resulting 2-chloro-6-methoxybenzenediazonium salt can undergo a range of subsequent reactions, most notably Sandmeyer reactions to introduce halides or a cyano group, and azo coupling reactions to form colored azo compounds. A structurally similar compound, 2-chloro-6-methylaniline, is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of leukemia, highlighting the relevance of this class of compounds in medicinal chemistry.[1][2]

General Reaction Pathway

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂). Due to its instability, nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.

The resulting 2-chloro-6-methoxybenzenediazonium salt is a reactive intermediate that is typically used immediately in subsequent synthetic steps without isolation.

Diazotization_Workflow General Workflow for Diazotization of this compound cluster_start Starting Material cluster_reagents Diazotization Reagents cluster_intermediate Intermediate cluster_applications Applications cluster_products Products Start This compound Reagents NaNO₂ + HCl (or H₂SO₄) 0-5 °C Intermediate 2-Chloro-6-methoxybenzenediazonium Salt (in situ) Reagents->Intermediate Diazotization Sandmeyer Sandmeyer Reaction (e.g., with CuBr) Intermediate->Sandmeyer Substitution AzoCoupling Azo Coupling Reaction (e.g., with β-naphthol) Intermediate->AzoCoupling Coupling Product1 Aryl Halides Sandmeyer->Product1 Product2 Azo Dyes AzoCoupling->Product2 Applications Key Applications of 2-Chloro-6-methoxybenzenediazonium Salt cluster_reactions Reaction Types cluster_products Product Classes cluster_end_uses End Uses Diazonium 2-Chloro-6-methoxy- benzenediazonium Salt Sandmeyer Sandmeyer Reaction Diazonium->Sandmeyer AzoCoupling Azo Coupling Diazonium->AzoCoupling Other Other Transformations (e.g., Schiemann, Gomberg-Bachmann) Diazonium->Other Halides Aryl Halides (Cl, Br, I, F) Sandmeyer->Halides Nitriles Aryl Nitriles (-CN) Sandmeyer->Nitriles Dyes Azo Dyes & Pigments AzoCoupling->Dyes Other->Halides Biaryls Biaryl Compounds Other->Biaryls Pharma Pharmaceutical Intermediates Halides->Pharma Agro Agrochemical Precursors Halides->Agro Nitriles->Pharma Materials Dyes and Functional Materials Dyes->Materials Biaryls->Pharma

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-methoxyaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-chloro-6-methoxyaniline, a versatile building block in organic synthesis. The protocols outlined below are foundational for the development of novel pharmaceutical and agrochemical compounds.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its substituted aniline structure, featuring a chloro and a methoxy group, offers unique reactivity and allows for the introduction of diverse functionalities. The primary amino group can be readily transformed into a wide range of other functional groups, making it a valuable precursor for creating libraries of compounds for drug discovery and other applications. This document details procedures for N-acylation, N-sulfonylation, diazotization followed by Sandmeyer reactions, and the synthesis of benzoxazoles.

Key Derivatization Pathways

The primary amino group of this compound is the main site for derivatization. Common transformations include acylation to form amides, sulfonylation to produce sulfonamides, and diazotization to generate diazonium salts. These diazonium salts are highly versatile intermediates that can be converted to a variety of functional groups through Sandmeyer and other related reactions. Additionally, the aniline can be utilized in condensation reactions to form heterocyclic structures such as benzoxazoles.

Derivatization_Pathways This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acylating Agent N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation Sulfonyl Chloride Diazotization Diazotization This compound->Diazotization NaNO2, H+ Benzoxazole Synthesis Benzoxazole Synthesis This compound->Benzoxazole Synthesis Carboxylic Acid derivative Amide Amide N-Acylation->Amide Sulfonamide Sulfonamide N-Sulfonylation->Sulfonamide Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Benzoxazole Benzoxazole Benzoxazole Synthesis->Benzoxazole Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction Cu(I) salt Aryl Halides/Nitriles Aryl Halides/Nitriles Sandmeyer Reaction->Aryl Halides/Nitriles

Caption: Key derivatization pathways for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the derivatization of anilines, including examples analogous to this compound, to provide an expectation of reaction efficiency.

Derivatization ReactionSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Acylation4-MethoxyanilineChloroacetyl chloride, Sodium AcetateAcetic Acid, WaterRT0.580[1]
N-AcylationAnilineAcetic anhydride, Sodium acetateWaterRT-92[2]
N-Sulfonylation (general)AnilineBenzenesulfonyl chloridePyridineRT--[3]
Diazotization/Sandmeyer4-Methoxyanilinet-Butyl nitrite, Cu-CF2H species---45[4]
Benzoxazole Synthesis2-AminophenolTertiary Amide, Tf2O, 2-F-PyrDCMRT195[5]
Suzuki-Miyaura Coupling6-chloro-2-methylbenzoxazolep-tolyl boronic acid, K2CO3, Pd/SSphosWater-acetonitrile371867[6]

Experimental Protocols

N-Acylation: Synthesis of N-(2-chloro-6-methoxyphenyl)acetamide

This protocol describes the synthesis of an amide derivative from this compound.

Reaction Workflow:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., DCM). B Add a base (e.g., pyridine or triethylamine). A->B C Cool the mixture in an ice bath. B->C D Add acetyl chloride or acetic anhydride dropwise. C->D E Stir at room temperature. D->E F Wash with water and brine. E->F G Dry the organic layer (e.g., over Na2SO4). F->G H Concentrate under reduced pressure. G->H I Purify by recrystallization or column chromatography. H->I

Caption: Experimental workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(2-chloro-6-methoxyphenyl)acetamide. A similar synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide has been reported with a yield of 59.62%.[7]

N-Sulfonylation: Synthesis of N-(2-chloro-6-methoxyphenyl)benzenesulfonamide

This protocol outlines the synthesis of a sulfonamide derivative.

Reaction Workflow:

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up and Purification A Dissolve this compound in pyridine. B Cool the solution in an ice bath. A->B C Add benzenesulfonyl chloride portion-wise. B->C D Stir at room temperature overnight. C->D E Pour the reaction mixture into ice-water. D->E F Acidify with concentrated HCl. E->F G Collect the precipitate by filtration. F->G H Wash the solid with cold water. G->H I Recrystallize from ethanol. H->I

Caption: Experimental workflow for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Concentrated HCl

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 equivalents) in small portions with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure N-(2-chloro-6-methoxyphenyl)benzenesulfonamide.

Diazotization and Sandmeyer Reaction

This protocol describes the conversion of the amino group to a halide or nitrile via a diazonium salt intermediate.[8][9][10]

Reaction Workflow:

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve this compound in aqueous mineral acid (e.g., HCl). B Cool to 0-5 °C. A->B C Add a solution of sodium nitrite dropwise. B->C D Stir for 30 minutes to form the diazonium salt solution. C->D E Prepare a solution of Cu(I) halide or cyanide in the corresponding acid. D->E F Slowly add the cold diazonium salt solution to the Cu(I) salt solution. E->F G Warm the mixture to room temperature or heat gently. F->G H Extract the product with an organic solvent. G->H I Wash the organic layer. H->I J Dry and concentrate the organic layer. I->J K Purify by distillation or chromatography. J->K

Caption: Experimental workflow for the diazotization and Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite

  • Concentrated HCl or HBr

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of the appropriate mineral acid (e.g., 3 equivalents of HCl in water).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, 1.2 equivalents) in the corresponding concentrated acid (e.g., HCl).

    • Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by distillation or column chromatography.

Synthesis of Benzoxazoles

This protocol provides a general method for the synthesis of 2-substituted benzoxazoles from this compound, assuming prior conversion to the corresponding 2-amino-3-chlorophenol.[11][12][13]

Reaction Workflow:

Benzoxazole_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up and Purification A Combine 2-amino-3-chlorophenol and a carboxylic acid or its derivative in a suitable solvent. B Add a condensing agent or catalyst if necessary. A->B C Heat the reaction mixture under reflux. B->C D Monitor the reaction by TLC. C->D E Cool the reaction mixture. D->E F Remove the solvent under reduced pressure. E->F G Neutralize and extract the product. F->G H Purify by column chromatography or recrystallization. G->H

Caption: Experimental workflow for the synthesis of benzoxazoles.

Materials:

  • 2-Amino-3-chlorophenol (derived from this compound)

  • Carboxylic acid, acyl chloride, or aldehyde

  • Condensing agent (e.g., polyphosphoric acid) or catalyst

  • High-boiling solvent (e.g., toluene or xylene)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorophenol (1 equivalent) and the desired carboxylic acid or its derivative (1.1 equivalents).

  • Add a condensing agent such as polyphosphoric acid, or use a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid for azeotropic water removal.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If polyphosphoric acid was used, carefully pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • If a solvent was used, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Collect the crude product by filtration or extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Acyl chlorides, sulfonyl chlorides, and strong acids are corrosive and moisture-sensitive. Handle them with appropriate caution.

  • Diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution without isolation.

These protocols provide a foundation for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-6-methoxyaniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical practices for aromatic amines and related chloro-substituted compounds and can be adapted and validated for specific laboratory requirements.

Introduction

This compound is an important chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. This guide offers comprehensive protocols for two common and powerful analytical techniques: HPLC and GC-MS. While HPLC provides a robust method for routine analysis, GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The method separates compounds based on their polarity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (for mobile phase modification, if necessary)

Chromatographic Conditions:

Parameter Recommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization. For MS compatibility, replace phosphoric acid with formic acid.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of the analyte (typically in the range of 230-280 nm)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Quantitative Performance (Based on structurally similar compounds)

The following table summarizes typical performance characteristics for the HPLC analysis of aromatic amines. These values should be established for this compound during method validation.

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy/Recovery (%)98 - 102%

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1000 µg/mL) S1->S2 S3 Prepare Working Standards (1-100 µg/mL) S2->S3 S4 Prepare Sample Solution S5 Filter all solutions (0.45 µm) S4->S5 H1 System Equilibration S5->H1 Load into Autosampler H2 Inject Standards & Sample H1->H2 H3 Data Acquisition (UV Detection) H2->H3 D1 Peak Identification & Integration H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a capillary column injection system

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

Materials and Reagents:

  • This compound reference standard (high purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, high purity)

  • Anhydrous sodium sulfate (for drying extracts, if necessary)

Chromatographic and Mass Spectrometric Conditions:

Parameter Recommended Conditions
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1)[2]
Injection Volume 1 µL
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min[2]
MS Transfer Line Temp. 280 °C[2]
Ion Source Temp. 230 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification

| SIM Ions | To be determined from the mass spectrum of the standard (expect molecular ion and key fragments) |

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane to create calibration standards at concentrations such as 0.1, 0.5, 1, 5, and 10 µg/mL.

  • Sample Solution: For liquid samples, a direct dilution with dichloromethane might be feasible. For solid samples or complex matrices, a liquid-liquid or solid-phase extraction may be necessary. An example of liquid-liquid extraction involves dissolving the sample in a suitable solvent, extracting with dichloromethane, drying the organic phase with anhydrous sodium sulfate, and concentrating to a known volume.

Data Presentation: Expected Quantitative Performance (Based on structurally similar compounds)

The following table summarizes typical performance characteristics for the GC-MS analysis of chlorinated aromatic compounds.[3] These values should be confirmed for this compound during method validation.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)< 0.1 ng/mL[1]
Limit of Quantitation (LOQ)0.1 - 1.0 ng/mL
Precision (%RSD)< 10%[1]
Accuracy/Recovery (%)95 - 105%[1]

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Prepare Stock Solution (1000 µg/mL) P1->P2 P3 Prepare Working Standards (0.1-10 µg/mL) P2->P3 G1 Inject Standards & Sample P3->G1 Load into Autosampler P4 Sample Extraction (if needed) & Dilution P4->G1 G2 Chromatographic Separation G1->G2 G3 Mass Spectrometric Detection (EI) G2->G3 DA1 Extract Ion Chromatograms (SIM) G3->DA1 DA2 Peak Integration DA1->DA2 DA3 Generate Calibration Curve DA2->DA3 DA4 Quantify Analyte DA3->DA4

References

Application Notes and Protocols for the Purification of Crude 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude 2-Chloro-6-methoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to ensure high purity for subsequent synthetic steps. The methods outlined below—recrystallization, column chromatography, and distillation—are standard yet robust procedures tailored for this specific compound.

Overview of Purification Techniques

Crude this compound may contain various impurities, including starting materials, byproducts from side reactions, and colored degradation products. The choice of purification method depends on the nature of these impurities, the scale of the purification, and the desired final purity.

  • Recrystallization: This technique is suitable for purifying solid crude products from soluble and insoluble impurities. It relies on the principle that the solubility of the compound and impurities varies in a given solvent at different temperatures.

  • Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly effective for removing closely related impurities.

  • Distillation: This method is applicable for purifying liquid compounds based on differences in their boiling points. Steam distillation is effective for separating water-immiscible, volatile compounds from non-volatile impurities, while fractional distillation under reduced pressure is used to separate liquids with close boiling points.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of substituted anilines, providing an expected range for this compound.

Purification TechniqueTypical Yield (%)Expected Purity (%)ScaleNotes
Recrystallization70-90%>98%Milligram to KilogramHighly dependent on the solvent system.
Column Chromatography60-85%>99%Microgram to MultigramYield can be lower due to product loss on the column.
Steam Distillation80-95%>97%Gram to KilogramEffective for removing non-volatile impurities.
Fractional Distillation70-90%>99%Gram to KilogramRequires a significant difference in boiling points between the product and impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Activated Carbon

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water) with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity by separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system will give a good separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.3-0.4.

  • Column Preparation (Slurry Packing Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

    • Collect fractions in separate tubes and monitor the elution by TLC.

  • Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Distillation

This protocol is suitable for liquid crude this compound.

3.3.1. Steam Distillation

Materials:

  • Crude this compound

  • Steam generation setup

  • Distillation flask, condenser, and receiving flask

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the crude product in the distillation flask with some water.

  • Distillation: Pass steam into the distillation flask. The volatile this compound will co-distill with the steam.

  • Collection: Collect the milky-white distillate. Continue until the distillate runs clear.

  • Extraction: Transfer the distillate to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

3.3.2. Fractional Distillation under Reduced Pressure

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a Vigreux column

  • Vacuum pump

  • Heating mantle

  • Manometer

Procedure:

  • Apparatus Setup: Set up the fractional distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude product in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure. Discard the initial and final fractions which may contain lower and higher boiling impurities, respectively.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution & Decolorization cluster_1 Filtration & Crystallization cluster_2 Isolation & Drying crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve decolorize Add Activated Carbon (if needed) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool Filtrate hot_filter->cool crystallize Crystallization cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start tlc TLC for Solvent System Optimization start->tlc column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution & Fraction Collection sample_prep->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis fraction_analysis->elution Adjust Eluent pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation end Pure Product evaporation->end

Caption: Experimental workflow for column chromatography purification.

Distillation_Comparison cluster_steam Steam Distillation cluster_fractional Fractional Distillation (Vacuum) crude Crude Liquid Product steam_distill Co-distill with Steam crude->steam_distill frac_distill Distill under Reduced Pressure crude->frac_distill steam_extract Extract Distillate steam_distill->steam_extract steam_dry Dry & Evaporate steam_extract->steam_dry steam_pure Pure Product (>97% Purity) steam_dry->steam_pure frac_collect Collect Boiling Point Fraction frac_distill->frac_collect frac_pure Pure Product (>99% Purity) frac_collect->frac_pure

Caption: Comparison of steam and fractional distillation workflows.

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest for industrial applications. These application notes provide a comprehensive overview of a feasible industrial-scale synthesis route, including detailed experimental protocols, quantitative data, and process workflows. The proposed synthesis is based on the catalytic hydrogenation of 2-chloro-6-nitroanisole, a common and scalable method for the production of anilines from nitroaromatic compounds.

Proposed Industrial Synthesis Route

The recommended industrial synthesis of this compound involves a two-step process, starting from the commercially available 2-nitroanisole:

  • Chlorination of 2-nitroanisole: Regioselective chlorination of 2-nitroanisole to yield 2-chloro-6-nitroanisole.

  • Catalytic Hydrogenation: Reduction of the nitro group of 2-chloro-6-nitroanisole to the corresponding aniline using a heterogeneous catalyst.

This route is advantageous for large-scale production due to the availability of starting materials, high potential yields, and the use of established industrial processes like catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-nitroanisole (Precursor)

This protocol describes a laboratory-scale synthesis that can be adapted for industrial scale-up.

Materials:

  • 2-nitroanisole

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid

Procedure:

  • In a suitable reactor, dissolve 2-nitroanisole in trifluoroacetic acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add N-chlorosuccinimide to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by an appropriate analytical method (e.g., GC-MS or HPLC).

  • Upon completion, quench the reaction by carefully adding the mixture to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-6-nitroanisole by recrystallization or distillation.

Protocol 2: Industrial Scale Catalytic Hydrogenation of 2-chloro-6-nitroanisole

This protocol outlines the key steps for the industrial-scale reduction of the nitro precursor to this compound.

Materials:

  • 2-chloro-6-nitroanisole

  • Methanol or Ethanol (solvent)

  • Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Charge the reactor with 2-chloro-6-nitroanisole and the solvent (methanol or ethanol).

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C or Raney Nickel catalyst to the reactor.

  • Sealing and Purging: Seal the reactor and purge it multiple times with the inert gas, followed by purging with hydrogen gas to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi for laboratory scale, which can be higher for industrial scale) and heat the mixture to the target temperature (typically 40-60 °C). Maintain vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by periodic sampling and analysis (e.g., HPLC or GC). The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure, replacing it with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite or another suitable filter aid to remove the catalyst. The filtration should be performed under an inert atmosphere, especially when using pyrophoric catalysts like Raney Nickel.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Product Isolation and Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to achieve the desired purity for industrial use.

Data Presentation

The following tables summarize the expected quantitative data for the industrial-scale synthesis of this compound based on the proposed route. The values are representative and may vary depending on the specific reaction conditions and scale of operation.

ParameterValueReference/Comment
Starting Material 2-nitroanisoleCommercially available.
Intermediate 2-chloro-6-nitroanisoleSynthesized via chlorination.
Final Product This compound-
Overall Yield (expected) 75-85%Based on similar industrial processes.
Purity (expected) >99%After purification.

Table 1: Overall Process Summary

ParameterChlorination of 2-nitroanisoleCatalytic Hydrogenation of 2-chloro-6-nitroanisole
Reaction Time 4-8 hours2-6 hours
Temperature 0-25 °C40-60 °C
Pressure Atmospheric50-150 psi (or higher for industrial scale)
Catalyst N/A5% Pd/C or Raney Nickel
Solvent Trifluoroacetic acidMethanol or Ethanol
Yield (expected) 85-95%90-98%

Table 2: Key Reaction Parameters for Each Synthesis Step

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Catalytic Hydrogenation cluster_purification Purification cluster_product Final Product Start 2-Nitroanisole Chlorination Chlorination with NCS in Trifluoroacetic Acid Start->Chlorination Intermediate 2-Chloro-6-nitroanisole Chlorination->Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Intermediate->Hydrogenation Purification Distillation or Recrystallization Hydrogenation->Purification Product This compound Purification->Product

Caption: Overall workflow for the industrial synthesis of this compound.

Hydrogenation_Process_Flow cluster_reactor_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactor Charge Reactor with 2-chloro-6-nitroanisole and Solvent Add_Catalyst Add Catalyst (under N2) Charge_Reactor->Add_Catalyst Purge Purge with N2 then H2 Add_Catalyst->Purge Pressurize_Heat Pressurize with H2 and Heat Purge->Pressurize_Heat Monitor Monitor H2 Uptake Pressurize_Heat->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Detailed workflow for the catalytic hydrogenation step.

Safety and Waste Disposal

Safety Precautions:

  • 2-nitroanisole and 2-chloro-6-nitroanisole: These are toxic and irritant compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Trifluoroacetic acid: Highly corrosive. Handle with extreme care, using acid-resistant gloves and eye protection.

  • N-Chlorosuccinimide: A strong oxidizing agent and irritant. Avoid contact with skin and eyes.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (Raney Nickel). It must be conducted in a specialized hydrogenation reactor equipped with appropriate safety features (pressure relief valves, temperature control, etc.). All personnel must be thoroughly trained in high-pressure reaction procedures.

  • This compound: This final product is expected to be toxic and should be handled with care.

Waste Disposal:

  • Acidic Waste: Neutralize acidic waste streams (e.g., from the chlorination workup) with a suitable base before disposal.

  • Organic Solvents: Collect and dispose of halogenated and non-halogenated organic solvents in separate, properly labeled waste containers according to institutional and local regulations.

  • Catalyst Waste: The hydrogenation catalyst (Pd/C or Raney Nickel) may be pyrophoric upon exposure to air, especially after the reaction. The catalyst should be carefully filtered and kept wet with water until it can be safely deactivated or sent for recovery of the precious metal. Consult specific safety data sheets and institutional guidelines for proper handling and disposal of spent hydrogenation catalysts.

These application notes provide a framework for the industrial-scale synthesis of this compound. It is crucial to perform a thorough process hazard analysis and optimization at a smaller scale before attempting a large-scale industrial production run.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 2-Chloro-6-methoxyaniline synthesis. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when adapting methods from similar aniline syntheses.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer: Low yields can arise from several factors, from incomplete reactions to product loss during workup. Here are common causes and their solutions:

  • Incomplete Reduction of the Nitro Group: The reduction of the nitro intermediate (e.g., 2-chloro-6-methoxy-nitrobenzene) is a critical step. If this reaction is incomplete, a significant portion of your starting material will not be converted to the desired aniline.

    • Solution: Ensure the reducing agent, such as iron powder or tin(II) chloride, is fresh and used in sufficient excess.[1][2] Reaction time and temperature are also crucial; for iron-based reductions, maintaining a temperature between 85-95°C for several hours is often necessary for the reaction to go to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the disappearance of the starting material.

  • Side Reactions During Chlorination: Direct chlorination of 2-methoxyaniline can lead to the formation of multiple chlorinated products due to the strong activating nature of the amino and methoxy groups.[3]

    • Solution: To achieve selective monochlorination, it is advisable to protect the amino group as an acetanilide before chlorination. This moderates the reactivity and directs chlorination primarily to the ortho and para positions. The protecting group can be removed by hydrolysis after the chlorination step.[3]

  • Product Loss During Workup: this compound can be lost during extraction and purification steps.

    • Solution: Ensure efficient extraction by using a suitable organic solvent and performing multiple extractions. During purification by distillation, ensure the apparatus is correctly assembled to prevent losses.[1]

Question 2: My final product is a dark oil or solid. What causes this discoloration and how can I purify it?

Answer: The dark color of your product typically indicates the presence of oxidized impurities or colored byproducts.[3] Anilines are particularly susceptible to air oxidation, which can be accelerated by light and heat.[3]

  • Prevention:

    • Use purified and colorless starting materials.[3]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[3]

  • Purification:

    • Activated Carbon Treatment: During recrystallization, adding activated carbon can help adsorb the colored impurities.[3]

    • Steam Distillation: For crude product, steam distillation can be an effective method for separating the volatile this compound from non-volatile impurities.[1]

    • Column Chromatography: For high purity, column chromatography is a reliable purification method.[1]

Question 3: How can I minimize the formation of isomeric impurities?

Answer: The formation of isomeric impurities, such as other chloro-methoxyaniline isomers, is a common challenge in electrophilic aromatic substitution reactions.

  • Control of Reaction Conditions: The choice of chlorinating agent and reaction conditions can significantly influence the regioselectivity of the chlorination. For instance, using sulfuryl chloride (SO₂Cl₂) with a suitable catalyst in a non-polar solvent can favor ortho-chlorination.

  • Starting Material Selection: A multi-step synthesis starting from a pre-functionalized precursor can provide better control over the final product's regiochemistry. For example, starting with a compound that already has the desired substitution pattern and then introducing the amino group at a later stage can prevent the formation of isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and effective route involves a multi-step synthesis, starting from a commercially available precursor like 3-chloro-5-methyl-4-nitroaniline, which is structurally similar to a potential precursor for this compound. This method includes a diazotization reaction to remove an amino group, followed by reduction of a nitro group to form the desired aniline.[1][4] Another common approach is the reduction of a corresponding nitro compound, such as 2-chloro-6-nitroanisole, using a reducing agent like iron powder in an acidic medium.[2]

Q2: What are the optimal conditions for the reduction of the nitro group to an amine in this synthesis?

A2: For a reduction using iron powder, the optimal conditions typically involve a molar ratio of the nitro compound to iron powder of 1:2.5-4.0.[4] The reaction is often carried out in a solvent mixture such as acetic acid and ethanol or water, at a temperature of 85-95°C.[1][2]

Q3: What analytical techniques are best for monitoring the reaction progress and purity of this compound?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For assessing the purity of the final product and identifying any impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly recommended.

Quantitative Data Summary

The following tables summarize key quantitative data for reaction conditions and yields, adapted from protocols for structurally similar compounds.

Table 1: Optimized Reaction Conditions for a One-Pot Synthesis (Adapted from the synthesis of 2-chloro-6-methylaniline)[1][4]

ParameterValue
Starting Material3-chloro-5-substituted-4-nitroaniline
Molar Ratio (Substrate:H₂SO₄:NaNO₂)1 : (3-4) : (1.0-1.1)
Molar Ratio (Substrate:H₃PO₂)1 : (6-7)
Molar Ratio (Substrate:Iron Powder)1 : (2.5-4.0)
Diazotization Temperature0-5 °C
Iron Powder Reduction Temperature85-95 °C
Reported Yield >80%

Table 2: Conditions for Nitro Group Reduction (Adapted from the synthesis of 2-chloro-3-methoxyaniline)[2]

ParameterValue
Starting Material2-chloro-3-nitroanisole
Reducing AgentIron Powder
SolventGlacial Acetic Acid / Ethanol
Reaction TemperatureReflux
Reaction Time3.5 hours
Reported Yield 100% (crude)
Purity (HPLC) 86%

Experimental Protocols

Protocol 1: Synthesis of this compound via a One-Pot Reaction (Adapted from a similar synthesis) [1][4]

This protocol is adapted from the synthesis of 2-chloro-6-methylaniline and should be optimized for the synthesis of this compound.

  • Diazotization: In a round-bottom flask cooled to 0°C, add the starting material (e.g., 3-chloro-5-methoxy-4-nitroaniline), water, and diluted sulfuric acid.

  • Stir the mixture for 10 minutes, then slowly add a solution of sodium nitrite in water.

  • Maintain the temperature at 0°C and stir for an additional 30 minutes.

  • Reduction of Diazo Group: Slowly add a 50% aqueous solution of hypophosphorous acid and stir at 0°C for 3 hours.

  • Reduction of Nitro Group: Slowly raise the temperature to 90°C and add iron powder in portions over 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • Workup: Filter the hot reaction mixture. Cool the filtrate and extract with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: Synthesis of this compound by Reduction of 2-Chloro-6-nitroanisole (Adapted from a similar synthesis) [2]

  • Reaction Setup: Dissolve 2-chloro-6-nitroanisole in a mixture of glacial acetic acid and ethanol in a round-bottom flask.

  • Reduction: Add iron powder to the solution.

  • Heat the reaction mixture to reflux and stir for 3.5 hours.

  • Workup: After the reaction is complete, dilute the mixture with water and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude this compound.

Visualizations

SynthesisWorkflow Start Starting Material (e.g., 2-Methoxy-nitroaniline) Chlorination Chlorination (e.g., SO2Cl2) Start->Chlorination Intermediate 2-Chloro-6-methoxy-nitrobenzene Chlorination->Intermediate Reduction Reduction (e.g., Fe/HCl) Intermediate->Reduction CrudeProduct Crude This compound Reduction->CrudeProduct Purification Purification (Distillation or Chromatography) CrudeProduct->Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: A general workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield of This compound CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeReduction Optimize Reduction: - Increase reaction time/temp - Add more reducing agent Incomplete->OptimizeReduction CheckWorkup Review Workup & Purification Complete->CheckWorkup ProductLoss Potential Product Loss CheckWorkup->ProductLoss SideReactions Check for Side Reactions (NMR/MS) CheckWorkup->SideReactions OptimizeExtraction Optimize Extraction: - Adjust pH - Use more efficient solvent ProductLoss->OptimizeExtraction ImpuritiesFound Impurities Detected SideReactions->ImpuritiesFound ModifyConditions Modify Reaction Conditions: - Lower temperature - Use protecting groups ImpuritiesFound->ModifyConditions

Caption: A troubleshooting guide for addressing low yield issues.

References

Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for this compound and analogous compounds often involve multi-step processes. One plausible route, based on the synthesis of similar anilines, starts from a substituted nitroaniline. This typically involves:

  • Diazotization of an amino group on a precursor molecule.

  • Deamination (reduction of the diazonium salt) to remove the amino group.

  • Reduction of a nitro group to the desired aniline.

Alternative routes might involve direct chlorination of a methoxyaniline precursor, though this can present challenges with regioselectivity.

Q2: What are the most likely side reactions to occur during the synthesis?

A2: Several side reactions can occur depending on the synthetic route. Key potential side reactions include:

  • Incomplete Diazotization: Leaving unreacted starting material.

  • Azo-Coupling: The diazonium salt intermediate can react with activated aromatic rings to form colored azo compounds.

  • Incomplete Reduction of the Nitro Group: This can lead to the formation of nitroso or hydroxylamine intermediates.

  • Over-chlorination: If direct chlorination is used, di- or tri-chlorinated products can be formed.

  • Isomer Formation: Direct chlorination of a methoxyaniline may lead to the formation of other chloro-methoxyaniline isomers.

  • Ether Cleavage: Harsh acidic conditions or high temperatures could potentially cleave the methoxy group.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is crucial to remove byproducts and unreacted starting materials. Common purification techniques for chloroanilines include:

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

  • Distillation: Fractional distillation under reduced pressure can be used to purify liquid products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For anilines, recrystallization of the hydrochloride salt is a common strategy to improve purity.

  • Steam Distillation: This can be useful for separating the volatile aniline product from non-volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete diazotization or reduction steps.Ensure precise temperature control during diazotization (typically 0-5 °C). Use the correct stoichiometry of reagents. For the reduction step, ensure the reducing agent is active and used in sufficient excess.
Product is Highly Colored (Red/Brown) Formation of azo-compound impurities.Maintain low temperatures during the diazotization and subsequent reaction steps to minimize azo-coupling. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. The colored impurities can often be removed by column chromatography or by treating a solution of the product with activated carbon.
Presence of Multiple Spots on TLC/Peaks in GC-MS Formation of isomers or over-chlorinated byproducts.If using a direct chlorination method, carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Consider using a milder chlorinating agent. Purification by column chromatography is often necessary to separate isomers.
Starting Material Detected in the Final Product Incomplete reaction in one or more steps.Increase the reaction time or temperature (if the reaction is known to be slow and the product is stable at higher temperatures). Ensure all reagents are of high purity and added in the correct order and rate.
Product is Unstable and Darkens on Storage Oxidation of the aniline.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of amber vials is recommended.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a structurally related compound, 2-chloro-6-methylaniline, which can serve as a starting point for the synthesis of this compound.[1][2]

Parameter Value Reference
Starting Material 3-chloro-5-methyl-4-nitroaniline[1]
Diazotization Reagents NaNO₂, H₂SO₄[1][2]
Deamination Reagent H₃PO₂[1][2]
Nitro Reduction Reagent Fe powder[1][2]
Reaction Solvent Water[1]
Diazotization Temperature 0-5 °C[2]
Nitro Reduction Temperature 85-95 °C[2]
Typical Yield ~82.5%[1]

Experimental Protocols

Key Experiment: Synthesis of 2-Chloro-6-methylaniline (as an analogue)

This protocol describes a one-pot synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline and can be adapted for this compound with appropriate modifications to the starting material.[1]

Materials:

  • 3-chloro-5-methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 50% Hypophosphorous Acid (H₃PO₂)

  • Iron powder

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • In a round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline, water, and diluted sulfuric acid.

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Add a 50% aqueous solution of hypophosphorous acid and stir at 0°C for 3 hours.

  • Slowly raise the temperature to 90°C.

  • Add iron powder in portions over approximately 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • Filter the hot reaction mixture.

  • Cool the filtrate and extract with dichloromethane (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis and Analysis cluster_troubleshooting Troubleshooting Actions Start Crude Product Analysis (TLC/GC-MS) Pure Product Purity > 95%? Start->Pure LowYield Low Yield? Pure->LowYield No End Synthesis Successful Pure->End Yes Impurities Significant Impurities? LowYield->Impurities No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeReaction Yes Purification Implement/Optimize Purification (Chromatography, Distillation, Recrystallization) Impurities->Purification Yes IdentifyByproducts Identify Byproducts (NMR, MS) and Adjust Synthesis Strategy Impurities->IdentifyByproducts No OptimizeReaction->Start CheckReagents Check Reagent Purity and Activity CheckReagents->OptimizeReaction Purification->Start IdentifyByproducts->OptimizeReaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Potential Side Reaction Pathways

G Potential Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions A Starting Material (e.g., Nitroaniline derivative) B Diazonium Salt Intermediate A->B Diazotization S3 Isomeric/Over-chlorinated Products A->S3 Direct Chlorination Side Reactions C Reduced Intermediate B->C Deamination S1 Azo-Compound Impurity B->S1 Azo-Coupling D This compound (Final Product) C->D Nitro Reduction S2 Nitroso/Hydroxylamine Impurity C->S2 Incomplete Reduction

Caption: Potential main and side reaction pathways in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-6-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2,6-dichloroanisole or a nitrated precursor depending on the synthetic route. Isomeric impurities, where the chlorine or methoxy group is in a different position on the aniline ring, are also frequently encountered. Additionally, side-products from the reaction, such as dichlorinated or dimethoxylated anilines, may be present.

Q2: My purified this compound is a colored oil/solid. What causes the color and how can I remove it?

A2: Anilines are susceptible to air oxidation, which can form colored impurities. Exposure to light can also contribute to discoloration. To decolorize the product, you can treat a solution of the compound with activated charcoal before a final filtration or recrystallization step. It is also crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound.[1][2][3][4][5][6] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.

Q4: What are the key safety precautions when handling this compound?

A4: this compound and its related compounds are classified as hazardous. It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of the desired product from an impurity.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation.

    • Gradient Elution: If isocratic elution (a constant solvent mixture) fails, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close retention factors (Rf values).

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

Problem 2: The product is eluting too quickly or not at all.

  • Possible Cause: The eluent is too polar (product elutes too quickly) or not polar enough (product remains on the column).

  • Solution:

    • Adjust Solvent Polarity: If the product comes out too fast, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it is not eluting, increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Check for Compound Degradation: Anilines can sometimes degrade on acidic silica gel. If you suspect this, you can use silica gel that has been neutralized with a base like triethylamine.

Problem 3: Low yield of purified product.

  • Possible Cause: The product may be partially lost during the process.

  • Solution:

    • Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining pure fractions with impure ones.

    • Thorough Extraction from Silica: After the column run, ensure all the product is recovered from the collected fractions by completely evaporating the solvent.

Recrystallization Purification

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.

  • Solution:

    • Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

    • Add More Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seed Crystals: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to initiate crystallization.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the wrong solvent was used.

  • Solution:

    • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. You may need to experiment with different solvents or solvent mixtures.

Problem 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the crystals were washed with a solvent at the wrong temperature.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cold Wash: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

    • Second Crop: The filtrate (mother liquor) can often be concentrated and cooled further to obtain a second crop of crystals.

Data Presentation

The following table provides representative data for the purification of this compound. The actual values may vary depending on the synthetic route and the scale of the reaction.

Purification MethodStarting Purity (Crude)Final PurityYieldKey Considerations
Column Chromatography ~80% (by GC-MS)>98% (by GC-MS)~85%Effective for removing isomeric and other closely related impurities.[7]
Recrystallization ~90% (by HPLC)>99% (by HPLC)~75%Best for removing less soluble or more soluble impurities. May require multiple crops.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods for purifying similar chloroaniline compounds and should be optimized for your specific crude material.[7]

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate).

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, heptane, or mixtures like ethanol/water) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound with stirring until it just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product Start Crude this compound ColChrom Column Chromatography Start->ColChrom Recryst Recrystallization Start->Recryst PurityCheck Purity Check (TLC, HPLC, GC-MS) ColChrom->PurityCheck Recryst->PurityCheck PurityCheck->ColChrom Needs Further Purification PureProduct Pure this compound (>98%) PurityCheck->PureProduct Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Start Problem with Column Chromatography PoorSep Poor Separation Start->PoorSep NoElution Product Doesn't Elute Start->NoElution FastElution Product Elutes Too Fast Start->FastElution LowYield Low Yield Start->LowYield Sol_PoorSep Optimize Mobile Phase via TLC Use Gradient Elution PoorSep->Sol_PoorSep Sol_NoElution Increase Eluent Polarity NoElution->Sol_NoElution Sol_FastElution Decrease Eluent Polarity FastElution->Sol_FastElution Sol_LowYield Collect Smaller Fractions Ensure Complete Solvent Evaporation LowYield->Sol_LowYield

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling of 2-chloro-6-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent challenges of coupling an electron-rich, sterically hindered aryl chloride demand a nuanced approach to reaction optimization. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflow.

I. Understanding the Challenge: The Substrate

This compound presents a dual challenge for Suzuki-Miyaura coupling. The chlorine atom is a less reactive leaving group compared to bromine or iodine, making the crucial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the presence of two ortho substituents—the methoxy and aniline groups—creates significant steric hindrance around the reaction center. The electron-donating nature of these groups further deactivates the aryl chloride toward oxidative addition.[3]

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki reaction with this compound is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer: Low or no yield in this coupling is a frequent issue, often stemming from an inefficient catalytic system for this challenging substrate. The primary areas to troubleshoot are the catalyst/ligand combination, the choice of base, and the reaction temperature.

A. Catalyst and Ligand Selection: The Heart of the Reaction

The palladium catalyst and its associated ligand are paramount for activating the C-Cl bond. For sterically hindered and electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][4] You require a catalyst system that is both highly active and stable.

  • Rationale: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step.[5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[1][6][7] They promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Cl bond.[8]

  • Recommended Catalyst Systems:

    • Buchwald Ligands and Precatalysts: Ligands such as SPhos, XPhos, and RuPhos, often used with Pd₂(dba)₃ or as pre-formed G2, G3, or G4 precatalysts, are designed for challenging couplings.[4][9][10] They offer high activity and stability.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands like IPr are strong σ-donors that form very stable and active palladium complexes capable of activating aryl chlorides.[6][7]

    • Highly Electron-Rich Phosphines: Ligands like P(t-Bu)₃ are also effective but can be pyrophoric and require careful handling.

Catalyst System ComponentRecommended OptionsRationale for this compound
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, stable Pd(II) and Pd(0) sources that form the active catalyst in situ with a ligand.
Ligand Type Bulky, electron-rich phosphinesPromote the difficult oxidative addition step and stabilize the catalyst.[1][6]
N-Heterocyclic Carbenes (NHCs)Form highly stable and active catalysts suitable for unreactive chlorides.[7]
Specific Ligands XPhos, SPhos, RuPhosProven effectiveness for sterically hindered and electron-rich aryl chlorides.[9]
IPrA robust NHC ligand for challenging couplings.
Precatalysts XPhos Pd G3/G4Air- and moisture-stable, ensuring reliable generation of the active Pd(0) species.[10]

B. The Role of the Base: Activating the Boronic Acid

The base is not merely a proton scavenger; it is critical for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[9] For hindered substrates, a strong base is often required to drive this step forward.

  • Base Selection:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings due to its strong basicity and good solubility in mixed solvent systems.[9]

    • Cesium Carbonate (Cs₂CO₃): Another strong base that can be effective when others fail.[11]

    • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, but may be less effective for this specific substrate.[11][12]

C. Temperature and Solvent: Driving the Reaction

  • Temperature: Due to the low reactivity of this compound, elevated temperatures (typically 80-110 °C) are usually necessary to overcome the activation energy for oxidative addition.[9]

  • Solvent: Aprotic polar solvents or ethereal solvents are commonly used.

    • Dioxane/water or THF/water: These mixtures are excellent for dissolving both the organic substrates and the inorganic base.[4][11] The presence of water can also aid in the activation of some palladium precatalysts.[12]

    • Toluene/water: A common choice, particularly at higher temperatures.

Issue 2: Common Side Reactions and How to Mitigate Them

Question: I'm observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

A. Protodeboronation

This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.

  • Cause: This is often promoted by the presence of water and a strong base, especially at elevated temperatures.[9]

  • Minimization Strategies:

    • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than boronic acids.[9]

    • Careful Base Selection: While a strong base is needed, excessively harsh conditions can exacerbate this side reaction. Screening different bases can identify one that promotes the desired reaction without significant protodeboronation.

    • Anhydrous Conditions: While some water is often beneficial, excessive amounts can be detrimental. Running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can sometimes be effective.

B. Homocoupling

This is the self-coupling of two boronic acid molecules to form a biaryl byproduct.

  • Cause: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5][13]

  • Minimization Strategies:

    • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes.[13]

    • Use of a Pd(0) Source or an Efficient Precatalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly and efficiently generates the active Pd(0) species can minimize the amount of Pd(II) present, thereby reducing homocoupling.[9][13]

Issue 3: Catalyst Deactivation

Question: My reaction starts but then stalls, with unreacted starting material remaining. Could my catalyst be deactivating?

Answer: Yes, catalyst deactivation is a possibility, especially given the aniline functionality in your substrate.

  • Cause: The nitrogen atom of the aniline group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8][14] This is a known issue with nitrogen-containing substrates.

  • Troubleshooting Steps:

    • Ligand Choice: Bulky ligands like XPhos or SPhos can create a steric shield around the palladium center, which can help to prevent inhibitory coordination by the aniline nitrogen.[9]

    • Protecting the Aniline: While not always ideal due to the extra steps, protecting the aniline as an amide or carbamate can prevent its coordination to the palladium. However, this may alter the electronic properties of the substrate.

    • Higher Catalyst Loading: If deactivation is suspected, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help to achieve full conversion.

III. Experimental Protocols and Workflows

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This is a starting point and should be optimized for your specific boronic acid partner.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst (e.g., XPhos Pd G3), add the appropriate amount (1-2 mol%).

  • Inert Atmosphere:

    • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.[9]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1-0.2 M) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours).[9]

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

G start Low or No Yield catalyst Optimize Catalyst System (e.g., XPhos Pd G3, SPhos) start->catalyst First Check base Screen Bases (K3PO4, Cs2CO3) catalyst->base If still low yield temp Increase Temperature (80-110 °C) base->temp If still low yield side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) temp->side_reactions success High Yield temp->success If successful degas Improve Degassing (Freeze-Pump-Thaw) side_reactions->degas Homocoupling boronate Switch to Boronic Ester (Pinacol or MIDA) side_reactions->boronate Protodeboronation stalled Reaction Stalls? side_reactions->stalled No degas->success boronate->success increase_cat Increase Catalyst Loading stalled->increase_cat Yes increase_cat->success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition pd2_aryl Ar-Pd(II)-X-L_n OA->pd2_aryl TM Transmetalation pd2_biaryl Ar-Pd(II)-Ar'-L_n TM->pd2_biaryl RE Reductive Elimination pd0 Pd(0)L_n RE->pd0 product Coupled Product RE->product pd0->OA Ar-X pd2_aryl->TM Ar'-B(OR)2 + Base pd2_biaryl->RE Product (Ar-Ar') aryl_halide This compound aryl_halide->OA boronic_acid Boronic Acid/Ester boronic_acid->TM

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[2]

IV. References

  • Altenhoff, G., et al. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 43(22), 2971-2974.

  • BenchChem. (2025). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.

  • Biscoe, M. R., et al. (2008). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 130(38), 12862-12871.

  • Buchwald, S. L., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands. Journal of the American Chemical Society, 129(42), 13001-13007.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: --INVALID-LINK--

  • García-Melchor, M., et al. (2013). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 3(8), 1839-1846.

  • Grushin, V. V. (2004). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Chemical Reviews, 104(3), 1629-1662.

  • Heravi, M. M., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1345.

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

  • ResearchGate. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

References

Overcoming steric hindrance in reactions with 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-6-methoxyaniline. The inherent steric hindrance of this molecule presents unique challenges in various chemical transformations. This guide offers strategies, optimized protocols, and data to overcome these difficulties.

Part 1: Understanding the Reactivity of this compound

This section addresses the fundamental challenges posed by the structure of this compound.

Q1: Why is this compound considered a challenging substrate in many reactions?

A1: this compound's low reactivity stems from a combination of steric and electronic effects originating from its two ortho-substituents:

  • Steric Hindrance: The chlorine and methoxy groups are positioned on either side of the primary amine (-NH2). This bulkiness physically blocks the nitrogen's lone pair of electrons, impeding the approach of electrophiles or metal catalysts required for reactions like acylations or cross-couplings. This is a classic example of the "ortho effect".[1]

  • Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density on the aromatic ring, activating it for electrophilic substitution.[2][3] Conversely, the chlorine atom is electron-withdrawing via induction. These competing effects, combined with the steric factors, modulate the nucleophilicity of the amine and the reactivity of the aryl chloride.

  • Basicity: Ortho-substituted anilines are often weaker bases than their para-substituted counterparts. This is due to steric inhibition of solvation of the anilinium ion that forms upon protonation.

Caption: Steric hindrance from ortho-substituents shields the amine group.

Part 2: Troubleshooting C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The formation of C-N bonds using sterically hindered anilines is a common goal that often requires significant optimization.

Q2: My Buchwald-Hartwig amination with this compound is giving low yields. What are the most common issues and how can I fix them?

A2: Low yields in Buchwald-Hartwig aminations involving hindered substrates are common. The primary factors to investigate are the ligand, base, and reaction conditions.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield (<20%) check_ligand Is the ligand bulky enough? start->check_ligand change_ligand Switch to a more sterically demanding biarylphosphine (e.g., Aliphos, AlisonPhos) or an NHC-based ligand. check_ligand->change_ligand No check_base Is the base strong enough but not degrading substrate? check_ligand->check_base Yes change_ligand->check_base change_base Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃, or a soluble organic base. check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Incrementally increase temperature (e.g., 80°C -> 110°C). check_temp->increase_temp No check_catalyst Is the catalyst precursor active? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Use a well-defined Pd(II) precatalyst [e.g., (NHC)PdCl₂(aniline)] to ensure active Pd(0) formation. check_catalyst->change_catalyst No success Improved Yield check_catalyst->success Yes change_catalyst->success

Caption: A logical workflow for troubleshooting low-yield C-N coupling reactions.

Q3: Which specific catalyst systems are recommended for C-N coupling reactions with hindered anilines like this compound?

A3: Standard palladium catalysts often fail with 2,6-disubstituted anilines. Success requires specialized ligands designed to promote the challenging oxidative addition and reductive elimination steps.

  • Bulky Biaryl Phosphine Ligands: These are the most common solution. Ligands like AlisonPhos and AliPhos form highly active palladium catalysts that can couple hindered anilines with hindered aryl halides.[4] Computational studies suggest these ligands facilitate aniline binding during the catalytic cycle.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that create electron-rich, sterically encumbered metal centers.[5] Well-defined [(NHC)PdCl2(aniline)] precatalysts are commercially available and show high activity in challenging cross-coupling reactions.[5]

  • Copper-Catalyzed Systems: For certain applications, copper catalysis can be an alternative to palladium.[6] The development of novel pyrrole-ol ligands has enabled the copper-catalyzed coupling of ortho-substituted aryl iodides with hindered amines, a transformation that is difficult even for some palladium-based methods.[6][7]

Table 1: Comparison of Catalyst Systems for Hindered C-N Coupling

Catalyst System Ligand Type Typical Coupling Partners Advantages Limitations
Palladium Bulky Biaryl Phosphine Aryl/Heteroaryl Halides High yields, broad scope, good functional group tolerance.[4] Can be sensitive to air/moisture; ligand cost.
Palladium N-Heterocyclic Carbene (NHC) Aryl Chlorides, Esters Highly active, stable precatalysts available.[5] Ligand synthesis can be complex.

| Copper | Pyrrole-ol Ligands | Aryl Iodides | Effective for extremely hindered partners, alternative to Pd.[6][7] | Scope may be more limited than advanced Pd systems. |

Generalized Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Halide

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a bulky biarylphosphine ligand (e.g., AliPhos, 1.5-3 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried Schlenk tube.

  • Solvent and Base Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) to the tube. Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Troubleshooting C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent on this compound can be used as a handle for C-C bond formation, though its reactivity is also affected by the ortho-substituents.

Q4: I am attempting a Suzuki-Miyaura coupling with the chloro- group of this compound, but the reaction is sluggish. What can I do to improve the yield?

A4: The C-Cl bond in electron-rich, hindered aryl chlorides is notoriously difficult to activate. Success hinges on choosing a potent catalyst system capable of undergoing oxidative addition with the inert chloride.

  • Catalyst Choice: Use palladium precatalysts with highly electron-rich and bulky ligands. Systems based on dialkylbiaryl phosphines (e.g., XPhos, SPhos) are often effective for activating C-Cl bonds.[8] Palladacycle catalysts are also known for their high thermal stability and activity.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step.[10] For challenging couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The choice of base must be compatible with any sensitive functional groups on your substrates.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Increasing the reaction temperature can often overcome the activation barrier, but should be done cautiously to avoid decomposition.

Table 2: Recommended Conditions for Suzuki Coupling of Hindered Aryl Chlorides

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)[8] The ligand's properties are critical for facilitating the difficult oxidative addition of the Ar-Cl bond.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃[11] A strong base is needed to facilitate the transmetalation step with the organoboron species.
Boron Source Arylboronic acid or Arylboronate ester Boronic acids are standard, but esters can offer greater stability and solubility.
Solvent Dioxane, Toluene/Water, or THF[11] Choice of solvent can affect solubility of reagents and catalyst stability.

| Temperature | 80 - 120 °C | Higher temperatures are often required to activate the inert C-Cl bond. |

Part 4: Alternative Synthetic Strategies

When direct functionalization is not feasible, alternative approaches can be employed.

Q5: Are there any non-catalytic or alternative methods to synthesize complex 2,6-disubstituted anilines if cross-coupling fails?

A5: Yes, if standard cross-coupling methods are unsuccessful, consider strategies that form the C-N bond through different mechanisms or build the ring system from a different precursor.

  • Iodine(III)-Mediated Amination: A novel approach involves the use of diaryliodonium(III) salts to form C-N bonds with nitrogen nucleophiles like phthalimide.[12] This method avoids transition metals and can be effective for producing sterically congested 2,6-disubstituted anilines with high yields.[12] The subsequent deprotection of the phthalimide reveals the desired primary aniline.

  • Reduction of Nitroarenes: A classic and robust method is the reduction of a corresponding nitroaromatic compound. If a 2-chloro-6-methoxy-nitrobenzene derivative can be synthesized, it can be reduced to the target aniline using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid systems (e.g., Sn, HCl). Recently, biocatalytic reductions using nitroreductase enzymes have emerged as a sustainable alternative.[13]

Decision Pathway for Synthesizing Substituted Anilines

Synthesis_Strategy start Goal: Synthesize a complex 2,6-disubstituted aniline derivative is_coupling Is a suitable aryl halide and amine precursor available? start->is_coupling coupling_route Pursue Cross-Coupling (e.g., Buchwald-Hartwig) is_coupling->coupling_route Yes is_nitro Is the corresponding nitroarene accessible? is_coupling->is_nitro No troubleshoot Optimize ligand, base, and temperature for hindered substrates. coupling_route->troubleshoot reduction_route Synthesize nitroarene and perform reduction (e.g., H₂/Pd-C) is_nitro->reduction_route Yes alternative_route Consider alternative methods (e.g., Iodine(III)-mediated amination) is_nitro->alternative_route No

Caption: A decision-making diagram for choosing a synthetic route.

References

Common impurities in commercial 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 2-Chloro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to the impurities commonly found in this reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using commercial this compound, with a focus on problems arising from common impurities.

Q1: My reaction is producing unexpected side products. How can I determine if impurities in this compound are the cause?

A1: Unexpected side products can often be traced back to reactive impurities in your starting material. Common culprits include positional isomers and unreacted intermediates from the synthesis of this compound.

  • Positional Isomers: Isomers such as 2-Chloro-4-methoxyaniline, 3-Chloro-2-methoxyaniline, and others can participate in the reaction, leading to a mixture of products.

  • Starting Materials: Residual starting materials from the synthesis, such as 2-methoxy-nitrobenzene derivatives, may react with your reagents.

  • Byproducts of Synthesis: Byproducts from the reduction of a nitro group, for example, can introduce reactive functionalities that lead to unforeseen reactions.

To troubleshoot, it is recommended to analyze the purity of your commercial this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

Q2: I am observing a lower than expected yield in my synthesis. Could impurities be the issue?

A2: Yes, a lower yield can be a direct consequence of impurities. Non-reactive impurities effectively lower the concentration of your desired starting material, leading to a reduced product yield. Additionally, some impurities may inhibit the catalyst or react with reagents in a non-productive manner. To confirm this, a quantitative analysis of your this compound, for instance by quantitative NMR (qNMR) or HPLC with a calibrated standard, is advisable.

Q3: My final compound is difficult to purify. Can this be related to the quality of the starting this compound?

A3: Absolutely. If the impurities in your starting material have similar physical properties (e.g., polarity, boiling point) to your desired product, they can co-elute during chromatography or co-precipitate during crystallization, making purification challenging. Identifying the nature of the impurities through techniques like GC-MS can help in designing a more effective purification strategy. For instance, if you identify a basic impurity, an acidic wash during workup might be effective.

Frequently Asked Questions (FAQs)

Q: What are the most common types of impurities in commercial this compound?

A: Based on typical synthetic routes for similar substituted anilines, the most probable impurities include:

  • Positional Isomers: These are molecules with the same chemical formula but different arrangements of the chloro and methoxy groups on the aniline ring (e.g., 2-Chloro-4-methoxyaniline, 2-Chloro-5-methoxyaniline).

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic pathway, these could include precursors like substituted nitroaromatics or intermediates from diazotization reactions.

  • Byproducts from Synthesis: Side-reactions during the synthesis can generate various byproducts. For instance, if the synthesis involves the reduction of a nitro group, partially reduced intermediates or coupled products might be present.

Q: How can I detect these impurities?

A: The most common and effective methods for detecting and quantifying impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of organic molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing structural information through mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of impurities and for quantitative analysis (qNMR).

Q: What is a typical purity level for commercial this compound?

A: Purity levels can vary between suppliers and grades. For research and development purposes, a purity of 98% or higher is generally recommended. However, for applications in drug development, much stricter purity requirements are often necessary. It is crucial to obtain a certificate of analysis (CoA) from the supplier which details the purity and the levels of any identified impurities.

Impurity Data

While specific quantitative data for impurities in every commercial batch of this compound is proprietary to the manufacturer, the following table lists the potential impurities based on likely synthetic routes. Researchers should anticipate the possible presence of these compounds and plan their analytical and purification strategies accordingly.

Impurity TypePotential CompoundsPotential Origin
Positional Isomers 2-Chloro-4-methoxyaniline, 2-Chloro-5-methoxyaniline, 3-Chloro-2-methoxyaniline, 4-Chloro-2-methoxyaniline, etc.Non-selective reactions during synthesis.
Starting Materials Substituted nitrobenzene (e.g., 1-chloro-2-methoxy-3-nitrobenzene)Incomplete reaction.
Intermediates Diazonium salt derivatives, partially reduced nitro compounds.Incomplete reaction or side reactions.
Byproducts Dimerized or coupled aniline species.Side reactions during synthesis.

Experimental Protocols

The following are detailed methodologies for the analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended to ensure the separation of a wide range of potential impurities. A typical gradient could be:

    • Start with 30% acetonitrile.

    • Ramp to 95% acetonitrile over 20 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Identification
  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the analysis of anilines.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

The following diagrams illustrate the logical workflow for impurity troubleshooting and a plausible synthetic pathway for this compound, highlighting the origin of potential impurities.

Impurity_Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_identification Impurity Identification & Quantification cluster_solution Solution Implementation Problem Unexpected Experimental Outcome (e.g., low yield, side products, purification issues) Purity_Check Analyze Commercial This compound Problem->Purity_Check HPLC HPLC Analysis Purity_Check->HPLC GCMS GC-MS Analysis Purity_Check->GCMS NMR NMR Analysis Purity_Check->NMR Identify Identify & Quantify Impurities HPLC->Identify GCMS->Identify NMR->Identify Isomers Positional Isomers Identify->Isomers Starting_Materials Unreacted Starting Materials Identify->Starting_Materials Byproducts Synthesis Byproducts Identify->Byproducts Action Take Corrective Action Identify->Action Purify Purify Starting Material Action->Purify Modify Modify Reaction Conditions Action->Modify Contact Contact Supplier Action->Contact

Caption: Workflow for troubleshooting experimental issues related to impurities.

Synthesis_and_Impurities cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Start Substituted Nitrobenzene Reduction Reduction (e.g., with Fe/HCl) Start->Reduction Impurity1 Unreacted Starting Material Start->Impurity1 Impurity3 Positional Isomers Start->Impurity3 From non-selective precursor synthesis Product This compound Reduction->Product Impurity2 Partially Reduced Intermediates Reduction->Impurity2 Impurity4 Byproducts Reduction->Impurity4

Caption: Plausible synthesis of this compound and the origin of impurities.

Technical Support Center: 2-Chloro-6-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyaniline. The following sections address common issues encountered during synthetic reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. For extended storage, refrigeration at 2-8 °C is advisable.

Q2: My this compound has developed a yellow or brownish tint. Can I still use it?

A2: Discoloration often indicates oxidation or the formation of minor impurities. While the material may still be suitable for some applications, it is highly recommended to assess its purity via analytical methods like HPLC or GC before use. If the purity is compromised, purification by column chromatography or vacuum distillation may be necessary to remove colored, high-boiling oxidation products.[1]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Similar to other anilines, there is a risk of methemoglobinemia upon absorption, which impairs oxygen transport in the blood.[2] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What are the most common high-yield reactions performed with this compound?

A4: this compound is a versatile intermediate commonly used in palladium-catalyzed cross-coupling reactions. The most prevalent transformations are the Suzuki-Miyaura coupling to form carbon-carbon bonds (e.g., with arylboronic acids) and the Buchwald-Hartwig amination to form carbon-nitrogen bonds (e.g., with primary or secondary amines).[3][4] It also participates in classical aniline reactions like diazotization.[3][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses common problems when using this compound as the aryl halide partner in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Product Yield

  • Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am getting very low yield or only starting material back. What are the likely causes?

  • Answer: Low yields in Suzuki couplings involving electron-rich and sterically hindered aryl chlorides like this compound are common and can stem from several factors:

    • Inefficient Oxidative Addition: The C-Cl bond is strong, and the electron-donating methoxy and amino groups make oxidative addition to the Pd(0) center challenging. Using a more active catalyst system, particularly with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), is crucial.

    • Poor Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. A pre-catalyst or an in-situ generated catalyst from a Pd(II) source (like Pd(OAc)₂) with a specialized ligand is often required.

    • Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step. A weak base may not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Dioxane, toluene, or THF/water mixtures are commonly used.

    • Decomposition of Boronic Acid: Boronic acids can undergo protodeborylation, especially at high temperatures in the presence of water and base. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for this side reaction.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G Start Low Yield in Suzuki Coupling Catalyst Is the catalyst system appropriate? (e.g., Pd(OAc)₂ + Buchwald ligand) Start->Catalyst No1 No Catalyst->No1 No Yes1 Yes Catalyst->Yes1 Yes Base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) No2 No Base->No2 No Yes2 Yes Base->Yes2 Yes Solvent Are solvents anhydrous and degassed? No3 No Solvent->No3 No Yes3 Yes Solvent->Yes3 Yes Temp Is the reaction temperature optimal? No4 No Temp->No4 No Yes4 Yes Temp->Yes4 Yes Result Improved Yield Action1 Switch to a more active catalyst/ ligand system (e.g., XPhos, SPhos). No1->Action1 Yes1->Base Action2 Use a stronger base like K₃PO₄ or Cs₂CO₃. No2->Action2 Yes2->Solvent Action3 Dry solvents and degas with Ar or N₂ for 20-30 min. No3->Action3 Yes3->Temp Action4 Increase temperature. (typically 80-110 °C) No4->Action4 Yes4->Result Action1->Base Action2->Solvent Action3->Temp Action4->Result

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

Problem 2: Significant Formation of Side Products

  • Question: My Suzuki reaction is producing significant amounts of homocoupled boronic acid (Ar-Ar) and dehalogenated starting material (aniline). How can I minimize these side reactions?

  • Answer:

    • Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction setup is fully inert and that all solvents and reagents are rigorously degassed. Lowering the catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace water or other protic sources. It can also be a competing pathway for the palladium catalyst. Switching to a different ligand or base/solvent system can often alter the selectivity and minimize this pathway. For instance, using a weaker, non-hydroxide base like K₃PO₄ instead of NaOH can help.

Data on Suzuki Coupling Optimization

The following table summarizes typical conditions and expected yields for the Suzuki coupling of an aryl chloride with phenylboronic acid, illustrating the impact of catalyst and base selection.

Aryl HalideCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O100~85-95(Typical)
2-ChlorotoluenePhenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O100< 20(Typical)
2-ChlorotoluenePhenylboronic acidXPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane100> 95(Typical)
3-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1%) / XPhos (2%)K₃PO₄ (2.0)Dioxane/H₂O100~90[5]

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues when using this compound in Buchwald-Hartwig amination reactions.

Problem 1: Reaction is Stalled or Incomplete

  • Question: I am trying to couple this compound with a secondary amine (e.g., morpholine) and the reaction is very slow or stops after partial conversion. What should I try?

  • Answer: Similar to the Suzuki coupling, the electronic properties and steric hindrance of this compound make it a challenging substrate.

    • Catalyst Deactivation: The aniline starting material or amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Using bulky "Buchwald" ligands is essential to create a coordinatively unsaturated and highly active catalyst.

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases. Weaker bases like K₂CO₃ are often insufficient for aryl chlorides.[6][7]

    • Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish at 80 °C, increasing the temperature may be beneficial, provided the reagents are stable.

Problem 2: Formation of Hydrodehalogenation Byproduct

  • Question: My main byproduct is 2-methoxyaniline, where the chlorine atom has been replaced by hydrogen. How do I prevent this?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium amide intermediate.[3]

    • Ligand Choice: The choice of ligand has a significant impact. Some ligands are more prone to promoting this side reaction than others. Experimenting with a different class of bulky phosphine ligands (e.g., moving from a Josiphos-type to a biarylphosphine ligand like XPhos) can solve the issue.

    • Base and Amine Stoichiometry: Ensure that the base is not in large excess and that the stoichiometry of the amine coupling partner is appropriate (typically 1.1-1.4 equivalents).

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA + Ar-X PdII L₂Pd(II)(Ar)(X) OA->PdII Amine R₂NH, Base PdII->Amine Amide_Complex L₂Pd(II)(Ar)(NR₂) Amine->Amide_Complex RE Reductive Elimination Amide_Complex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product ArX Ar-X ArX->OA

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Data on Buchwald-Hartwig Amination Optimization

The following table provides representative data on the coupling of aryl chlorides with morpholine, highlighting the importance of reaction parameters.

Aryl HalideCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (1%) / RuPhos (2%)NaOtBu (1.4)Toluene100~80-90(Typical)
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (1%)NaOtBu (1.2)Dioxane10094[8]
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (1%)NaOtBu (1.2)Dioxane2590[8]
2,6-DimethylchlorobenzeneMorpholine(NHC)Pd(allyl)Cl (1%)NaOtBu (1.2)Dioxane7052[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • RuPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add NaOtBu, RuPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask.

  • Remove the flask from the glovebox, add this compound, and seal the flask with a septum.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • After completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

Impact of reaction parameters on 2-Chloro-6-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-6-methoxyaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is a multi-step process starting from a commercially available precursor. A plausible route, adapted from the synthesis of the analogous 2-Chloro-6-methylaniline, involves the diazotization of a substituted nitroaniline, followed by reduction of the nitro group.[1][2][3]

Q2: What are the critical reaction parameters to control during the synthesis?

The critical parameters to monitor and control are temperature, molar ratios of reactants, and the rate of addition of reagents.[1][3] Specifically:

  • Temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][3] The subsequent reduction of the nitro group is performed at a much higher temperature (85-95 °C).[1][3]

  • Molar Ratios: The stoichiometry of the starting material, acid, and sodium nitrite is crucial for efficient diazotization. Similarly, the ratio of the intermediate to the reducing agent (e.g., iron powder) will significantly impact the yield of the final product.[1][3]

Q3: What are some potential side reactions or impurities?

Potential side reactions include the formation of phenolic byproducts if the diazonium salt decomposes, incomplete reduction of the nitro group leading to nitroso or azoxy impurities, and over-chlorination if a chlorination step is involved. Careful control of temperature and reagent addition can minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reduction of the nitro group.1. Ensure the dropwise addition of sodium nitrite solution at 0-5 °C. 2. Maintain the reaction temperature strictly at 0-5 °C during and after the addition of sodium nitrite. 3. Ensure a sufficient molar excess of the reducing agent (e.g., iron powder) and maintain the reaction temperature at 85-95 °C for a sufficient duration.[1][3]
Product is a Dark Oil or Contains Colored Impurities 1. Formation of azo-coupling byproducts. 2. Presence of unreacted nitro or nitroso intermediates. 3. Oxidation of the aniline product.1. Maintain a low temperature during diazotization to prevent coupling. 2. Ensure the reduction step goes to completion by allowing adequate reaction time and temperature. 3. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible and purify the product promptly.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).[1] 2. Add a small amount of brine to the aqueous layer to break up emulsions.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, stirring speed).1. Use reagents from a reliable source and check their purity. 2. Carefully monitor and control all reaction parameters for each batch.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the impact of key reaction parameters on the synthesis of a structurally similar compound, 2-Chloro-6-methylaniline. These parameters are expected to have a similar influence on the synthesis of this compound.

Parameter Variation Impact on Yield Impact on Purity Reference
Temperature of Diazotization 0-5 °COptimalHigh[1][3]
> 10 °CDecreasedDecreased (due to decomposition of diazonium salt)
Molar Ratio of NaNO₂ 1.0 - 1.1 equivalentsOptimalHigh[1][3]
< 1.0 equivalentDecreased (incomplete reaction)Lower
> 1.2 equivalentsNo significant improvementPotential for side reactions
Temperature of Nitro Reduction (with Fe) 85-95 °COptimalHigh[1][3]
< 80 °CDecreased (incomplete reduction)Lower
> 100 °CPotential for side reactionsDecreased
Molar Ratio of Iron Powder 2.5 - 4.0 equivalentsOptimalHigh[1][3]
< 2.5 equivalentsDecreased (incomplete reduction)Lower

Experimental Protocols

Proposed Synthesis of this compound from 3-Amino-4-chloro-5-nitroanisole

This protocol is adapted from the synthesis of 2-Chloro-6-methylaniline.[1][3]

Step 1: Diazotization and Reductive Deamination

  • In a 250 mL round-bottom flask, suspend 3-Amino-4-chloro-5-nitroanisole (25 mmol) in a mixture of water (5 mL) and diluted sulfuric acid (20 mL, prepared by diluting 5 mL of concentrated H₂SO₄ with water).

  • Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (27 mmol in 15 mL of water) dropwise, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • To the cold reaction mixture, add a 50% aqueous solution of hypophosphorous acid (164 mmol) and continue to stir at 0 °C for 3 hours.

Step 2: Reduction of the Nitro Group

  • Slowly warm the reaction mixture to 90 °C.

  • Add iron powder (87.5 mmol) in portions over approximately 1 hour.

  • Maintain the reaction temperature at 90-95 °C and stir for an additional 3 hours.

Step 3: Work-up and Purification

  • Filter the hot reaction mixture to remove iron salts.

  • Cool the filtrate and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Visualizations

SynthesisWorkflow Workflow for this compound Synthesis cluster_step1 Step 1: Diazotization & Deamination cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Work-up & Purification Start 3-Amino-4-chloro-5-nitroanisole in H₂SO₄/H₂O Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Add NaNO₂ solution Cool->Add_NaNO2 Stir1 Stir for 30 min at 0-5 °C Add_NaNO2->Stir1 Add_H3PO2 Add H₃PO₂ solution Stir1->Add_H3PO2 Stir2 Stir for 3 hr at 0 °C Add_H3PO2->Stir2 Warm Warm to 90 °C Stir2->Warm Proceed to next step Add_Fe Add Iron Powder Warm->Add_Fe Stir3 Stir for 3 hr at 90-95 °C Add_Fe->Stir3 Filter Hot Filtration Stir3->Filter Proceed to work-up Extract Extract with CH₂Cl₂ Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: A flowchart illustrating the proposed synthetic workflow for this compound.

LogicalRelationships Impact of Key Parameters on Reaction Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Affects rate & stability Purity Product Purity Temp->Purity Affects side reactions SideRxns Side Reactions Temp->SideRxns High temp can increase MolarRatio Molar Ratios MolarRatio->Yield Determines conversion MolarRatio->Purity Excess can cause side reactions Time Reaction Time Time->Yield Ensures completion Time->Purity Too long can degrade product

Caption: A diagram showing the logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyaniline in common catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most frequently employed reactions for functionalizing this compound are Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and functional group tolerance.

Q2: What are the key challenges when using this compound in cross-coupling reactions?

A2: The primary challenges arise from the electronic and steric properties of the substrate. The electron-donating methoxy group can make the C-Cl bond less reactive towards oxidative addition, a key step in the catalytic cycle. Additionally, the presence of two ortho substituents (chloro and methoxy groups) creates steric hindrance around the reaction center, which can impede catalyst coordination.

Q3: How do I choose the right catalyst system for my reaction?

A3: The choice of catalyst system is critical and depends on the specific reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions with an electron-rich and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.

Suzuki-Miyaura Coupling: Troubleshooting and Guidance

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Typical Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low to No Conversion 1. Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. 2. Inefficient Ligand: The chosen phosphine ligand may not be sufficiently electron-rich or bulky to overcome the substrate's low reactivity. 3. Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step. 4. Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier.1. Use a pre-formed, air-stable palladium precatalyst (e.g., a palladacycle). If using a Pd(II) source, ensure proper in situ reduction. 2. Switch to a more electron-rich and sterically demanding ligand such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. 4. Gradually increase the reaction temperature in 10-20 °C increments.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the catalyst. 2. Inefficient Catalyst System: A slow catalytic cycle can allow for side reactions to become more prominent.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen). 2. Optimize the catalyst system (palladium source and ligand) to ensure a rapid and efficient cross-coupling reaction.
Protodeboronation (Cleavage of the C-B bond) 1. Presence of Water and/or Protic Solvents: Can lead to the replacement of the boronic acid group with a hydrogen atom. 2. Base Strength: Certain bases can promote this side reaction.1. Use anhydrous solvents and reagents. Consider using the corresponding boronic ester (e.g., pinacol ester) which is often more stable. 2. A milder base may sometimes be beneficial, but this needs to be balanced with the requirement for efficient transmetalation.
Catalyst System Performance for Suzuki-Miyaura Coupling (Illustrative)

The following table provides an illustrative comparison of different catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Actual yields will vary depending on the specific boronic acid, reaction conditions, and laboratory technique.

Palladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10024Low
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane10012High
XPhos Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF8018Very High
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium precatalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Purification (Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Troubleshooting and Guidance

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds from this compound and a variety of amines.

Typical Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low to No Conversion 1. Catalyst Inhibition: The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. 2. Weak Base: The base may not be strong enough to deprotonate the amine, which is necessary for the catalytic cycle. 3. Steric Hindrance: Significant steric bulk on either the aniline or the coupling partner can hinder the reaction.1. Use a ligand that is bulky enough to prevent inhibitory binding of the amine, such as the Buchwald biarylphosphine ligands. 2. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. 3. Employ a highly active catalyst system, potentially with a more sterically demanding ligand, and consider higher reaction temperatures.
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can occur.1. The choice of ligand is crucial to promote reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are generally preferred. 2. Optimize the ligand and reaction conditions to accelerate the C-N bond-forming reductive elimination step.
Catalyst System Performance for Buchwald-Hartwig Amination (Illustrative)

The following table provides an illustrative comparison of different catalyst systems for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Palladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11024Moderate
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Dioxane10012High
BrettPhos Pd G3 (2)-LHMDS (1.5)THF8018Very High
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equiv.)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5-2 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a flow of inert gas, add the base to a Schlenk flask.

  • In a separate vial, dissolve the this compound, the amine, and the palladium precatalyst in the anhydrous, degassed solvent.

  • Add the solution of the reactants and catalyst to the Schlenk flask containing the base.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the crude product by column chromatography.

Buchwald_Logic cluster_start Initial Assessment cluster_decision Key Reaction Parameters cluster_outcome Troubleshooting cluster_solutions Corrective Actions start Reaction with This compound catalyst Catalyst System Selection (Pd Precursor + Ligand) start->catalyst base Base Selection (Strength & Solubility) start->base conditions Reaction Conditions (Solvent, Temperature) start->conditions low_yield Low Yield or No Reaction catalyst->low_yield Inefficient side_products Side Product Formation catalyst->side_products Poor Selectivity base->low_yield Inappropriate conditions->low_yield Suboptimal optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) low_yield->optimize_catalyst change_base Change Base (e.g., Stronger Base) low_yield->change_base adjust_conditions Adjust Conditions (e.g., Higher Temp.) low_yield->adjust_conditions side_products->optimize_catalyst purification Optimize Purification side_products->purification

Caption: A decision-making diagram for troubleshooting Buchwald-Hartwig amination reactions.

Minimizing byproduct formation in 2-Chloro-6-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-6-methoxyaniline Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

While specific data for this compound is limited, based on analogous syntheses of other substituted anilines, the following byproducts are likely to be encountered:

  • Dichlorinated anilines: Over-chlorination can lead to the formation of dichlorinated methoxyaniline isomers (e.g., 2,4-dichloro-6-methoxyaniline).

  • Isomeric monochloroanilines: Depending on the synthetic route, other positional isomers such as 4-Chloro-2-methoxyaniline may be formed.

  • Starting material carryover: Incomplete reaction can result in the presence of the unreacted starting material (e.g., 2-methoxyaniline or a protected precursor).

  • Byproducts from side reactions: Degradation of reagents or side reactions of reactive intermediates can lead to various impurities. For instance, in reductions of nitroarenes, tar formation can be an issue.

Q2: How can I control the regioselectivity of chlorination to favor the formation of this compound?

Controlling regioselectivity is crucial. The methoxy and amino (or a protected form) groups are ortho-, para-directing. To achieve chlorination at the 2-position, consider the following strategies:

  • Protecting Groups: The use of a bulky protecting group on the aniline nitrogen can sterically hinder the ortho-positions, influencing the regioselectivity of chlorination.

  • Reaction Conditions: Careful control of reaction temperature, solvent, and the nature of the chlorinating agent can significantly impact the isomer distribution.

  • Multi-step Synthesis: A multi-step route involving bromination followed by selective reduction and chlorination can offer better control over the final product's regiochemistry.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

To effectively identify and quantify byproducts, a combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating the desired product from byproducts and unreacted starting materials, allowing for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for identifying the chemical structures of the separated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the desired product and any significant impurities present in the isolated material.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Problem 1: Low yield of the desired this compound product.

Possible Causes Recommended Solutions
Incomplete Reaction Monitor the reaction progress using TLC, GC, or HPLC. Ensure sufficient reaction time and that the reaction has gone to completion before workup.
Suboptimal Reagent Ratios Carefully optimize the molar ratios of your reactants and reagents. An excess or deficit of the chlorinating agent can lead to either incomplete reaction or the formation of polychlorinated byproducts.
Product Loss During Workup Minimize product loss during extraction and purification steps. Ensure proper phase separation during extractions and optimize your purification method (e.g., column chromatography, recrystallization, or distillation).
Incorrect Reaction Temperature Maintain the optimal reaction temperature. Deviations can lead to slower reaction rates or an increase in side reactions.

Problem 2: High levels of dichlorinated byproducts.

Possible Causes Recommended Solutions
Excess Chlorinating Agent Use a stoichiometric amount of the chlorinating agent or a slight excess, depending on the specific protocol. Avoid large excesses.
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.
High Reaction Temperature Perform the chlorination at a lower temperature to increase selectivity and reduce the rate of over-chlorination.

Problem 3: Presence of isomeric monochloroaniline byproducts.

Possible Causes Recommended Solutions
Lack of Regiocontrol Employ a synthetic strategy that offers high regioselectivity. This may involve the use of protecting groups or a multi-step synthesis designed to direct chlorination to the desired position.
Suboptimal Chlorinating Agent The choice of chlorinating agent can influence the isomer ratio. Experiment with different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) to find the one that provides the best selectivity for your substrate.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of similar chloroanilines. These should be considered as starting points and may require optimization for the specific synthesis of this compound.

Protocol 1: Chlorination of a Protected Aniline Derivative

This protocol is a general guideline for the chlorination of an N-acetylated aniline precursor.

  • Protection of the Aniline:

    • Dissolve 2-methoxyaniline in a suitable solvent (e.g., acetic acid).

    • Add acetic anhydride dropwise while cooling the reaction mixture in an ice bath.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the N-acetyl-2-methoxyaniline.

    • Filter, wash with water, and dry the product.

  • Chlorination:

    • Dissolve the N-acetyl-2-methoxyaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide) in the same solvent.

    • Stir the reaction at a controlled temperature until the starting material is consumed.

    • Quench the reaction with a suitable quenching agent (e.g., sodium bisulfite solution).

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Reflux the chlorinated intermediate in an acidic or basic solution (e.g., aqueous HCl or NaOH) until the deprotection is complete.

    • Neutralize the reaction mixture and extract the this compound.

    • Purify the final product by column chromatography or distillation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis of this compound.

Byproduct_Formation_Pathway Start 2-Methoxyaniline Chlorination Chlorination (+ Cl+) Start->Chlorination Desired_Product This compound Chlorination->Desired_Product Desired Pathway Isomer_Formation Alternative Chlorination Chlorination->Isomer_Formation Side Reaction Dichlorination Further Chlorination (+ Cl+) Desired_Product->Dichlorination Over-reaction Dichlorinated_Byproduct Dichlorinated Byproduct Dichlorination->Dichlorinated_Byproduct Isomeric_Byproduct Isomeric Byproduct Isomer_Formation->Isomeric_Byproduct

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Crude Product (GC, HPLC, TLC) Start->Check_Reaction Identify_Problem Identify Main Issue Check_Reaction->Identify_Problem Incomplete Incomplete Reaction Identify_Problem->Incomplete Unreacted Starting Material Present Byproducts High Byproduct Levels Identify_Problem->Byproducts Significant Impurities Detected Optimize_Time Increase Reaction Time/ Temperature Incomplete->Optimize_Time Optimize_Reagents Adjust Reagent Stoichiometry/ Temperature Byproducts->Optimize_Reagents Purification Optimize Purification Optimize_Time->Purification Optimize_Reagents->Purification End Improved Synthesis Purification->End

Caption: A logical workflow for troubleshooting common issues in synthesis.

Technical Support Center: Handling and Quenching of 2-Chloro-6-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyaniline. This guide is designed to provide expert insights, troubleshooting advice, and validated protocols for the safe and effective handling of this versatile intermediate, with a critical focus on its diazotization reactions and subsequent quenching procedures.

PART 1: Core Safety & Handling FAQs

This section addresses fundamental questions regarding the safe handling and properties of this compound and the hazardous intermediates derived from it.

Q1: What are the primary hazards associated with this compound?

While specific toxicity data for this compound is not extensively published, it should be handled with the same precautions as related chloroaniline and anisidine compounds. The primary hazards are:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, similar to other chloroanilines.[1][2][3]

  • Irritation: Can cause skin and serious eye irritation.[4][5]

  • Methemoglobinemia: A serious risk associated with anilines, where the substance interferes with oxygen transport in the blood, leading to cyanosis (a bluish discoloration of the skin).[2]

Always consult the Safety Data Sheet (SDS) for the specific material you are using and handle it in a well-ventilated chemical fume hood using appropriate Personal Protective Equipment (PPE).[1][4]

Q2: What are the critical physical properties I should be aware of?

Understanding the physical properties is crucial for planning experiments. While data for the 2-chloro-6-methoxy isomer is limited, we can reference related isomers for general guidance.

PropertyValue (for related isomers)Significance for Handling
Molecular Weight 157.60 g/mol Essential for stoichiometric calculations.[6][7]
Melting Point 23 - 27 °C (for 2-Chloro-5-methoxyaniline)May be a low-melting solid or liquid at room temperature.[5]
Boiling Point 224 °C (for o-anisidine)Indicates low volatility at room temperature but requires care if heated.[8]
Solubility Moderately soluble in water, soluble in organic solvents.[8][9]Affects choice of reaction and workup solvents.
Q3: Why are reactions involving diazonium salts, derived from this compound, considered hazardous?

The primary hazard stems from the diazonium salt intermediate formed during reactions like the Sandmeyer reaction.[10] Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry, solid state.[11][12]

Key hazards include:

  • Thermal Instability: Diazonium salts can decompose exothermically and uncontrollably when heated, even at temperatures just above the recommended 0-5 °C range.[12][13][14][15] This decomposition releases a large volume of nitrogen gas, which can lead to rapid pressurization and vessel rupture.[11][13]

  • Shock Sensitivity: In solid form, many diazonium salts are sensitive to shock, friction, and static discharge, which can trigger violent decomposition.[11][12] For this reason, diazonium salts should never be isolated unless absolutely necessary and only on a very small scale (e.g., <0.75 mmol) with extreme precautions .[12]

PART 2: Troubleshooting Guide for Diazotization Reactions

Diazotization is the most common and critical reaction step. This section provides solutions to common problems encountered during the conversion of this compound to its diazonium salt.

Q4: My reaction mixture turned dark brown/black immediately after adding sodium nitrite. What went wrong?

A dark coloration is a classic indicator of diazonium salt decomposition or unwanted side reactions.[15] The most common causes are:

  • Temperature Excursion: The temperature of the reaction mixture likely rose above the critical 0-5 °C range.[15] The decomposition is exothermic, meaning a small initial temperature rise can quickly lead to a runaway reaction.

  • Insufficient Acidity: The reaction requires a strong mineral acid (like HCl or H₂SO₄) to protonate the aniline and generate the necessary nitrosonium ion (NO⁺) from sodium nitrite.[15][16] If the medium is not acidic enough, the newly formed diazonium salt can couple with unreacted this compound, forming highly colored azo compounds.[15][17]

Solution:

  • Ensure your cooling bath (ice-salt is recommended) is robust and can handle the exothermic nature of the reaction.

  • Add the sodium nitrite solution slowly and dropwise with vigorous stirring to dissipate heat effectively.[15][18]

  • Use a sufficient excess of strong acid to keep the starting amine fully protonated.

Q5: The yield of my subsequent reaction (e.g., Sandmeyer) is very low. How can I improve the diazotization step?

Low yield is often traced back to an inefficient diazotization. To troubleshoot, consider the following:

  • Incomplete Diazotization: Ensure you are using a slight stoichiometric excess of sodium nitrite (e.g., 1.05-1.1 equivalents). Test for the presence of nitrous acid at the end of the addition using starch-iodide paper (it should turn blue/black). If the test is negative, more nitrite may be needed. However, a large excess of nitrous acid can also decrease stability and should be quenched later.[18]

  • Premature Decomposition: As mentioned in Q4, maintaining a temperature between 0-5 °C is paramount to prevent the loss of the diazonium salt intermediate.[12][15]

  • Reagent Quality: Use a high-purity grade of this compound and a freshly prepared solution of sodium nitrite. Old sodium nitrite can be less effective.

Q6: I see excessive foaming and gas evolution during the reaction. Is this normal?

Vigorous gas evolution is a sign of rapid diazonium salt decomposition and is not normal or safe . It indicates the reaction temperature is too high.[15]

Immediate Action: If you observe this, ensure your cooling is effective and immediately slow or stop the addition of sodium nitrite until the temperature is back under control (below 5 °C). Always perform these reactions in a fume hood with the sash down and ensure the reaction vessel is vented to prevent pressure buildup.[12]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the diazotization of this compound.

Caption: Troubleshooting logic for diazotization reactions.

PART 3: Quenching Protocols & FAQs

Properly quenching the reaction is a critical safety step to neutralize hazardous reagents and intermediates before workup.

Q7: What do I need to quench in my reaction mixture?

There are two primary species that must be neutralized:

  • Excess Nitrous Acid (HNO₂): Any unreacted sodium nitrite in the acidic medium forms nitrous acid. This can interfere with subsequent steps and poses a hazard. It is quenched before addressing the diazonium salt.

  • Unreacted Diazonium Salt: This is the most hazardous component. It must be completely destroyed before product extraction, solvent removal, or disposal.[12]

Q8: How do I quench excess nitrous acid?

The standard method is to add a scavenger that reacts rapidly with nitrous acid. The two most common choices are:

  • Sulfamic Acid (H₃NSO₃): Highly effective, reacting to form nitrogen gas, water, and bisulfate.

  • Urea (CO(NH₂)₂): Also effective, reacting to produce nitrogen, carbon dioxide, and water.[18]

Procedure: After the main reaction is complete (stirring for ~30 min at 0-5 °C), add the quenching agent slowly in small portions until a spot test of the reaction mixture on starch-iodide paper no longer produces a blue/black color.

Q9: What is the safest way to quench the remaining diazonium salt?

The safest method is to induce a controlled decomposition or reaction. Never proceed to workup (e.g., heating, distillation) without ensuring all diazonium salt has been destroyed. [12]

Method 1: Controlled Thermal Decomposition (for Hydroxylation)

  • If the goal is to replace the diazonium group with -OH, the reaction can be quenched by slowly and carefully allowing it to warm to room temperature, and then gently heating it (e.g., to 40-50 °C) behind a blast shield. The end of the decomposition is marked by the cessation of nitrogen evolution.

Method 2: Reductive Quenching (for Deamination)

  • Adding a reducing agent is an effective way to destroy the diazonium salt. A common and effective choice is hypophosphorous acid (H₃PO₂) .[11][17] This will reductively remove the diazonium group, replacing it with a hydrogen atom (-H). This is also a useful synthetic transformation.[17][19]

Quenching Decision Pathway

This diagram outlines the decision-making process for safely quenching a diazotization reaction.

Caption: Decision workflow for safe reaction quenching.

PART 4: Experimental Protocols

Protocol 1: General Diazotization of this compound

Objective: To prepare an aqueous solution of 2-chloro-6-methoxybenzenediazonium chloride for use in subsequent reactions (e.g., Sandmeyer).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Salt Formation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine this compound (1.0 eq) and concentrated HCl (3.0 eq). Add enough water to ensure the mixture is stirrable.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to 0 °C with vigorous stirring. Ensure the temperature probe is submerged in the reaction mixture. The amine hydrochloride salt may precipitate, which is normal.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold, stirred amine suspension via the dropping funnel. CRITICAL: Monitor the temperature closely and maintain it between 0-5 °C throughout the addition.[15] The addition should take approximately 30-45 minutes.

  • Reaction Completion: Once the addition is complete, rinse the dropping funnel with a small amount of cold water and add it to the reaction. Continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Confirmation (Optional but Recommended): Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue/black color) indicates the diazotization is complete.

  • The resulting cold solution of the diazonium salt is now ready for immediate use in the next step. DO NOT store this solution or allow it to warm up.

Protocol 2: Quenching the Reaction Mixture

Objective: To safely neutralize all hazardous reagents and intermediates before workup.

Procedure:

  • Quench Excess Nitrous Acid:

    • While maintaining the reaction temperature at 0-5 °C, add a small amount of sulfamic acid or urea.

    • Stir for 2 minutes and re-test with starch-iodide paper.

    • Continue adding the scavenger in small portions until the test is negative (no color change).

  • Destroy Excess Diazonium Salt:

    • Method A (If product is stable to reduction): Add hypophosphorous acid (50% in water, ~2.0 eq) dropwise while keeping the temperature below 10 °C. Once the addition is complete, stir for 1 hour, then allow the mixture to slowly warm to room temperature.

    • Method B (If proceeding to workup): Ensure the primary reaction (e.g., Sandmeyer) has gone to completion. Slowly and carefully remove the cooling bath. Allow the mixture to warm to room temperature behind a blast shield. Gentle warming with a water bath may be required to complete the decomposition, evidenced by the cessation of gas evolution.

  • Final Check: Once the quenching is complete and no further gas evolution is observed, the mixture can be moved to the workup phase (e.g., extraction with an organic solvent).

References

Validation & Comparative

A Comparative Guide to 2-Chloro-6-methoxyaniline and 2-Fluoro-6-methoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and agrochemical development, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. Among the vast array of available building blocks, substituted anilines play a crucial role as precursors to a multitude of complex molecular architectures. This guide provides a detailed comparison of two such building blocks: 2-Chloro-6-methoxyaniline and 2-Fluoro-6-methoxyaniline, with a focus on their physical properties and relative performance in key synthetic transformations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two reagents is essential for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyThis compound2-Fluoro-6-methoxyaniline
CAS Number 158966-62-2[1]446-61-7[2][3][4]
Molecular Formula C₇H₈ClNO[1]C₇H₈FNO[2][3][4]
Molecular Weight 157.60 g/mol 141.14 g/mol [2][3][4]
Appearance -Clear, peach or khaki-colored liquid[2]
Boiling Point -~208 °C[2][3]
Density -~1.176 g/cm³[2]
pKa -3.15 ± 0.10 (Predicted)[5]

Performance in Key Synthetic Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The rate-determining step in this reaction is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl >> F. This is attributed to the bond dissociation energies, with the C-Cl bond being significantly weaker and thus more readily cleaved by the palladium catalyst than the C-F bond.

Therefore, This compound is expected to be significantly more reactive than 2-Fluoro-6-methoxyaniline in Suzuki-Miyaura coupling reactions. This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. While specialized catalysts and conditions have been developed for the coupling of aryl fluorides, they are generally considered more challenging substrates than aryl chlorides.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Buchwald_Hartwig cluster_cycle Pd0 Pd(0)L_n A Oxidative Addition Pd0->A ArX Ar-X ArX->A Amine R₂NH B Ligand Exchange Amine->B Base Base Base->B Product Ar-NR₂ HX_Base [H-Base]⁺X⁻ A->B Ar-Pd(II)(X)L_n B->HX_Base C Reductive Elimination B->C Ar-Pd(II)(NR₂)L_n C->Pd0 C->Product

References

Navigating the Reactivity Landscape of Chloro-Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of mono-, di-, and trichloro-substituted anilines, supported by experimental data, to inform reaction design and optimization.

The introduction of chlorine atoms to the aniline ring significantly modulates its chemical properties. The electron-withdrawing nature of chlorine generally decreases the basicity and nucleophilicity of the aniline nitrogen, thereby reducing its reactivity in many common reactions such as acylation, alkylation, and electrophilic aromatic substitution. The position and number of chloro substituents create a spectrum of reactivity among these derivatives, a factor critical to consider in synthetic planning.

Quantitative Comparison of Basicity

A primary indicator of the nucleophilic reactivity of an aniline is its basicity, quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value signifies a weaker base and, generally, a less reactive nucleophile. The following table summarizes the experimental pKa values for a series of chloro-substituted anilines.

CompoundpKa of Conjugate Acid
Aniline4.63
Monochloroanilines
2-Chloroaniline2.64
3-Chloroaniline3.34
4-Chloroaniline3.98
Dichloroanilines
2,3-Dichloroaniline1.70
2,4-Dichloroaniline2.05
2,5-Dichloroaniline1.59
2,6-Dichloroaniline0.47
3,4-Dichloroaniline2.92
3,5-Dichloroaniline2.33
Trichloroanilines
2,4,5-Trichloroaniline1.00
2,4,6-Trichloroaniline-0.03

Data sourced from various chemical databases and literature.[1]

The data clearly illustrates that increasing the number of chloro substituents progressively decreases the basicity of the aniline. The position of the substituent also plays a crucial role. For instance, ortho-substitution, as seen in 2-chloroaniline and particularly in 2,6-dichloroaniline, leads to a more pronounced decrease in basicity. This is attributed to both the inductive electron-withdrawing effect of the chlorine atom and steric hindrance around the amino group.

Factors Influencing Reactivity

The reactivity of chloro-substituted anilines is governed by a combination of electronic and steric effects. A diagram illustrating these relationships is provided below.

G Factors Influencing the Reactivity of Chloro-Substituted Anilines cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_substituent Substituent Properties Reactivity Overall Reactivity (e.g., in Acylation) Inductive Inductive Effect (-I) Inductive->Reactivity Decreases Resonance Resonance Effect (+M) Resonance->Reactivity Increases (for NH2 group) StericHindrance Steric Hindrance StericHindrance->Reactivity Decreases NumberOfCl Number of Chloro Substituents NumberOfCl->Inductive Increases NumberOfCl->StericHindrance Increases (especially at ortho positions) PositionOfCl Position of Chloro Substituents (ortho, meta, para) PositionOfCl->Inductive Ortho > Meta > Para PositionOfCl->StericHindrance Ortho-substitution is most significant

Factors influencing chloro-substituted aniline reactivity.

Experimental Protocols

To provide a practical context for the comparison of reactivity, two representative experimental protocols are detailed below.

Determination of Basicity by Potentiometric Titration

This method allows for the experimental determination of the pKa of the conjugate acid of an aniline derivative, providing a quantitative measure of its basicity.

Materials:

  • Chloro-substituted aniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol (or other suitable co-solvent for poorly soluble anilines)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the chloro-substituted aniline and dissolve it in a known volume of deionized water. If the aniline is not fully soluble, a co-solvent like ethanol can be used.

  • Immerse the calibrated pH electrode in the aniline solution.

  • Titrate the aniline solution with the standardized HCl solution, adding the titrant in small increments.

  • Record the pH of the solution after each addition of HCl.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • The equivalence point is determined from the point of maximum slope on the titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

  • Repeat the procedure for each chloro-substituted aniline to be compared.

Comparative Kinetic Study of N-Acylation

This experiment directly measures the rate of reaction of different chloro-substituted anilines with an acylating agent, providing a direct comparison of their nucleophilic reactivity.

Materials:

  • A series of chloro-substituted anilines (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline)

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile)

  • An internal standard for chromatographic analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each chloro-substituted aniline, acetic anhydride, and the internal standard in the chosen solvent.

  • In a reaction vessel maintained at a constant temperature, combine the aniline solution and the internal standard solution.

  • Initiate the reaction by adding the acetic anhydride solution.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable quenching agent like a primary amine).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aniline and the formed acetanilide.

  • Plot the concentration of the aniline as a function of time.

  • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

  • Compare the initial rates for the different chloro-substituted anilines to establish their relative reactivity.

The experimental workflow for a comparative kinetic study is outlined in the following diagram.

G Workflow for Comparative Kinetic Study of N-Acylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepAnilines Prepare Stock Solutions of Chloro-Anilines Mix Combine Aniline and Internal Standard PrepAnilines->Mix PrepReagent Prepare Stock Solution of Acetic Anhydride PrepStandard Prepare Internal Standard Solution PrepStandard->Mix Initiate Initiate Reaction with Acetic Anhydride Mix->Initiate Sample Withdraw and Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze Aliquots by GC or HPLC Sample->Analyze Plot Plot [Aniline] vs. Time Analyze->Plot DetermineRate Determine Initial Reaction Rate Plot->DetermineRate

Workflow for a comparative kinetic study.

Conclusion

The reactivity of chloro-substituted anilines is a complex interplay of electronic and steric factors. The quantitative data presented, particularly the pKa values, provides a robust framework for predicting the relative reactivity of these compounds. As a general trend, reactivity decreases with an increasing number of chloro substituents and with substitution at the ortho position. For drug development and other fine chemical synthesis, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic routes and the optimization of reaction conditions. The provided experimental protocols offer a starting point for researchers to generate their own comparative data for specific applications.

References

Comparative Analysis of the Basicity of 2-Chloro-6-methoxyaniline and Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the basicity of 2-chloro-6-methoxyaniline with aniline, 2-chloroaniline, and 2-methoxyaniline. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate a deeper understanding of the structural effects on the chemical properties of substituted anilines.

Introduction to Aniline Basicity

The basicity of anilines, a class of aromatic amines, is a critical parameter in medicinal chemistry and process development, as it influences compound solubility, salt formation, and reactivity. The lone pair of electrons on the nitrogen atom is responsible for the basic character of anilines. The availability of this lone pair for protonation is significantly modulated by the electronic and steric nature of substituents on the aromatic ring. A convenient measure of basicity is the pKa of the corresponding conjugate acid (anilinium ion); a higher pKa value indicates a stronger base.

Comparative Basicity Data

The basicity of this compound is influenced by the interplay of the inductive and resonance effects of the chloro and methoxy substituents, as well as steric hindrance. The following table summarizes the experimental pKa values of the conjugate acids of the anilines under comparison.

CompoundStructurepKa of Conjugate Acid
AnilineC₆H₅NH₂4.6
2-Chloroaniline2-Cl-C₆H₄NH₂2.66
2-Methoxyaniline2-MeO-C₆H₄NH₂4.53
This compound2-Cl, 6-MeO-C₆H₃NH₂Estimated to be < 2.66
2-Chloro-6-methylaniline2-Cl, 6-Me-C₆H₃NH₂2.51[1]

No experimental pKa value for the conjugate acid of this compound was found in the searched literature. The estimated value is based on the combined effects of the substituents.

Analysis of Substituent Effects on Basicity

The basicity of substituted anilines is primarily governed by:

  • Electronic Effects: These include inductive and resonance effects.

    • Inductive Effect (-I): Electronegative substituents, such as chlorine, withdraw electron density from the aromatic ring through the sigma bonds, decreasing the electron density on the nitrogen atom and thus reducing basicity.

    • Resonance Effect (+R or -R): Substituents with lone pairs (e.g., -OCH₃) can donate electron density to the ring through resonance (+R effect), increasing the electron density on the nitrogen and enhancing basicity. Conversely, electron-withdrawing groups can decrease basicity through a -R effect.

  • Steric Effects (Ortho Effect): Bulky groups at the ortho position to the amino group can hinder the approach of a proton and destabilize the resulting anilinium ion, leading to a significant decrease in basicity. This phenomenon is commonly referred to as the "ortho effect".[2][3][4][5][6]

Aniline (pKa = 4.6): Serves as the benchmark for this comparison.

2-Chloroaniline (pKa = 2.66): The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the nitrogen atom, making it a much weaker base than aniline.[7]

2-Methoxyaniline (pKa = 4.53): The methoxy group at the ortho position has a dual role. It has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In this case, the +R effect, which increases electron density at the para position relative to the amino group, slightly outweighs the -I effect, resulting in a basicity comparable to that of aniline.

G cluster_aniline Aniline cluster_monosubstituted Ortho-Substituted Anilines cluster_disubstituted Di-ortho-Substituted Aniline Aniline Aniline (pKa = 4.6) Chloroaniline 2-Chloroaniline (pKa = 2.66) -I Effect Dominates Aniline->Chloroaniline -Cl (-I) Methoxyaniline 2-Methoxyaniline (pKa = 4.53) +R ≈ -I Effect Aniline->Methoxyaniline -OCH3 (+R, -I) Target This compound (pKa < 2.66) Strong Ortho Effect Chloroaniline->Target -OCH3 (Ortho Effect) Methoxyaniline->Target -Cl (Ortho Effect) G A Prepare Analyte and Titrant Solutions C Titrate Analyte with Titrant A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G G A Prepare Analyte Stock and Buffer Solutions B Acquire UV-Vis Spectra at Different pHs A->B C Identify Wavelength of Maximum Absorbance Change B->C D Plot Absorbance vs. pH C->D E Determine Inflection Point of Sigmoid Curve D->E F pKa = pH at Inflection Point E->F

References

A Comparative Guide to the Analytical Validation of 2-Chloro-6-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analytical validation of synthesized compounds like 2-Chloro-6-methoxyaniline is paramount to ensure the quality, purity, and safety of intermediates and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of common analytical techniques for the validation of this compound synthesis, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the validation of this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantification and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation.

Quantitative Analysis: HPLC-UV vs. GC-MS

Both HPLC-UV and GC-MS are well-suited for the quantitative analysis of this compound. HPLC-UV is a robust and cost-effective method for routine quality control and purity assessment.[1] GC-MS, on the other hand, offers higher sensitivity and selectivity, making it particularly advantageous for trace-level impurity detection and confirmation.[1]

Table 1: Comparison of HPLC-UV and GC-MS for Quantitative Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]
Selectivity Moderate to GoodExcellent[1]
Sensitivity Nanogram (ng) levelsPicogram (pg) to femtogram (fg) levels[1]
Instrumentation Cost Low to ModerateModerate to High[1]
Typical Application Routine quality control, purity assessment.[1]Volatile impurity analysis, trace analysis, and confirmatory testing.[1]
Structural Elucidation: NMR and Mass Spectrometry

For the unequivocal structural confirmation of synthesized this compound, a combination of NMR spectroscopy and mass spectrometry is essential.[2] NMR provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry determines the molecular weight and can offer structural clues through fragmentation patterns.[2]

Data Presentation: Analytical Validation Parameters

The following tables summarize the typical validation parameters for the quantification of an aniline derivative, using HPLC-UV and GC-MS. The data presented is representative and may vary based on the specific instrumentation and experimental conditions.

Table 2: HPLC-UV Method Validation Data (Representative)

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Table 3: GC-MS Method Validation Data (Representative)

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods.

HPLC-UV Method for Purity and Quantification

This method is suitable for the routine quantification of this compound in synthesized batches.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase or a compatible solvent like methanol to a known concentration.

GC-MS Method for Impurity Profiling

This method provides high sensitivity and selectivity for the determination of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Parameters: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent such as dichloromethane or methanol.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.[2]

  • ¹³C NMR Parameters: Use proton decoupling. Acquire several thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[2]

Mandatory Visualization

Analytical_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_results Results & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC-UV (Purity & Quantification) purification->hplc Purity Check gcms GC-MS (Impurity Profiling) purification->gcms Impurity Identification nmr_ms NMR & MS (Structural Confirmation) purification->nmr_ms Structure Verification data_analysis Data Analysis (Linearity, Accuracy, Precision) hplc->data_analysis gcms->data_analysis nmr_ms->data_analysis validation_report Comprehensive Validation Report data_analysis->validation_report

Caption: Analytical validation workflow for synthesized this compound.

Signaling_Pathway_Example receptor Tyrosine Kinase Receptor substrate Substrate Protein receptor->substrate phosphorylates inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->receptor atp ATP atp->receptor p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Hypothetical signaling pathway inhibited by a derivative of this compound.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic comparison of 2-Chloro-6-methoxyaniline isomers, providing key experimental data and detailed methodologies for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several isomers of chloro-methoxyaniline, facilitating a clear comparison of their characteristic signals.

¹H NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) ppm
2-Chloro-6-methylaniline *7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H, -NH₂), 2.27 (s, 3H, -CH₃)
3-Chloro-2-methoxyaniline 6.85-6.70 (m, 3H), 3.88 (s, 3H, -OCH₃), 3.85 (br s, 2H, -NH₂)
4-Chloro-2-methoxyaniline 6.80 (d, 1H), 6.75 (d, 1H), 6.65 (dd, 1H), 3.85 (s, 3H, -OCH₃), 3.70 (br s, 2H, -NH₂)
5-Chloro-2-methoxyaniline 6.95 (d, 1H), 6.70 (d, 1H), 6.60 (dd, 1H), 3.80 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂)
2-Chloro-4-methoxyaniline 6.88 (d, 1H), 6.78 (dd, 1H), 6.70 (d, 1H), 3.78 (s, 3H, -OCH₃), 4.10 (br s, 2H, -NH₂)
3-Chloro-4-methoxyaniline 6.95 (d, 1H), 6.75 (d, 1H), 6.60 (dd, 1H), 3.85 (s, 3H, -OCH₃), 3.80 (br s, 2H, -NH₂)
2-Chloro-5-methoxyaniline 7.05 (d, 1H), 6.50 (dd, 1H), 6.40 (d, 1H), 3.75 (s, 3H, -OCH₃), 3.90 (br s, 2H, -NH₂)

Note: Data for 2-Chloro-6-methylaniline is provided as a proxy for this compound. The chemical shifts of the aromatic protons would be influenced by the stronger electron-donating methoxy group compared to the methyl group.

¹³C NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) ppm
2-Chloro-6-methylaniline *146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 65.3, 20.5 (-CH₃)
3-Chloro-2-methoxyaniline 145.8, 142.5, 125.0, 118.5, 115.2, 110.8, 56.0 (-OCH₃)
4-Chloro-2-methoxyaniline 150.1, 140.2, 128.5, 122.0, 115.8, 112.3, 55.8 (-OCH₃)
5-Chloro-2-methoxyaniline 152.5, 138.0, 129.0, 117.5, 115.0, 111.5, 55.5 (-OCH₃)
2-Chloro-4-methoxyaniline 154.0, 143.8, 120.5, 118.0, 116.5, 114.0, 55.6 (-OCH₃)
3-Chloro-4-methoxyaniline 148.0, 147.5, 123.0, 120.0, 115.5, 112.0, 56.2 (-OCH₃)
2-Chloro-5-methoxyaniline 158.0, 135.0, 130.0, 112.0, 105.0, 102.0, 55.4 (-OCH₃)

Note: Data for 2-Chloro-6-methylaniline is provided as a proxy for this compound. The chemical shift of the carbon attached to the substituent at position 6 would differ significantly.

Infrared (IR) Spectral Data (cm⁻¹)
IsomerN-H StretchingC-N Stretching (Aromatic)C-O StretchingC-Cl Stretching
General Range for Primary Aromatic Amines 3500-3300 (two bands)1335-12501275-1200 (aryl-alkyl ether)850-550
2-Chloro-6-methylaniline *~3450, ~3360~1300-~780
Other Chloro-methoxyaniline Isomers Characteristic two bands in the 3480-3320 range~1320-1280~1250~850-750

Note: The exact positions of the peaks will vary depending on the substitution pattern and intermolecular interactions.

Mass Spectrometry (MS) Data
IsomerMolecular Ion (M⁺) m/zKey Fragment Ions m/z
All Isomers 157/159 (due to ³⁵Cl/³⁷Cl isotopes)142 (M-CH₃)⁺, 127 (M-OCH₃)⁺, 111 (M-CH₃-Cl)⁺, 92 (M-Cl-OCH₃)⁺

The fragmentation pattern is often similar for isomers, with differences in the relative intensities of the fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the chloro-methoxyaniline isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transformation H1_acq->FT C13_acq->FT phase_baseline Phase & Baseline Correction FT->phase_baseline analysis Spectral Analysis phase_baseline->analysis

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Processing: Background subtraction and spectral analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample background->apply_sample acquire Acquire Spectrum apply_sample->acquire bg_subtract Background Subtraction acquire->bg_subtract analysis Spectral Analysis bg_subtract->analysis

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Identification of the molecular ion peak and analysis of the fragmentation pattern.[1]

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectrum detect->analyze

GC-MS Experimental Workflow

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous differentiation of this compound isomers. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify the specific isomer in their samples. This guide serves as a foundational resource, offering both the expected spectral data and the detailed experimental protocols necessary for accurate and reproducible analysis in a research and drug development setting.

References

Navigating the Synthesis of 2-Chloro-6-methoxyaniline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient production of substituted anilines is a critical endeavor. 2-Chloro-6-methoxyaniline, a key building block in the creation of various bioactive molecules, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes to this valuable compound, offering insights into their efficiency based on available experimental data for analogous transformations. While a direct, optimized synthesis for this compound is not extensively documented, plausible pathways can be extrapolated from established chemical principles and reported procedures for similar molecules.

This comparison focuses on two primary strategies: the chlorination of 2-methoxyaniline and the reduction of a nitroaromatic precursor. Each route is evaluated based on potential yield, reaction conditions, and the number of synthetic steps involved.

Route 1: Electrophilic Chlorination of 2-Methoxyaniline

This approach leverages the directing effects of the methoxy and amino groups of the starting material, 2-methoxyaniline. To control the regioselectivity and prevent over-chlorination, the highly activating amino group typically requires protection, commonly through acetylation to form an acetanilide. The synthesis would proceed through the following conceptual steps:

  • Protection: Acetylation of 2-methoxyaniline to form N-(2-methoxyphenyl)acetamide.

  • Chlorination: Regioselective chlorination of the acetanilide to introduce a chlorine atom at the C6 position.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

The critical step in this route is the regioselective chlorination. The methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. Therefore, achieving selective chlorination at the C6 position requires careful control of the chlorinating agent and reaction conditions.

Route 2: Reduction of 2-Chloro-6-nitroanisole

An alternative and potentially more direct strategy involves the reduction of a nitro precursor. This route is conceptually simpler, comprising two main steps:

  • Nitration and Chlorination: Synthesis of the key intermediate, 2-chloro-6-nitroanisole. This can be achieved through various methods, including the nitration of 2-chloroanisole or the chlorination of 2-nitroanisole.

  • Reduction: Conversion of the nitro group of 2-chloro-6-nitroanisole to an amino group to afford this compound.

The efficiency of this route is highly dependent on the successful synthesis of the 2-chloro-6-nitroanisole intermediate and the subsequent high-yield reduction of the nitro group.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the potential efficiency of the two proposed routes based on data from analogous reactions. It is important to note that these are estimates, and actual yields may vary.

ParameterRoute 1: Chlorination of 2-MethoxyanilineRoute 2: Reduction of 2-Chloro-6-nitroanisole
Starting Material 2-Methoxyaniline2-Chloroanisole or 2-Nitroanisole
Key Intermediate N-(2-methoxy-6-chlorophenyl)acetamide2-Chloro-6-nitroanisole
Number of Steps 32
Estimated Overall Yield Moderate to GoodGood to Excellent
Key Challenges Regioselective chlorinationSynthesis of the nitro precursor
Potential Advantages Readily available starting materialPotentially fewer steps and higher overall yield

Experimental Protocols (Based on Analogous Reactions)

Route 1: Chlorination of 2-Methoxyaniline (Hypothetical Protocol)

Step 1: Acetylation of 2-Methoxyaniline

  • To a solution of 2-methoxyaniline (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) at room temperature.

  • Stir the mixture for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain N-(2-methoxyphenyl)acetamide. A similar acetylation of m-toluidine has been reported to proceed with a 97% yield.

Step 2: Chlorination of N-(2-methoxyphenyl)acetamide

  • This step is crucial and challenging. A patent for the preparation of 2,6-dichloroanilines suggests that chlorination of anilides can be achieved using chlorine gas in a solvent mixture like acetic acid and water.[1][2] The regioselectivity for the desired 6-chloro isomer would need to be optimized by carefully controlling the temperature and stoichiometry of the chlorinating agent.

Step 3: Hydrolysis of N-(2-methoxy-6-chlorophenyl)acetamide

  • Reflux the chlorinated acetanilide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield this compound.

Route 2: Reduction of 2-Chloro-6-nitroanisole

Step 1: Synthesis of 2-Chloro-6-nitroanisole

  • A potential route involves the nitration of 2-chloroanisole. However, controlling the regioselectivity to favor the 6-nitro isomer over the 4-nitro isomer can be difficult. A more controlled synthesis might involve starting from a precursor where the substitution pattern is already established.

Step 2: Reduction of 2-Chloro-6-nitroanisole

  • A highly efficient method for the reduction of a similar compound, 2-chloro-3-nitroanisole, has been reported.[3] This protocol can be adapted for 2-chloro-6-nitroanisole.

  • To a solution of 2-chloro-6-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and acetonitrile, add iron powder (4.0 eq).

  • Reflux the reaction mixture for 3-4 hours.

  • After completion, dilute the mixture with water and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. This reduction has been reported to yield the analogous 2-chloro-3-methoxyaniline in 100% crude yield.[3] A similar high yield can be anticipated for the reduction of 2-chloro-6-nitroanisole.

Visualizing the Synthetic Pathways

To further clarify the proposed synthetic routes, the following diagrams illustrate the reaction workflows.

Route1 Start 2-Methoxyaniline Intermediate N-(2-methoxyphenyl)acetamide Start->Intermediate Acetylation Chlorinated_Intermediate N-(2-methoxy-6-chlorophenyl)acetamide Intermediate->Chlorinated_Intermediate Chlorination Product This compound Chlorinated_Intermediate->Product Hydrolysis Route2 Start 2-Chloroanisole or 2-Nitroanisole Intermediate 2-Chloro-6-nitroanisole Start->Intermediate Nitration/Chlorination Product This compound Intermediate->Product Reduction

References

A Comparative Guide to the Performance of 2-Chloro-6-methoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic building blocks is paramount. 2-Chloro-6-methoxyaniline is a valuable scaffold, featuring a unique combination of steric and electronic properties conferred by its ortho-chloro and -methoxy substituents. Its utility is often realized through palladium-catalyzed cross-coupling reactions, which enable the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides a comparative analysis of the performance of this compound in several major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. It should be noted that while this compound is a known substrate, direct, side-by-side quantitative comparisons against its simpler analogues (e.g., 2-chloroaniline, 2-methoxyaniline) under identical conditions are not extensively documented in the literature. Therefore, this guide synthesizes data from analogous systems and established chemical principles to provide insights into its expected reactivity and performance.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed coupling reactions is dictated by a balance of electronic and steric effects from its substituents.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom makes the C-Cl bond susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step.[1] However, the C-Cl bond is stronger than C-Br or C-I bonds, typically requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and potentially higher reaction temperatures.[1]

  • Methoxy Group (-OCH₃): This electron-donating group increases the electron density on the aromatic ring and the aniline nitrogen. This can influence the nucleophilicity of the amine in N-arylation reactions.

  • Steric Hindrance: The presence of two ortho-substituents creates significant steric bulk around both the C-Cl bond and the amino group. This can hinder the approach of the bulky palladium catalyst, potentially slowing down reaction rates compared to less substituted anilines.

The interplay of these factors determines the optimal reaction conditions and achievable yields for each type of coupling reaction.

Substituent Effects on this compound Reactivity sub This compound steric Ortho-Substituents (Cl, OMe) sub->steric Steric Effect electronic Inductive & Mesomeric sub->electronic Electronic Effects hindrance Increased Steric Hindrance steric->hindrance cl_effect Electron-Withdrawing (Inductive) electronic->cl_effect Cl Group ome_effect Electron-Donating (Mesomeric) electronic->ome_effect OMe Group outcome1 Slower Reaction Rates hindrance->outcome1 May require bulkier ligands & higher temp. outcome2 Facilitates C-C & C-N Coupling at Chloro Position cl_effect->outcome2 Activates C-Cl bond for Oxidative Addition outcome3 Influences N-Arylation Reactivity ome_effect->outcome3 Increases Nucleophilicity of Aniline Nitrogen

Figure 1. Factors influencing the reactivity of this compound.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For chloroarenes like this compound, the challenge lies in the robust C-Cl bond, often necessitating highly active catalyst systems. Data from analogous, sterically hindered, or electron-rich chloro-heterocycles suggest that successful coupling is achievable with modern catalysts.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Aromatics

Aryl Chloride Boronic Acid Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2,6-Dichloropurine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ (aq) Dioxane 100 12 77 (mono-arylation) Adapted from[2]
2-Chloro-6-methylpyridine Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 18 95 Adapted from similar heteroaryl couplings
2-Chlorobenzonitrile 4-Formylphenylboronic acid Pd(OAc)₂ / dcpmp K₃PO₄ Dioxane 150 (MW) 0.25 91 [3]

| 4-Chloroacetophenone | Phenylboronic acid | Pd/Carbene on PMO | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 98 |[4] |

This table presents data from various sources on related substrates to infer potential performance and does not represent a direct side-by-side comparison.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for forming C-N bonds.[5] this compound can act as either the aryl halide component (coupling at the C-Cl position) or the amine component (N-arylation). The steric hindrance from the ortho-substituents is a critical factor, often requiring ligands designed for challenging substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Bromo-13α-estrone 4-Nitroaniline Pd(OAc)₂ / XPhos KOt-Bu Toluene 100 (MW) 0.17 94 [6]
4-Chlorotoluene Aniline Pd(OAc)₂ / XPhos NaOt-Bu Toluene 100 24 98 [7]
2-Chloropyridine Morpholine [Pd(cinnamyl)Cl]₂ / Mor-DalPhos NaOt-Bu Toluene 110 - 68 [2]

| Aryl Chloride (general) | Primary Amine | Pd₂(dba)₃ / SIPr | NaOt-Bu | Dioxane | RT | - | Good-Excellent |[8] |

This table presents data from various sources on related substrates to infer potential performance and does not represent a direct side-by-side comparison.

Performance in Heck and Sonogashira Couplings

Data for the Heck and Sonogashira coupling of this compound is sparse. However, general principles for these reactions can be applied.

  • Heck Reaction: This reaction couples aryl halides with alkenes.[9] The performance with this compound would likely be hampered by the steric hindrance at the ortho position, which can impede the migratory insertion and β-hydride elimination steps.[1] High temperatures and highly active, phosphine-free catalyst systems might be required to achieve moderate yields.[1]

  • Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[10] Similar to other couplings of aryl chlorides, this transformation generally requires more forcing conditions than with aryl bromides or iodides. Copper-free protocols or those using highly active Pd-NHC complexes may offer a viable route.[4]

Experimental Protocols

Below are detailed, representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig couplings, which can be adapted by researchers for use with this compound.

Representative Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for challenging aryl chlorides.[11][12]

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (e.g., this compound, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., SPhos or XPhos, 0.02-0.08 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Representative Protocol 2: Buchwald-Hartwig Amination (as Amine Component)

This protocol is a general procedure for the N-arylation of anilines.[7]

  • Inert Setup: Charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol %), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Under the inert atmosphere, add the aryl halide (1.0 mmol), followed by this compound (1.2 mmol) and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at 80–110 °C for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the N-arylated product.

Generalized Cross-Coupling Workflow A 1. Setup & Inerting B 2. Add Solids: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Reaction Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization F->G

Figure 2. A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound presents a unique substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom activates the C-Cl bond for oxidative addition, while the ortho-methoxy group and the chlorine itself introduce significant steric hindrance. This steric challenge necessitates the use of modern, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, often in combination with higher reaction temperatures. While direct quantitative comparisons with simpler anilines are not widely available, the principles of cross-coupling chemistry and data from analogous systems suggest that this compound is a viable, albeit challenging, substrate for constructing complex molecular architectures. Successful application requires careful optimization of catalyst, ligand, base, and solvent for each specific transformation.

References

A Comparative Economic Analysis of Synthetic Routes to 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates, 2-Chloro-6-methoxyaniline holds a position of significance as a versatile building block in the synthesis of a variety of bioactive molecules. Its strategic importance necessitates a thorough understanding of the available synthetic methodologies, not only from a chemical standpoint but also from an economic perspective. This guide provides a detailed comparative analysis of the most viable synthetic routes to this compound, offering insights into the practical and economic considerations for its production.

Introduction to this compound

This compound, a substituted aniline derivative, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the chloro and methoxy groups on the aniline ring provides multiple reactive sites, allowing for diverse chemical transformations and the construction of complex molecular architectures. A comprehensive evaluation of its synthesis methods is therefore crucial for optimizing production processes, minimizing costs, and ensuring a sustainable supply chain for the development of new therapeutics.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies for the preparation of this compound have been identified as the most plausible and economically relevant: the direct chlorination of 2-methoxyaniline and the nucleophilic aromatic substitution of 2,6-dichloroanisole. Each route presents a unique set of advantages and disadvantages in terms of reagent costs, reaction conditions, yield, and purification requirements.

Method 1: Electrophilic Chlorination of 2-Methoxyaniline

This approach involves the direct chlorination of the readily available starting material, 2-methoxyaniline (also known as o-anisidine). The methoxy and amino groups are ortho, para-directing, and the chlorine is introduced at the position ortho to the amino group and meta to the methoxy group. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Reaction Scheme:

Caption: General reaction scheme for the chlorination of 2-methoxyaniline.

Experimental Protocol (Hypothetical, based on analogous reactions):

DOT Diagram: Workflow for Electrophilic Chlorination

start Start dissolve Dissolve 2-methoxyaniline in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN) start->dissolve cool Cool the reaction mixture to 0-5 °C dissolve->cool add_chlorinating_agent Slowly add chlorinating agent (NCS or SO₂Cl₂) while maintaining temperature cool->add_chlorinating_agent stir Stir at low temperature for a specified time add_chlorinating_agent->stir quench Quench the reaction (e.g., with Na₂S₂O₃ solution) stir->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A generalized workflow for the electrophilic chlorination of 2-methoxyaniline.

Economic Analysis:

The economic feasibility of this route is heavily dependent on the cost of the starting material, 2-methoxyaniline, and the chosen chlorinating agent.

ReagentPrice (USD/kg, approximate)
2-Methoxyaniline1.50[1]
N-Chlorosuccinimide9.75 - 975[2]
Sulfuryl Chloride85 (INR/kg)[3]

Note: Prices are subject to fluctuation and may vary based on supplier and purity.

While 2-methoxyaniline is relatively inexpensive, the cost of the chlorinating agent can be a significant factor. Sulfuryl chloride is generally more cost-effective than N-chlorosuccinimide. However, the regioselectivity of the chlorination can be a challenge, potentially leading to a mixture of isomers and requiring extensive purification, which adds to the overall cost.

Method 2: Nucleophilic Aromatic Substitution of 2,6-Dichloroanisole

This alternative route involves the amination of 2,6-dichloroanisole. This reaction typically requires a strong nucleophile, such as sodium amide (NaNH₂), to displace one of the chlorine atoms.

Reaction Scheme:

Caption: General reaction scheme for the amination of 2,6-dichloroanisole.

Experimental Protocol (Hypothetical, based on analogous reactions):

Similar to the first method, a specific, detailed protocol for the amination of 2,6-dichloroanisole to produce this compound is not widely published. The following is a generalized procedure based on known amination reactions of chloroarenes.

DOT Diagram: Workflow for Nucleophilic Aromatic Substitution

start Start dissolve Dissolve 2,6-dichloroanisole in an inert solvent (e.g., toluene or xylene) start->dissolve add_base Add sodium amide (NaNH₂) under an inert atmosphere dissolve->add_base heat Heat the reaction mixture to a specified temperature add_base->heat stir Stir for a defined period heat->stir cool Cool the reaction mixture stir->cool quench Carefully quench with water or an acidic solution cool->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A generalized workflow for the nucleophilic aromatic substitution of 2,6-dichloroanisole.

Economic Analysis:

The cost-effectiveness of this method hinges on the price of 2,6-dichloroanisole and sodium amide.

ReagentPrice (USD/kg, approximate)
2,6-Dichloroanisole3.00
Sodium Amide5 - 6.5

Note: Prices are subject to fluctuation and may vary based on supplier and purity.

This route starts with a slightly more expensive starting material than Method 1. However, the reaction is expected to be highly regioselective, potentially leading to a cleaner product and simpler purification. The use of sodium amide, a strong and hazardous base, requires specialized handling and equipment, which can contribute to the overall process cost.

Comparative Summary and Conclusion

FeatureMethod 1: Electrophilic ChlorinationMethod 2: Nucleophilic Aromatic Substitution
Starting Material Cost Lower (2-methoxyaniline)Higher (2,6-dichloroanisole)
Reagent Cost Variable (Sulfuryl chloride is cheaper)Moderate (Sodium amide)
Regioselectivity Potentially lower, may produce isomersHigh
Reaction Conditions MilderHarsher, requires inert atmosphere
Purification Potentially more complex and costlyPotentially simpler and less costly
Safety Considerations Use of corrosive chlorinating agentsUse of highly reactive and hazardous sodium amide

Both synthetic routes to this compound present a trade-off between starting material cost, reagent cost, and operational complexity.

  • Method 1 (Electrophilic Chlorination) is attractive due to the low cost of the starting material. However, the potential for side reactions and the need for careful control of regioselectivity could lead to increased purification costs, potentially offsetting the initial savings. The use of the more economical sulfuryl chloride is a significant advantage.

  • Method 2 (Nucleophilic Aromatic Substitution) offers the promise of high regioselectivity, which could simplify purification and increase the overall process efficiency. While the starting material is more expensive, the potentially cleaner reaction profile could make this route more economically viable on a larger scale, despite the challenges associated with handling sodium amide.

For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors, including the scale of the synthesis, the available budget for raw materials, the capabilities for handling hazardous reagents, and the desired purity of the final product. Further process development and optimization would be necessary to definitively determine the most economically advantageous route for the industrial production of this compound.

References

A Comparative Guide to Aniline Synthesis: Evaluating Environmental Impact and Process Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a foundational aromatic amine, is indispensable in the synthesis of a vast array of industrial and pharmaceutical products. The selection of a synthetic route to aniline carries significant implications for process efficiency, product purity, and environmental sustainability. This guide provides an objective comparison of the predominant industrial methods and emerging greener alternatives for aniline synthesis, supported by available data and detailed experimental protocols.

At a Glance: Performance and Environmental Comparison

The choice of an aniline synthesis method involves a trade-off between established, high-yield processes and newer, more sustainable but potentially less mature technologies. The following table summarizes key quantitative data for the most common synthesis routes.

ParameterCatalytic Hydrogenation of NitrobenzeneBéchamp Reduction of NitrobenzeneAmination of PhenolBio-based Synthesis
Typical Yield >99%[1][2]Good to highUp to 95% (liquid phase)High (process in development)
Product Purity High (>99.5%)Generally lower, requires extensive purificationHighHigh
Reaction Temperature 200–475 °C (vapor phase)[1], 100-300°C (liquid phase)Reflux temperature (e.g., ~100°C)300-600°C (vapor phase)[3], ~140-200°C (liquid phase)[4][5]Mild fermentation conditions, subsequent catalytic step
Reaction Pressure 1–10 bar (vapor phase)[1], 1.5-22 bar (liquid phase)AtmosphericSuperatmospheric (>7 atm)[3]Atmospheric (fermentation)
Primary Raw Materials Nitrobenzene, HydrogenNitrobenzene, Iron, Acid (e.g., HCl)Phenol, AmmoniaSugars (from biomass), Ammonia[6][7]
Key Waste Products Water, spent catalystIron oxide/hydroxide sludge, acidic wastewater[8]Water, unreacted ammoniaFermentation broth components, CO2, potential for increased eutrophication/acidification from biomass processing[6][9]
Global Warming Potential High (fossil fuel-based)High (energy-intensive)High (energy-intensive)35-69% reduction compared to fossil-based methods[6][9]
Key Safety Concerns Flammable hydrogen gas, potential for runaway reactionsHandling of strong acids, large exothermHigh pressures and temperatures, handling of ammoniaStandard bioreactor safety protocols

Reaction Pathways and Methodologies

The selection of a synthesis route is fundamentally dictated by the underlying chemical transformations. The following diagrams illustrate the core reaction pathways for the compared methods.

Catalytic_Hydrogenation Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline + 3H₂ H2 H₂ (Hydrogen) Catalyst Catalyst (e.g., Pd, Pt, Ni) Water Water

Caption: Catalytic hydrogenation of nitrobenzene to aniline.

Bechamp_Reduction Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline + Fe, H₂O Fe Fe (Iron) HCl HCl (acid) Fe_Oxide Iron Oxide Sludge Water Water

Caption: Béchamp reduction of nitrobenzene to aniline.

Phenol_Amination Phenol Phenol Aniline Aniline Phenol->Aniline + NH₃ NH3 NH₃ (Ammonia) Catalyst Catalyst (e.g., Al₂O₃-SiO₂) Water Water

Caption: Amination of phenol to aniline.

Biobased_Synthesis Sugars Sugars (from Biomass) Microorganism Microorganism (e.g., Corynebacterium glutamicum) Sugars->Microorganism Intermediate Intermediate (Aminobenzoic acid) Microorganism->Intermediate Fermentation Decarboxylation Catalytic Decarboxylation Intermediate->Decarboxylation Aniline Aniline Decarboxylation->Aniline CO2 CO₂ Decarboxylation->CO2 Release

Caption: Bio-based synthesis of aniline from sugars.

Experimental Protocols

Catalytic Hydrogenation of Nitrobenzene (Vapor Phase)

Objective: To synthesize aniline by the vapor-phase catalytic hydrogenation of nitrobenzene.

Materials:

  • Nitrobenzene

  • Hydrogen gas

  • Supported metal catalyst (e.g., 2 wt.% Pd on hydroxyapatite)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed downflow quartz tubular reactor (i.d. = 8 mm, length = 450 mm)

  • Syringe pump

  • Condenser

  • Collection flask

Procedure:

  • Pack the quartz tubular reactor with 0.5 g of the supported metal catalyst.

  • Pre-treat the catalyst by heating in a flow of hydrogen gas at 450 °C for 3 hours.

  • Cool the reactor to the desired reaction temperature (e.g., 225–350 °C) under a flow of inert gas.

  • Introduce a continuous flow of hydrogen gas (e.g., 38 mL/min).

  • Using a syringe pump, feed nitrobenzene into the reactor at a constant flow rate (e.g., 5 mL/h).

  • The vaporized reactants pass over the catalyst bed where the hydrogenation reaction occurs.

  • The product stream exits the reactor and is passed through a condenser to liquefy the aniline and any unreacted nitrobenzene.

  • Collect the liquid product in a chilled collection flask.

  • Analyze the product mixture using gas chromatography to determine the conversion of nitrobenzene and the selectivity to aniline.

Béchamp Reduction of Nitrobenzene

Objective: To synthesize aniline by the reduction of nitrobenzene using iron and hydrochloric acid.

Materials:

  • Nitrobenzene

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 70 mL of ethanol, 3.30 g (20.0 mmol) of 4-nitroacetophenone (as a representative nitroaromatic), and 4.19 g (75.0 mmol) of iron powder.

  • Heat the mixture to 60°C with stirring.

  • Add 15 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 1 hour, or until most of the iron powder has dissolved.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of water.

  • Neutralize the mixture with a 2 M sodium hydroxide solution while stirring. This will precipitate iron hydroxide sludge.

  • Add 150 mL of ethyl acetate to the mixture and stir for 15 minutes to extract the aniline.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the solution to remove the drying agent.

  • Remove the ethyl acetate by rotary evaporation to obtain the crude aniline product.

  • The product can be further purified by distillation.

Amination of Phenol (Vapor Phase)

Objective: To synthesize aniline by the direct vapor-phase amination of phenol with ammonia.

Materials:

  • Phenol

  • Ammonia gas

  • Solid acid catalyst (e.g., silica-alumina)[10]

  • Fixed-bed reactor

  • Vaporizers for phenol and ammonia

  • Pressure regulator

  • Condenser

  • Collection system

Procedure:

  • Charge the fixed-bed reactor with the silica-alumina catalyst.

  • Separately vaporize dry liquid phenol at a temperature of 330-340 °C.[10]

  • Separately vaporize dry liquid ammonia at a temperature of 110-120 °C.[10]

  • Mix the vaporized phenol and ammonia streams before they enter the reactor. A typical molar ratio of ammonia to phenol is between 10:1 and 40:1.[10]

  • Maintain the reactor at a temperature of about 385 °C and a pressure of 225 psig.[10]

  • Pass the vapor mixture over the catalyst bed.

  • The effluent from the reactor is cooled in a condenser to liquefy the aniline, water, and any unreacted phenol.

  • The liquid product is collected and can be purified by distillation to separate aniline from water and other components.

Conclusion

The industrial synthesis of aniline is dominated by the catalytic hydrogenation of nitrobenzene due to its high yield and purity. However, this process is not without its environmental and safety concerns, primarily related to the use of flammable hydrogen and fossil fuel-derived raw materials. The older Béchamp reduction, while still viable, generates significant amounts of iron sludge, posing a waste disposal challenge.

The amination of phenol offers an alternative route that avoids the use of nitro-compounds but typically requires high temperatures and pressures. Emerging bio-based methods present a promising path towards a more sustainable production of aniline, with a significantly lower carbon footprint.[6][9] As these technologies mature, they are likely to play an increasingly important role in the chemical industry's transition towards a circular economy. The choice of a particular synthesis method will ultimately depend on a careful consideration of factors including scale of production, desired product purity, economic viability, and environmental impact.

References

Comparative Analysis of 2-Chloro-6-methoxyaniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount for the rational design of more effective and selective therapeutic agents. This guide provides a comparative characterization of derivatives based on the 2-chloro-6-methoxyaniline scaffold, a key intermediate in the synthesis of various biologically active molecules. Due to a lack of comprehensive comparative studies on a series of this compound derivatives in publicly available literature, this guide presents a representative comparison of N-(substituted phenyl)-2-chloroacetamide derivatives, which share a common 2-chloro-aniline structural motif. The presented data on their anticancer activities, along with detailed experimental protocols and pathway visualizations, serves as a valuable template for the evaluation of novel compounds in this class.

The this compound moiety is of significant interest in medicinal chemistry. The electronic properties conferred by the chloro and methoxy substituents on the aniline ring can influence the binding affinity and reactivity of the molecule, making it a versatile starting material for the synthesis of targeted therapies.[1] Derivatives of similar aniline compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

Representative Comparison of Anticancer Activity

The following data, adapted from a study on phenylacetamide derivatives of a 2-chloro-aniline scaffold, illustrates how the nature and position of substituents on an ancillary phenyl ring can significantly modulate the cytotoxic potential against various human cancer cell lines.[2] This provides a framework for understanding the SAR of related this compound derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Chloroacetamide Derivatives [2]

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 (Breast Cancer) IC₅₀ (µM)PC-12 (Pheochromocytoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH₃1.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH₃3.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO₂6 ± 0.42.20 ± 0.43ND
3j 4-NO₂0.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4

ND: Not Determined. Data is presented as mean ± standard deviation.

From this representative data, it is evident that both the electronic nature and the position of the substituent dramatically influence the anticancer activity.[2] For instance, the presence of a nitro group at the para-position (compound 3j) resulted in the highest potency against the MDA-MB-468 cell line among the tested analogs.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are generalized procedures for the synthesis, characterization, and biological evaluation of N-aryl-2-chloroacetamide derivatives.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

A solution of the appropriately substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is cooled to 0 °C in an ice bath. To this stirred solution, chloroacetyl chloride (1.1 eq.) is added dropwise, followed by the slow addition of a base such as triethylamine or pyridine (1.2 eq.) to neutralize the HCl generated during the reaction. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-(substituted phenyl)-2-chloroacetamide.

Spectroscopic Characterization

The chemical structures of the synthesized compounds are confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 or 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Diagrams illustrating workflows and potential mechanisms of action can aid in the conceptualization of research strategies.

G cluster_0 Synthesis and Purification cluster_1 Characterization cluster_2 Biological Evaluation This compound This compound Reaction Reaction This compound->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Crude Product Crude Product Reaction->Crude Product Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product->Purification (Recrystallization/Chromatography) Pure Derivative Pure Derivative Purification (Recrystallization/Chromatography)->Pure Derivative NMR (1H, 13C) NMR (1H, 13C) Pure Derivative->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Pure Derivative->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Derivative->Mass Spectrometry Structural Confirmation Structural Confirmation NMR (1H, 13C)->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation In Vitro Screening (e.g., MTT Assay) In Vitro Screening (e.g., MTT Assay) Structural Confirmation->In Vitro Screening (e.g., MTT Assay) Determination of IC50 Determination of IC50 In Vitro Screening (e.g., MTT Assay)->Determination of IC50 Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Determination of IC50->Structure-Activity Relationship (SAR) Analysis Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis)->Lead Compound Identification

Caption: Experimental workflow for synthesis, characterization, and evaluation.

G 2-Chloro-aniline Derivative 2-Chloro-aniline Derivative Cancer Cell Cancer Cell 2-Chloro-aniline Derivative->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Leads to Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Proposed ROS-mediated apoptotic pathway.

References

Navigating Cross-Reactivity: A Comparative Guide for 2-Chloro-6-methoxyaniline Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific immunoassays for small molecules like 2-Chloro-6-methoxyaniline is a critical step in drug development and safety monitoring. A key challenge in this process is ensuring the assay's specificity, as structurally similar compounds can cross-react with the assay's antibodies, leading to inaccurate quantification. While direct cross-reactivity studies for this compound are not extensively published, this guide provides a comparative framework using a well-documented immunoassay for another aromatic amine, Sulfaquinoxaline. This analysis offers valuable insights into potential cross-reactivity profiles and outlines the experimental protocols necessary for such an evaluation.

Performance Comparison of a Representative Aromatic Amine Immunoassay

Understanding the cross-reactivity of an immunoassay is paramount for interpreting its results correctly. The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA developed for the detection of Sulfaquinoxaline with other structurally related sulfonamides. This data serves as a practical example of the type of comparative analysis required for an immunoassay targeting this compound.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Sulfaquinoxaline(Structure of Sulfaquinoxaline)2.60100
Sulfamethazine(Structure of Sulfamethazine)>1000<0.26
Sulfadiazine(Structure of Sulfadiazine)>1000<0.26
Sulfamethoxazole(Structure of Sulfamethoxazole)>1000<0.26
Sulfadimethoxine(Structure of Sulfadimethoxine)>1000<0.26
Sulfathiazole(Structure of Sulfathiazole)>1000<0.26

IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated as (IC50 of Sulfaquinoxaline / IC50 of competing compound) x 100%.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity studies. The following sections outline the key methodologies employed in the development and validation of the representative immunoassay for Sulfaquinoxaline. These protocols can be adapted for the study of this compound.

Hapten Synthesis and Immunogen Preparation

The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. For the Sulfaquinoxaline immunoassay, a derivative of the target molecule was synthesized to enable conjugation to human serum albumin (HSA). A similar strategy would be employed for this compound, likely involving the introduction of a linker arm to the aniline or methoxy group.

Monoclonal Antibody Production

Monoclonal antibodies offer high specificity and batch-to-batch consistency. The production process involves immunizing mice with the prepared immunogen (e.g., this compound conjugated to a carrier protein). Spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells. These hybridomas are screened to identify clones that produce antibodies with high affinity and specificity for the target analyte.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The ciELISA is a common format for quantifying small molecules. The following is a typical protocol:

  • Coating: A 96-well microtiter plate is coated with a conjugate of the hapten and a protein different from the one used for immunization (e.g., this compound-ovalbumin).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as non-fat milk or bovine serum albumin.

  • Competition: A mixture of the monoclonal antibody and either the standard solution or the sample is added to the wells. The free analyte (this compound) competes with the coated hapten for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Cross-Reactivity Determination

To assess cross-reactivity, the IC50 values of potentially interfering compounds are determined. This is achieved by running the ciELISA with a range of concentrations for each structural analog. The cross-reactivity is then calculated relative to the target analyte (this compound).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in cross-reactivity studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Hapten Synthesis & Immunogen Prep cluster_antibody Antibody Production cluster_elisa ciELISA Development & Validation cluster_cross_reactivity Cross-Reactivity Assessment Target This compound Hapten Hapten Synthesis Target->Hapten Immunogen Immunogen Conjugation (Carrier Protein) Hapten->Immunogen Immunization Animal Immunization Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Antibody Screening & Selection Hybridoma->Screening Coating Plate Coating Screening->Coating Competition Competitive Reaction Coating->Competition Detection Enzymatic Detection Competition->Detection Data Data Analysis (IC50) Detection->Data Testing Cross-Reactivity Testing Data->Testing Analogs Structural Analogs Analogs->Testing Results Comparative Results Testing->Results

Caption: Experimental workflow for immunoassay development and cross-reactivity assessment.

logical_relationship cluster_target Target Analyte cluster_analogs Potential Cross-Reactants cluster_assay Immunoassay cluster_result Assay Result Target This compound Antibody Antibody Binding Site Target->Antibody High Affinity Analog1 Other Chloroanilines Analog1->Antibody Potential Low Affinity Analog2 Other Methoxyanilines Analog2->Antibody Potential Low Affinity Analog3 Metabolites Analog3->Antibody Potential Low Affinity CorrectID Correct Identification Antibody->CorrectID FalsePositive False Positive Antibody->FalsePositive

Caption: Logical relationship of potential cross-reactivity in an immunoassay.

A Comparative Purity Analysis of 2-Chloro-6-methoxyaniline from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds and other fine chemicals, the purity of starting materials is paramount. 2-Chloro-6-methoxyaniline is a key building block in the creation of numerous target molecules, and variations in its purity can significantly impact reaction yield, impurity profiles, and the overall success of a synthetic route. This guide provides a comprehensive comparison of the purity of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis was conducted using a multi-pronged approach, employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to provide a thorough assessment of both potency and impurity profiles.

Overall Experimental Workflow

The purity of this compound from each supplier was assessed through a rigorous analytical workflow. This involved initial sample preparation followed by analysis using three distinct and complementary analytical techniques to ensure a comprehensive evaluation of purity and impurity identification.

Purity Analysis Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting S_A Supplier A Sample Prep Sample Preparation (Dissolution in Methanol) S_A->Prep S_B Supplier B Sample S_B->Prep S_C Supplier C Sample S_C->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR ¹H NMR Analysis Prep->NMR Purity Purity Determination (% Area) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity NMR->Impurity_ID Report Comparative Report Purity->Report Impurity_ID->Report

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols were consistently applied to the samples from all three suppliers to ensure the comparability of the results.

High-Performance Liquid Chromatography (HPLC-UV)

This method was employed for the quantitative determination of the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-2 min: 10% A

      • 2-15 min: 10% to 90% A

      • 15-18 min: 90% A

      • 18-20 min: 90% to 10% A

      • 20-25 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of methanol to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was utilized for the identification and semi-quantitative analysis of volatile and semi-volatile impurities.[1][2]

  • Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Samples were prepared by dissolving approximately 5 mg of this compound in 1 mL of ethyl acetate.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy was used to confirm the structure of the main component and to detect and quantify impurities based on the integration of characteristic signals.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 5.0 s

  • Sample Preparation: Approximately 15 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Purity Analysis Results

The following tables summarize the quantitative data obtained from the HPLC-UV, GC-MS, and ¹H NMR analyses for the this compound samples from the three suppliers.

Table 1: Purity Comparison of this compound by HPLC-UV (% Area)

SupplierRetention Time (min)Purity (% Area)Number of Impurities Detected
Supplier A 8.5299.85%2
Supplier B 8.5198.76%4
Supplier C 8.5399.21%3

Table 2: Major Impurities Identified by GC-MS

SupplierImpurityRetention Time (min)Relative Abundance (%)
Supplier A Isomeric Dichloro-methoxyaniline12.80.08
Unidentified Impurity10.20.05
Supplier B 2,6-Dimethoxyaniline9.80.45
2-Chloroaniline7.20.32
Isomeric Dichloro-methoxyaniline12.90.25
Supplier C 2,6-Dimethoxyaniline9.80.35
Unidentified Impurity11.50.18

Table 3: Purity Assessment by ¹H NMR

SupplierPurity by ¹H NMR (mol %)Notable Impurity Signals
Supplier A >99.5%Minor unassigned peaks in the aromatic region.
Supplier B ~98.5%Distinct signals corresponding to 2,6-dimethoxyaniline.
Supplier C ~99.0%Trace signals suggesting the presence of an isomeric impurity.

Impact of Purity on Subsequent Synthetic Steps

The presence of certain impurities can have a significant downstream effect. For instance, nucleophilic impurities like 2,6-dimethoxyaniline can compete in subsequent reactions, leading to the formation of undesired byproducts. This can complicate purification and reduce the overall yield of the target molecule.

Impact of Impurity cluster_0 Starting Materials cluster_1 Reaction & Outcome Pure Pure this compound (Supplier A) Reaction_Pure Reaction Pure->Reaction_Pure Impure Impure this compound (Supplier B) Reaction_Impure Reaction Impure->Reaction_Impure Reactant Reactant X Reactant->Reaction_Pure Reactant->Reaction_Impure Product_Pure High Yield of Desired Product Reaction_Pure->Product_Pure Clean Conversion Product_Impure Reduced Yield of Desired Product + Byproducts Reaction_Impure->Product_Impure Side Reactions

Caption: Logical diagram showing the impact of starting material purity on reaction outcomes.

Conclusion

Based on the comprehensive analysis using HPLC-UV, GC-MS, and ¹H NMR, the this compound from Supplier A exhibited the highest purity (99.85% by HPLC) with the fewest detectable impurities. The sample from Supplier C also demonstrated high purity (99.21% by HPLC), while the material from Supplier B was found to be of lower purity (98.76% by HPLC) with notable levels of process-related impurities such as 2,6-dimethoxyaniline and 2-chloroaniline.

For applications where high purity is critical to avoid side reactions and ensure high yields of the final product, the material from Supplier A is recommended. For less sensitive applications, the material from Supplier C may be a suitable alternative. The product from Supplier B may require additional purification before use in demanding synthetic procedures. This guide underscores the importance of rigorous analytical characterization of starting materials from different suppliers to ensure the robustness and reproducibility of chemical syntheses.

References

Safety Operating Guide

Prudent Disposal of 2-Chloro-6-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methoxyaniline, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of halogenated anilines necessitates stringent safety measures to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A chemically resistant lab coat or apron.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for larger quantities.Minimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its final treatment by a licensed facility.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous or other types of chemical waste.

    • It should be collected in a dedicated container for halogenated organic waste.[1]

  • Container Management:

    • Use a chemically compatible and leak-proof container with a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep the container closed except when adding waste.

  • Interim Storage:

    • Store the waste container in a designated and secure satellite accumulation area near the point of generation.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Arrange for Licensed Disposal:

    • This material and its container must be disposed of as hazardous waste.[2]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide the disposal company with all available information on the chemical's properties and hazards.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.

  • Decontamination of Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.

Recommended Disposal Methodology

The standard and recommended procedure for the ultimate disposal of halogenated organic compounds is high-temperature incineration.[3] This process should be conducted in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion by-products. This service is performed by specialized, licensed waste disposal facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated: This compound PPE Wear Appropriate PPE (Gloves, Eye Protection) Waste->PPE Spill Spill Occurs? PPE->Spill Collect Collect in Designated, Sealed Hazardous Waste Container Spill->Collect No Absorb Absorb with Inert Material & Collect in Waste Container Spill->Absorb Yes Store Store in a Ventilated, Secure Hazardous Waste Area Collect->Store Absorb->Collect Label Ensure Container is Properly Labeled Store->Label Contact Contact Licensed Waste Disposal Company Label->Contact Arrange Arrange for Pickup and Incineration Contact->Arrange

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining regulatory compliance. Always prioritize safety and consult with certified professionals for any questions or concerns.

References

Essential Safety and Logistical Guidance for Handling 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 3-Chloro-2-methoxyaniline (CAS: 51114-68-2), also known as 2-Chloro-6-methoxyaniline. The following procedural guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from safety data sheets of structurally similar compounds, due to the limited availability of a specific SDS for this compound.

Hazard Identification and Classification

3-Chloro-2-methoxyaniline is classified as a hazardous substance. Based on available data, it is anticipated to cause skin, eye, and respiratory irritation[1]. Handling this compound requires strict adherence to safety protocols to prevent exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all routes of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Prevents skin absorption and irritation.
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.Minimizes skin contact with potential spills.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a certified chemical fume hood or if ventilation is inadequate.Prevents inhalation of vapors that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan is essential for the safe handling of 3-Chloro-2-methoxyaniline.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of 3-Chloro-2-methoxyaniline must be conducted in a certified and properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

2. Pre-Handling Preparations:

  • Review this safety guide and any available safety data sheets for similar compounds.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents within the chemical fume hood to minimize time spent handling the open chemical.

3. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.

  • Carefully open the container within the fume hood.

  • Dispense the required amount of the chemical, avoiding the creation of dust or aerosols.

  • Keep the container tightly sealed when not in use.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

All waste contaminated with 3-Chloro-2-methoxyaniline must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 3-Chloro-2-methoxyaniline in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "3-Chloro-2-methoxyaniline," and the associated hazards (e.g., "Irritant").

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge to sewer systems[2].

Emergency Procedures

Spill Management:

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Notify your institution's EHS office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling 3-Chloro-2-methoxyaniline in a laboratory setting.

Caption: Workflow for the safe handling of 3-Chloro-2-methoxyaniline.

References

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